Product packaging for OVA-Q4H7 Peptide(Cat. No.:)

OVA-Q4H7 Peptide

Cat. No.: B15137666
M. Wt: 986.1 g/mol
InChI Key: JSPLLEYJDBBPSC-YYSZAHCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OVA-Q4H7 Peptide is a useful research compound. Its molecular formula is C46H71N11O13 and its molecular weight is 986.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H71N11O13 B15137666 OVA-Q4H7 Peptide

Properties

Molecular Formula

C46H71N11O13

Molecular Weight

986.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C46H71N11O13/c1-7-25(5)37(57-45(68)38(26(6)8-2)56-39(62)29(47)22-58)44(67)52-30(14-16-35(48)59)40(63)53-32(19-27-12-10-9-11-13-27)42(65)51-31(15-17-36(60)61)41(64)54-33(20-28-21-49-23-50-28)43(66)55-34(46(69)70)18-24(3)4/h9-13,21,23-26,29-34,37-38,58H,7-8,14-20,22,47H2,1-6H3,(H2,48,59)(H,49,50)(H,51,65)(H,52,67)(H,53,63)(H,54,64)(H,55,66)(H,56,62)(H,57,68)(H,60,61)(H,69,70)/t25-,26-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1

InChI Key

JSPLLEYJDBBPSC-YYSZAHCJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Function of OVA-Q4H7 Peptide in T Cell Positive Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of T Cell Selection

The development of a functional and self-tolerant T cell repertoire is a cornerstone of the adaptive immune system. This process, occurring primarily in the thymus, involves a meticulous selection of developing T cells (thymocytes) based on the affinity of their T Cell Receptor (TCR) for self-peptide-Major Histocompatibility Complex (pMHC) molecules. Two critical checkpoints, positive and negative selection, determine the fate of a thymocyte.

  • Positive Selection: Ensures that T cells can recognize and interact with self-MHC molecules. Thymocytes with a TCR that binds with a sufficiently high affinity (but below the threshold for negative selection) to self-pMHC receive survival and differentiation signals. Those that fail to bind undergo death by neglect.[1][2]

  • Negative Selection: Eliminates T cells that bind too strongly to self-pMHC, thereby preventing potential autoimmunity.[1][2]

The "affinity model" of thymic selection posits that the strength of the TCR/pMHC interaction dictates the outcome. Altered Peptide Ligands (APLs) are synthetic peptides with modified amino acid sequences derived from an original epitope. They serve as invaluable tools to probe the affinity thresholds that govern T cell fate. The OVA-Q4H7 peptide, an APL of the chicken ovalbumin peptide (OVAp, SIINFEKL), has been instrumental in elucidating the lower affinity boundary required for positive selection of CD8+ T cells. This guide provides an in-depth analysis of the function of OVA-Q4H7, the experimental models used to study it, and the signaling pathways it influences.

OVA-Q4H7: A Low-Affinity Ligand for Positive Selection

OVA-Q4H7 (sequence: SIIQFEHL) is a variant of the immunodominant OVA peptide (SIINFEKL) recognized by the OT-I TCR in the context of the MHC class I molecule H-2Kb.[3] It is characterized as a low-affinity ligand for the OT-I TCR.[3][4] This property places it squarely in the affinity window that is too weak to induce robust negative selection but sufficient to mediate positive selection, making it an ideal tool for studying this developmental process.

In foundational experiments using OT-I TCR-transgenic mouse models, where thymocyte development is dependent on the interaction with the OVA peptide, Q4H7 consistently promotes the maturation of CD4-CD8+ T cells.[3] This contrasts sharply with high-affinity APLs like Q4R7 and the native OVAp, which induce widespread deletion (negative selection) of developing thymocytes.[3] The peptide T4 represents an intermediate-affinity ligand that sits at the threshold between positive and negative selection.[3][5]

Quantitative Analysis of OVA-Q4H7-Mediated T Cell Selection

The effects of different OVA peptide variants on thymocyte development have been quantified in various experimental systems. The tables below summarize key findings, primarily from studies using TAP1-deficient, OT-I/TCR-transgenic mice, which lack endogenous peptide presentation on MHC class I and thus provide a clean background to assess the impact of exogenously administered peptides.

Table 1: OVA Peptide Variants and Their Role in OT-I T Cell Selection

Peptide Sequence Relative Affinity for OT-I TCR Primary Outcome in Thymic Selection
OVAp SIINFEKL High Negative Selection[3]
Q4 SIIQFEKL High Negative Selection[3]
Q4R7 SIIQFERL High Negative Selection (FTOC) / Positive Selection (in vivo)[3]
T4 SIITFEKL Intermediate Threshold between Positive and Negative Selection[3][5]
Q4H7 SIIQFEHL Low Positive Selection [3]

| E1 | EIINFEKL | Low | Positive Selection[3] |

Table 2: Cellularity of Thymocyte and Peripheral T Cell Populations Following In Vivo Peptide Administration

Peptide Administered TCRhigh CD4-CD8+ Thymocytes (cells x 104) Peripheral TCR+CD8+ Naive T Cells (cells x 104)
Control (PBS) ~1.0 ~2.5
Q4H7 ~2.5 ~5.0
T4 ~10.0 ~20.0
Q4R7 ~12.5 ~22.5

Data are approximations derived from graphical representations in cited literature for illustrative purposes.[3]

These data highlight that while the low-affinity Q4H7 peptide can induce positive selection, it does so with lower efficiency compared to the intermediate-to-high affinity peptides T4 and Q4R7 in vivo, resulting in a smaller population of mature CD8+ T cells.[3]

Signaling Pathways in Q4H7-Mediated Positive Selection

The fate of a thymocyte is determined by the intracellular signals emanating from the TCR. The low-affinity interaction between the OT-I TCR and the Q4H7-Kb complex generates a specific signaling cascade.

  • Initiation: The binding of Q4H7-Kb to the TCR and its co-receptor CD8 leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains by the Src-family kinase Lck.[6][7]

  • Signal Propagation: This initiates a downstream cascade involving ZAP-70 and LAT.

  • Signal Quality and Duration: The critical difference between positive and negative selection lies in the quality and duration of the signal. Low-affinity interactions, like those with Q4H7, are thought to induce a weak but sustained signal. This leads to low-level, but prolonged, activation of the Ras-ERK-MAPK pathway.[7]

  • Outcome: This sustained, low-intensity signal is interpreted by the thymocyte as a survival and differentiation cue, leading to upregulation of survival proteins like Bcl-2 and the initiation of the maturation program into a single-positive CD8+ T cell.[7] In contrast, high-affinity ligands trigger a strong, rapid, and transient signal that activates additional pathways (like p38 and JNK) and pro-apoptotic factors, leading to deletion.[7]

Furthermore, the affinity of the selecting ligand tunes the future responsiveness of the mature T cell. T cells positively selected on higher-affinity ligands like T4 and Q4R7 exhibit greater responsiveness to subsequent TCR stimulation compared to those selected on the low-affinity Q4H7 peptide.[3] This "tuning" is reflected in the expression levels of the surface marker CD5, which correlates with the strength of the selecting interaction.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Complex Lck Lck TCR->Lck pMHC_low Low Affinity (Q4H7-MHC) pMHC_low->TCR Weak Interaction pMHC_high High Affinity (OVAp-MHC) pMHC_high->TCR Strong Interaction ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT ERK Sustained Low ERK LAT->ERK ERK_strong Strong Transient ERK LAT->ERK_strong Survival Survival & Maturation (e.g., Bcl-2) ERK->Survival Other_Pathways p38, JNK, Nur77 ERK_strong->Other_Pathways Apoptosis Apoptosis Other_Pathways->Apoptosis

TCR signaling pathways in positive versus negative selection.

Key Experimental Protocols

The study of OVA-Q4H7's function relies on specialized immunological techniques. Below are detailed methodologies for the core experiments.

Fetal Thymus Organ Culture (FTOC)

FTOC is an in vitro system that allows for the study of thymocyte development outside of the organism, providing a controlled environment to assess the effects of specific peptides.

Methodology:

  • Thymus Isolation: Euthanize a timed-pregnant (e.g., embryonic day 15) TAP1-deficient, OT-I/TCR-transgenic mouse. Aseptically dissect the fetal thymic lobes in a sterile culture medium (e.g., RPMI-1640).

  • Culture Setup: Place a 0.8 µm polycarbonate filter on a sterile gelfoam sponge saturated with culture medium in a 6-well plate.

  • Lobes Placement: Carefully place the isolated thymic lobes (2-3 per sponge) on top of the filter.

  • Peptide Addition: Add the this compound (or other control peptides like T4, Q4R7) to the culture medium at a predetermined concentration (e.g., 10 µM). Include a no-peptide control.

  • Incubation: Culture the lobes for 4-5 days in a humidified incubator at 37°C with 5% CO2.

  • Thymocyte Extraction: After incubation, gently disrupt the thymic lobes by passing them through a 70 µm cell strainer to create a single-cell suspension.

  • Analysis: Analyze the resulting thymocyte populations using multi-parameter flow cytometry to assess the percentages and absolute numbers of different developmental stages (e.g., CD4+CD8+, CD4+CD8-, CD4-CD8+).

G start Isolate Fetal Thymic Lobes (e.g., E15 OT-I, TAP1-/-) culture Place lobes on filter/sponge in culture medium start->culture peptide Add Peptides (Q4H7, T4, Control) culture->peptide incubate Incubate for 4-5 days (37°C, 5% CO2) peptide->incubate harvest Harvest and create single-cell suspension incubate->harvest analyze Flow Cytometry Analysis (CD4, CD8, TCR expression) harvest->analyze

Experimental workflow for Fetal Thymus Organ Culture (FTOC).
In Vivo Peptide Administration and Analysis

This protocol assesses the effect of peptides on T cell selection within the complex environment of a living animal.

Methodology:

  • Animal Model: Use 4-week-old TAP1-deficient, OT-I/TCR-transgenic mice.

  • Peptide Preparation: Dissolve this compound (and controls) in sterile phosphate-buffered saline (PBS).

  • Administration: Inject each mouse intraperitoneally (i.p.) with 25-100 µg of the desired peptide in a 100 µl volume. A control group receives PBS only.

  • Time Course: House the mice under standard conditions. The peptide-induced selection is transient.

    • For thymic analysis, euthanize mice on day 4 or 5 post-injection.

    • For peripheral analysis (spleen, lymph nodes), euthanize mice on day 9 post-injection.[3]

  • Organ Harvest: Aseptically harvest the thymus, spleen, and lymph nodes.

  • Cell Suspension: Prepare single-cell suspensions from each organ by mechanical dissociation through a cell strainer. Perform red blood cell lysis on spleen samples.

  • Cell Counting: Count the total number of viable cells from each organ.

  • Analysis: Stain cells with fluorescently-labeled antibodies against surface markers (e.g., TCR-Vα2, CD8, CD4, CD44, CD62L, CD5) and analyze by flow cytometry to determine the cellularity of specific T cell populations.

G start Select Mice (e.g., 4-wk old OT-I, TAP1-/-) inject Inject Peptide (i.p.) (Q4H7, T4, PBS Control) start->inject wait_thymus Wait 4-5 Days inject->wait_thymus wait_periphery Wait 9 Days inject->wait_periphery harvest_thymus Harvest Thymus wait_thymus->harvest_thymus harvest_periphery Harvest Spleen & Lymph Nodes wait_periphery->harvest_periphery process Prepare Single-Cell Suspensions & Count harvest_thymus->process harvest_periphery->process analyze Flow Cytometry Analysis (TCR, CD8, CD44, CD5, etc.) process->analyze

References

The Dichotomy of T-Cell Activation: An In-Depth Technical Guide to the Altered Peptide Ligand OVA-Q4H7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered peptide ligands (APLs) are synthetic analogs of native T-cell epitopes that have been modified at T-cell receptor (TCR) or major histocompatibility complex (MHC) contact residues.[1] These modifications can dramatically alter the nature of the T-cell response, leading to a spectrum of outcomes from full agonism to partial activation, anergy, or even antagonism. The study of APLs has been instrumental in dissecting the intricacies of T-cell activation and has opened new avenues for therapeutic intervention in autoimmunity, allergy, and cancer immunotherapy.[1][2][3] This guide focuses on a well-characterized APL, OVA-Q4H7, a variant of the immunodominant ovalbumin (OVA) peptide, to provide a comprehensive technical overview of its discovery, characteristics, and the experimental methodologies used to elucidate its function.

The Discovery and Characteristics of OVA-Q4H7

OVA-Q4H7 is an altered peptide ligand derived from the SIINFEKL (N4) peptide of chicken ovalbumin, a classical model antigen for studying CD8+ T-cell responses.[4][5] This peptide is presented by the MHC class I molecule H-2Kb and is recognized by the OT-I transgenic T-cell receptor. The nomenclature "Q4H7" signifies amino acid substitutions at positions 4 and 7 of the parent peptide. Specifically, in the context of related APL studies, these positions are critical for TCR interaction.

OVA-Q4H7 is classified as a low-affinity APL. While the high-affinity APL, Q4R7, has only a marginally higher affinity for the OT-I TCR (approximately 1.5-fold), this small difference translates into significant functional consequences for T-cell activation.[6] Low-affinity interactions, such as those mediated by OVA-Q4H7, are associated with a distinct T-cell response profile characterized by reduced proliferation and altered effector functions compared to high-affinity ligands.[6][7]

Quantitative Data on T-Cell Responses to OVA-Q4H7

The functional outcomes of T-cell engagement with OVA-Q4H7 have been quantitatively assessed in numerous studies. The following tables summarize key findings, comparing the effects of OVA-Q4H7 to the native OVA peptide and the high-affinity APL, Q4R7.

Peptide LigandTCR Affinity (Relative)T-Cell Proliferation (% of maximum)Reference
OVA (SIINFEKL)High100%[7]
Q4R7High (~1.5x > Q4H7)High[6]
OVA-Q4H7 Low Reduced [6][7]
Peptide LigandIFN-γ ProductionCTL Lysis ActivityReference
OVA (SIINFEKL)HighHigh[6]
Q4R7HighHigh[6]
OVA-Q4H7 Present but reduced Efficient [6]

Experimental Protocols

T-Cell Proliferation Assay (CFSE-Based)

This protocol outlines the methodology for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.[4][8][9][10]

Materials:

  • OT-I transgenic mice (source of naïve CD8+ T cells)

  • Splenocytes from C57BL/6 mice (as antigen-presenting cells, APCs)

  • Peptides: OVA (SIINFEKL), OVA-Q4H7, Q4R7

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

  • CFSE (5 mM stock in DMSO)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Anti-CD8 and Anti-CD45.1 antibodies (for flow cytometry)

  • 96-well round-bottom plates

Procedure:

  • Isolation of OT-I T cells:

    • Harvest spleens and lymph nodes from OT-I mice.

    • Prepare a single-cell suspension.

    • Isolate CD8+ T cells using a negative selection kit to a purity of >90%.

  • CFSE Labeling:

    • Resuspend purified OT-I T cells at a concentration of 10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium.

  • Preparation of APCs:

    • Prepare a single-cell suspension of splenocytes from C57BL/6 mice.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash and resuspend the splenocytes in complete RPMI-1640 medium.

  • Co-culture and Stimulation:

    • Plate 2 x 10^5 CFSE-labeled OT-I T cells per well in a 96-well round-bottom plate.

    • Add 2 x 10^5 APCs to each well.

    • Add the respective peptides (OVA, OVA-Q4H7, Q4R7) at a final concentration of 1 µM.

    • Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain with fluorescently labeled anti-CD8 and anti-CD45.1 antibodies.

    • Acquire data on a flow cytometer, collecting at least 50,000 events in the lymphocyte gate.

    • Analyze the CFSE dilution profiles of the CD8+ CD45.1+ T-cell population to determine the percentage of divided cells and the number of cell divisions.

Cytotoxic T-Lymphocyte (CTL) Assay (Chromium-51 Release)

This protocol describes a standard method for measuring the cytotoxic activity of effector T cells.[1][5][11][12][13]

Materials:

  • Effector OT-I T cells (generated by in vitro stimulation with peptide-pulsed APCs for 5 days)

  • Target cells (e.g., EL4 cells, a murine lymphoma cell line)

  • Peptides: OVA (SIINFEKL)

  • Sodium Chromate (51Cr)

  • Complete RPMI-1640 medium

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10^6 EL4 target cells in 100 µL of complete RPMI-1640 medium.

    • Add 100 µCi of 51Cr.

    • Incubate for 1 hour at 37°C, mixing every 15 minutes.

    • Wash the labeled target cells three times with 10 mL of complete RPMI-1640 medium to remove excess 51Cr.

    • Resuspend the cells at 1 x 10^5 cells/mL.

  • Peptide Pulsing of Target Cells:

    • Incubate the 51Cr-labeled EL4 cells with 1 µM OVA peptide for 1 hour at 37°C.

    • Wash the cells to remove unbound peptide.

  • CTL Assay Setup:

    • Plate 1 x 10^4 51Cr-labeled, peptide-pulsed target cells per well in a 96-well V-bottom plate.

    • Add effector OT-I T cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • Prepare control wells:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with 1% Triton X-100.

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.

    • Incubate for 4 hours at 37°C.

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Visualization

The affinity of the TCR-pMHC interaction dictates the quality and quantity of downstream signaling events. High-affinity ligands induce robust and sustained signaling, leading to strong T-cell activation. In contrast, low-affinity ligands like OVA-Q4H7 trigger a weaker and more transient signaling cascade.[14]

Differential Signaling by High- vs. Low-Affinity APLs

Upon TCR engagement, the Src-family kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for ZAP-70, which is then also phosphorylated by Lck and becomes activated.[15][16][17][18][19] Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the activation of multiple signaling pathways, including the Ras-ERK pathway, which is crucial for proliferation and effector function.[3][14][20][21][22]

Studies have shown that low-affinity APLs result in reduced or delayed phosphorylation of key signaling molecules such as Lck, ZAP-70, and ERK compared to high-affinity ligands.[14] This attenuated signaling provides a molecular basis for the observed differences in T-cell proliferation and cytokine production.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation pMHC_high High-Affinity pMHC (e.g., OVA, Q4R7) pMHC_high->TCR Strong & Sustained pMHC_low Low-Affinity pMHC (e.g., OVA-Q4H7) pMHC_low->TCR Weak & Transient ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation (Strong/Weak) LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Ras Ras SLP76->Ras ERK ERK Ras->ERK Activation (Sustained/Transient) Proliferation Proliferation ERK->Proliferation Cytokine_Production Cytokine Production (e.g., IFN-γ) ERK->Cytokine_Production

Caption: Differential T-cell signaling by high- versus low-affinity pMHC ligands.
Experimental Workflow for APL Characterization

The following diagram illustrates the typical workflow for characterizing the effects of an altered peptide ligand like OVA-Q4H7 on T-cell responses.

APL_Workflow cluster_assays Functional Assays start Start: Synthesize APL (e.g., OVA-Q4H7) isolate_t_cells Isolate Naïve CD8+ T Cells (from OT-I mice) start->isolate_t_cells prepare_apcs Prepare Antigen-Presenting Cells (e.g., Splenocytes) start->prepare_apcs proliferation_assay T-Cell Proliferation Assay (CFSE-based) isolate_t_cells->proliferation_assay cytokine_assay Cytokine Production Assay (ELISA/ELISpot for IFN-γ) isolate_t_cells->cytokine_assay ctl_assay Cytotoxicity Assay (Chromium Release) isolate_t_cells->ctl_assay prepare_apcs->proliferation_assay prepare_apcs->cytokine_assay prepare_apcs->ctl_assay data_analysis Data Analysis and Comparison (vs. High-Affinity Ligands) proliferation_assay->data_analysis cytokine_assay->data_analysis ctl_assay->data_analysis conclusion Conclusion: Characterize APL Effects on T-Cell Activation data_analysis->conclusion

Caption: Experimental workflow for the characterization of altered peptide ligands.

Conclusion

The study of altered peptide ligands, exemplified by OVA-Q4H7, has provided profound insights into the quantitative and qualitative aspects of T-cell activation. The subtle yet critical differences in TCR affinity can lead to divergent biological outcomes, a principle that is now being harnessed for the development of novel immunotherapies. This technical guide has provided a comprehensive overview of the core concepts, quantitative data, and detailed experimental methodologies central to the investigation of APLs. The continued exploration of these synthetic ligands promises to further unravel the complexities of the immune system and pave the way for more precise and effective therapeutic interventions.

References

Inducing Central T-Cell Tolerance with OVA-Q4H7 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Central tolerance is a critical mechanism preventing autoimmunity, primarily through the processes of positive and negative selection of developing T cells in the thymus. The affinity of the T-cell receptor (TCR) for self-peptide-MHC complexes dictates the fate of thymocytes. Low-affinity interactions mediate positive selection, allowing the survival and maturation of T cells with a functional TCR, while high-affinity interactions lead to negative selection, eliminating potentially autoreactive T cells. The OVA-Q4H7 peptide, a variant of the ovalbumin (OVA) peptide, serves as a valuable tool for studying these processes. As a low-affinity ligand for the OT-I TCR, OVA-Q4H7 has been shown to induce positive selection of CD8+ T cells, providing a model system to investigate the induction of central tolerance. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and signaling pathways associated with the use of OVA-Q4H7 to induce central tolerance.

Introduction to OVA-Q4H7 and Central Tolerance

The adaptive immune system must distinguish between self and non-self to mount effective responses against pathogens while avoiding autoimmune reactions. Central tolerance, established in the thymus, is the primary mechanism for achieving self-tolerance. During T-cell development, thymocytes are exposed to a diverse array of self-peptides presented by MHC molecules on thymic epithelial cells and dendritic cells. The outcome of this interaction is determined by the affinity of the TCR for the self-peptide-MHC complex.

  • Positive Selection: Thymocytes with TCRs that bind with low affinity to self-peptide-MHC complexes receive survival signals and are "positively selected" to mature. This ensures that the mature T-cell repertoire is MHC-restricted.

  • Negative Selection: Thymocytes with TCRs that bind with high affinity to self-peptide-MHC complexes are eliminated through apoptosis, a process known as "negative selection" or clonal deletion. This removes T cells with the potential to cause autoimmune disease.

The this compound (SIIQFEHL) is an altered peptide ligand (APL) of the immunodominant ovalbumin peptide SIINFEKL (OVA)[1]. It exhibits low affinity for the OT-I TCR, a transgenic TCR specific for the OVA peptide presented by the MHC class I molecule H-2Kb[2]. This characteristic makes OVA-Q4H7 a powerful tool to specifically study the mechanisms of positive selection and the induction of central tolerance in a controlled experimental setting. In contrast, the parental OVA peptide and variants like Q4R7 have high affinity and induce negative selection[2].

Quantitative Data on OVA Peptide Variants and T-Cell Selection

The differential effects of OVA peptide variants on thymocyte development and peripheral T-cell populations can be quantified. The following tables summarize key findings from studies using OT-I TCR transgenic mice, often on a TAP1-deficient background to prevent the presentation of endogenous peptides and isolate the effect of the administered peptide.

Peptide VariantSequenceAffinity for OT-I TCRPrimary Effect on Thymocyte SelectionReference
OVA-Q4H7 SIIQFEHLLow Positive Selection [2]
OVA-T4SIITFEKLIntermediateThreshold between Positive and Negative Selection[2]
OVA-Q4R7SIIQFERLHighNegative Selection[2]
OVA (SIINFEKL)SIINFEKLHighNegative Selection[2]

Table 1: Characteristics of OVA Peptide Variants.

Peptide AdministeredThymocyte PopulationTime PointObservationReference
OVA-Q4H7 Mature TCR-Vα2high CD4−CD8+Day 4-5Increased cellularity (promotion of positive selection)[2]
OVA-T4Mature TCR-Vα2high CD4−CD8+Day 4-5Significant increase in cellularity[2]
OVA-Q4R7Mature TCR-Vα2high CD4−CD8+Day 4-5Significant increase in cellularity[2]
OVA & Q4CD4+CD8+Day 2Loss of cells (negative selection)
OVA-Q4H7 CD4+CD8+-No significant loss[2]

Table 2: Effects of In Vivo Peptide Administration on Thymocyte Populations in TAP1-deficient, OT-I/TCR-transgenic Mice.

Peptide AdministeredPeripheral T-Cell PopulationTime PointObservationReference
OVA-Q4H7 TCR-Vα2+ CD8+ CD44lowCD62Lhigh (Naive)Day 9Modest increase in cellularity[2]
OVA-T4TCR-Vα2+ CD8+ CD44lowCD62Lhigh (Naive)Day 9Significant increase in cellularity[2]
OVA-Q4R7TCR-Vα2+ CD8+ CD44lowCD62Lhigh (Naive)Day 9Significant increase in cellularity[2]

Table 3: Effects of In Vivo Peptide Administration on Peripheral Naive T-Cell Populations in TAP1-deficient, OT-I/TCR-transgenic Mice.

Experimental Protocols

In Vivo Peptide Administration for Induction of Central Tolerance

This protocol describes the in vivo administration of this compound to TAP1-deficient, OT-I/TCR-transgenic mice to study the induction of positive selection.

Materials:

  • This compound (lyophilized)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • TAP1-deficient, OT-I/TCR-transgenic mice (4-6 weeks old)

  • Sterile syringes and needles

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized this compound in sterile PBS to a stock concentration of 1 mg/mL. Ensure complete dissolution by gentle vortexing. Further dilute the stock solution with sterile PBS to the desired final concentration for injection. A typical final concentration is 0.25-1 mg/mL.

  • Animal Handling: Handle mice in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Peptide Injection: Inject each mouse intraperitoneally (i.p.) with 25-100 µg of the this compound in a total volume of 100 µL of PBS.[3] The exact dose may need to be optimized for specific experimental goals.

  • Time Course Analysis: Analyze thymocyte and peripheral T-cell populations at various time points post-injection. Key time points for observing effects on positive selection in the thymus are typically 4-5 days, while effects on peripheral T-cell populations are often observed around day 9.[3]

Flow Cytometry Analysis of Thymocyte and Peripheral T-Cell Populations

This protocol outlines the procedure for preparing and analyzing single-cell suspensions from the thymus and spleen to assess the effects of OVA-Q4H7 administration.

Materials:

  • FACS buffer (PBS with 1-2% FBS and 0.02% sodium azide)

  • Red blood cell (RBC) lysis buffer (e.g., ACK lysis buffer)

  • 70 µm cell strainers

  • Fluorochrome-conjugated antibodies against mouse:

    • CD4

    • CD8

    • TCR-Vα2

    • CD44

    • CD62L

    • CD69

  • Flow cytometer

Procedure:

  • Tissue Harvest: Euthanize mice at the desired time point and aseptically harvest the thymus and spleen.

  • Preparation of Single-Cell Suspensions:

    • Thymus: Gently disrupt the thymus between two frosted glass slides or by passing it through a 70 µm cell strainer to create a single-cell suspension in FACS buffer.

    • Spleen: Mechanically disrupt the spleen using a syringe plunger against a 70 µm cell strainer into a petri dish containing FACS buffer.

  • RBC Lysis (Spleen): Pellet the spleen cell suspension by centrifugation, discard the supernatant, and resuspend the pellet in RBC lysis buffer for 5 minutes at room temperature. Quench the lysis by adding an excess of FACS buffer and centrifuge again.

  • Cell Counting and Staining:

    • Resuspend the cell pellets in FACS buffer and perform a cell count.

    • Aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate.

    • Add the antibody cocktail (pre-titrated for optimal concentrations) to each well and incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer by centrifugation and resuspension.

  • Data Acquisition: Resuspend the final cell pellet in an appropriate volume of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on live, single cells, and then identify thymocyte and peripheral T-cell subsets based on the expression of the stained markers.

Signaling Pathways and Visualizations

Signaling Pathway of Low-Affinity TCR Engagement in Positive Selection

The low-affinity interaction of the this compound with the OT-I TCR on double-positive (DP) thymocytes initiates a signaling cascade that promotes survival and differentiation, characteristic of positive selection. This is in contrast to the strong, sustained signaling induced by high-affinity ligands that leads to negative selection. A key feature of positive selection signaling is a sustained, low-level activation of the ERK MAP kinase pathway.[2][4]

Low_Affinity_TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD8 CD8 TCR->CD8 ZAP70 ZAP-70 TCR->ZAP70 Recruits & Activates Lck Lck CD8->Lck Recruits pMHC OVA-Q4H7-MHC pMHC->TCR Low-affinity binding Lck->TCR Phosphorylates ITAMs LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits RasGRP RasGRP LAT->RasGRP Recruits PLCg1->RasGRP Activates Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Sustained, Low-level) MEK->ERK Transcription Gene Transcription (Survival, Differentiation) ERK->Transcription

Low-affinity TCR signaling pathway in positive selection.

Experimental Workflow for Studying OVA-Q4H7 Induced Central Tolerance

The following diagram illustrates the overall experimental workflow for investigating the effects of OVA-Q4H7 on T-cell development and tolerance induction.

Experimental_Workflow start Start peptide_prep Prepare OVA-Q4H7 Peptide Solution start->peptide_prep injection Intraperitoneal Injection peptide_prep->injection mouse_model TAP1-deficient, OT-I/TCR-transgenic Mice mouse_model->injection incubation Incubation Period (e.g., 4-9 days) injection->incubation tissue_harvest Harvest Thymus and Spleen incubation->tissue_harvest cell_prep Prepare Single-Cell Suspensions tissue_harvest->cell_prep staining Flow Cytometry Staining cell_prep->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Data Analysis acquisition->analysis end End analysis->end

Experimental workflow for OVA-Q4H7 central tolerance study.

Conclusion

The this compound is an invaluable reagent for dissecting the molecular and cellular mechanisms of central T-cell tolerance. Its low affinity for the OT-I TCR provides a specific and reproducible model for studying positive selection in the thymus. By utilizing the experimental frameworks and understanding the signaling pathways detailed in this guide, researchers can further elucidate the intricate processes that shape the T-cell repertoire and maintain immune homeostasis. This knowledge is fundamental for the development of novel therapeutic strategies for autoimmune diseases and for advancing our understanding of T-cell biology.

References

Structure of OVA-Peptide Complexed with H-2Kb: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure and binding characteristics of ovalbumin (OVA)-derived peptides complexed with the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb. While a crystal structure for the specific OVA-Q4H7 (SIIQFEHL) peptide is not publicly available, this document focuses on the well-characterized and structurally resolved complex of H-2Kb with the immunodominant OVA peptide, SIINFEKL (OVA-8). The structural details, binding kinetics, and thermodynamic properties of the SIINFEKL/H-2Kb complex serve as a critical reference for understanding the principles of peptide-MHC interactions and their implications for T-cell recognition and immunotherapy. This guide includes a summary of key quantitative data, detailed experimental protocols for the characterization of such complexes, and visualizations of experimental workflows.

Introduction

The presentation of antigenic peptides by MHC class I molecules is a cornerstone of the adaptive immune response against intracellular pathogens and tumors. The H-2Kb molecule is a key murine MHC class I allotype, and its interaction with peptides derived from the chicken ovalbumin protein is a widely used model system in immunology. The octameric peptide SIINFEKL (residues 257-264 of ovalbumin) is the immunodominant epitope recognized by CD8+ T cells in the context of H-2Kb. Understanding the molecular details of this interaction is crucial for the rational design of vaccines and T-cell-based immunotherapies.

This guide will focus on the structural and biophysical data available for the H-2Kb/SIINFEKL complex as a proxy for understanding the binding of other OVA-derived peptides, such as OVA-Q4H7 (SIIQFEHL), to H-2Kb.

Structural Overview of the H-2Kb/SIINFEKL Complex

The crystal structure of the H-2Kb/SIINFEKL complex has been solved and is available in the Protein Data Bank (PDB) under accession codes 1VAC and 3P9L .[1] These structures reveal the canonical MHC class I fold, with the H-2Kb heavy chain composed of three extracellular domains (α1, α2, and α3) non-covalently associated with the light chain, β2-microglobulin (β2m).

The peptide-binding groove is formed by the α1 and α2 domains and cradles the SIINFEKL peptide in an extended conformation. The binding of the peptide is stabilized by a network of hydrogen bonds and van der Waals interactions between the peptide backbone and side chains, and the residues lining the binding groove of H-2Kb.

Key Peptide-MHC Interactions

The interaction between SIINFEKL and H-2Kb is characterized by specific anchor residues on the peptide that fit into corresponding pockets within the MHC binding groove. For H-2Kb, the primary anchor residues are at position 5 (P5) and the C-terminus (P8).

  • P5 (Phenylalanine): The bulky aromatic side chain of Phenylalanine at position 5 is deeply buried in the C pocket of the H-2Kb groove.

  • P8 (Leucine): The C-terminal Leucine residue is anchored in the F pocket.

Secondary anchor residues, such as Isoleucine at P2, also contribute to the stability of the complex by interacting with the B pocket.[2] The interplay between primary and secondary anchor residues is a key determinant of peptide binding affinity and stability.[2]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of OVA-derived peptides with H-2Kb.

Table 1: Crystallographic Data for H-2Kb/SIINFEKL Complex

PDB IDResolution (Å)R-workR-freePeptide Sequence
1VAC2.50.1940.281SIINFEKL
3P9L2.00.1860.243SIINFEKL

Data sourced from the Protein Data Bank.

Table 2: Binding and Stability Data for SIINFEKL interaction with H-2Kb

ParameterValueMethodReference
Binding Affinity (Kd) ~10 nMFlow Cytometry[3]
Complex Half-life (t½) HighMHC Stability Assay[3]

Note: Quantitative thermodynamic and kinetic data from techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are often context-dependent and can be found in the primary literature. The high affinity and stability are well-established for this interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the structural and functional characterization of peptide-MHC complexes.

Protein Expression and Purification

The H-2Kb heavy chain and β2-microglobulin are typically expressed as inclusion bodies in E. coli. The proteins are then purified and refolded in the presence of the synthetic peptide.

Protocol:

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with plasmids encoding the H-2Kb heavy chain and human β2m. Induce protein expression with IPTG.

  • Inclusion Body Isolation: Lyse the cells and wash the inclusion bodies to remove cellular debris.

  • Solubilization: Solubilize the inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).

  • Refolding: Slowly dilute the denatured proteins into a refolding buffer containing the synthetic SIINFEKL peptide, L-arginine (to prevent aggregation), and a redox shuffling system (e.g., reduced and oxidized glutathione).

  • Purification: Purify the refolded pMHC complex using size-exclusion and ion-exchange chromatography.

X-ray Crystallography

Determining the three-dimensional structure of the pMHC complex is achieved through X-ray crystallography.

Protocol:

  • Crystallization Screening: Screen a range of crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting or hanging drop).

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection: Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (with a known MHC structure as a search model), and refine the atomic model against the experimental data.

XRay_Crystallography_Workflow cluster_protein Protein Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution pMHC Purified pMHC Complex Screen Crystallization Screening pMHC->Screen High Concentration Optimize Crystal Optimization Screen->Optimize Initial Hits Collect X-ray Data Collection Optimize->Collect Diffraction-quality crystals Process Data Processing Collect->Process Solve Structure Solution (MR) Process->Solve Refine Model Refinement Solve->Refine Structure 3D Structure (PDB) Refine->Structure

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity of the peptide-MHC interaction.

Protocol:

  • Chip Preparation: Immobilize one of the binding partners (e.g., the H-2Kb molecule) onto a sensor chip.

  • Binding Analysis: Flow the other binding partner (the peptide) at various concentrations over the chip surface and measure the change in the refractive index, which is proportional to the amount of bound analyte.

  • Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis cluster_data Data Interpretation Chip Sensor Chip Immobilize Immobilize MHC on Chip Chip->Immobilize MHC Purified MHC MHC->Immobilize Peptide Synthetic Peptide Inject Inject Peptide at various concentrations Peptide->Inject Immobilize->Inject Detect Detect Binding (Response Units) Inject->Detect Regenerate Regenerate Chip Surface Detect->Regenerate Sensorgram Generate Sensorgrams Detect->Sensorgram Regenerate->Inject Fit Fit Data to Binding Model Sensorgram->Fit Kinetics Determine ka, kd, Kd Fit->Kinetics

MHC-Peptide Stability Assay

The stability of the pMHC complex is a key determinant of its immunogenicity.

Protocol:

  • Complex Formation: Incubate purified, empty H-2Kb molecules with a saturating concentration of the peptide of interest.

  • Dissociation Induction: Induce peptide dissociation, for example, by incubating the complex at 37°C.

  • Quantification: At various time points, measure the amount of remaining intact pMHC complex. This can be done using an ELISA-based assay with a conformation-specific antibody or by flow cytometry if the complexes are bead-bound.

  • Half-life Calculation: Plot the percentage of remaining complex against time and fit the data to a one-phase decay model to calculate the half-life (t½) of the complex.

Stability_Assay_Workflow cluster_formation Complex Formation cluster_dissociation Dissociation & Measurement cluster_analysis Data Analysis MHC Empty MHC Incubate Incubate MHC and Peptide MHC->Incubate Peptide Peptide Peptide->Incubate Induce Induce Dissociation (e.g., 37°C) Incubate->Induce Timepoints Take Samples at Timepoints Induce->Timepoints Quantify Quantify Remaining Complex (ELISA/FACS) Timepoints->Quantify Plot Plot % Complex vs. Time Quantify->Plot Fit Fit to Decay Model Plot->Fit HalfLife Calculate Half-life (t½) Fit->HalfLife

Signaling and Logical Relationships

The formation of a stable pMHC complex on the surface of an antigen-presenting cell (APC) is the initiating event for CD8+ T cell activation.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell Antigen Intracellular Antigen (e.g., OVA) Proteasome Proteasome Antigen->Proteasome Degradation TAP TAP Transporter Proteasome->TAP Peptide Transport ER Endoplasmic Reticulum TAP->ER MHC_Assembly MHC Class I Assembly ER->MHC_Assembly pMHC pMHC Complex (H-2Kb/SIINFEKL) MHC_Assembly->pMHC Peptide Loading TCell T Cell Receptor (TCR) pMHC->TCell Presentation on Cell Surface Signaling Intracellular Signaling Cascade TCell->Signaling Recognition Activation T Cell Activation (Proliferation, Cytokine Release) Signaling->Activation

Conclusion

The H-2Kb/SIINFEKL complex is a cornerstone model for studying the structural and biophysical basis of T-cell immunity. The detailed understanding of its structure, binding kinetics, and stability provides a robust framework for the development of novel immunotherapies. While the specific structural details of the OVA-Q4H7/H-2Kb complex remain to be elucidated, the principles derived from the study of the SIINFEKL complex offer valuable insights for predicting its binding mode and functional consequences. The experimental protocols and workflows detailed in this guide provide a comprehensive resource for researchers in the field of immunology and drug development.

References

The Role of OVA-Q4H7 Peptide in Thymocyte Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the OVA-Q4H7 peptide, an altered peptide ligand derived from ovalbumin, and its critical role as a tool in the study of thymocyte development. We will explore its mechanism of action, its influence on T-cell receptor signaling, and its differential impact on positive and negative selection within the thymus. This document consolidates key quantitative data, details common experimental protocols, and provides visual representations of the underlying biological processes.

Introduction: Altered Peptide Ligands and the Study of Thymic Selection

Thymocyte development is a finely tuned process governed by the interaction between the T-cell receptor (TCR) on developing T-cells and self-peptide-MHC (pMHC) complexes expressed on thymic epithelial cells. The affinity of this interaction dictates the fate of the thymocyte: low-affinity interactions lead to survival and maturation (positive selection), while high-affinity interactions result in apoptosis (negative selection) to eliminate potentially auto-reactive cells.

Altered peptide ligands (APLs) are synthetic peptides with specific amino acid substitutions that modify their affinity for the TCR. They are invaluable tools for dissecting the signaling thresholds that control thymocyte fate. The this compound is a low-affinity variant of the chicken ovalbumin peptide (OVAp; SIINFEKL) presented by the MHC class I molecule, H-2Kb. It is frequently used in the OT-I TCR transgenic mouse model, where all T-cells express a TCR specific for the OVAp/H-2Kb complex. In this system, Q4H7 serves as a canonical weak agonist, reliably inducing positive selection, while higher-affinity variants act as strong agonists that trigger negative selection.[1]

Mechanism of Action: TCR Affinity and Signal Transduction

The interaction of the TCR with a pMHC complex initiates a phosphorylation cascade that determines the cell's fate. The strength and duration of this signal are critical.

  • Low-Affinity Interaction (e.g., OVA-Q4H7): A low-affinity ligand like Q4H7 results in transient binding to the TCR. This generates a weak but sustained intracellular signal, sufficient to activate survival pathways and promote differentiation into a mature T-cell. This process is characteristic of positive selection.[1]

  • High-Affinity Interaction (e.g., OVAp): A high-affinity ligand like the native OVAp forms a stable complex with the TCR, leading to a strong and prolonged signal. This robust signal activates apoptotic pathways, leading to the elimination of the thymocyte, a hallmark of negative selection.[1]

The core signaling pathway is initiated by the phosphorylation of ITAMs within the CD3 subunits by the kinase Lck.[2] This creates docking sites for ZAP-70, which in turn phosphorylates adaptor proteins like LAT and SLP-76, leading to the activation of downstream pathways such as the Ras/MAPK pathway.[1][2] The intensity of this cascade dictates whether the cell lives or dies.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activates pMHC pMHC (OVA-Q4H7) pMHC->TCR Low-Affinity Binding CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT / SLP-76 ZAP70->LAT_SLP76 Phosphorylates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK Activates Fate Thymocyte Fate (Survival/Maturation) Ras_MAPK->Fate Weak Sustained Signal Leads to

Caption: TCR signaling cascade initiated by the low-affinity this compound.

Quantitative Data: Peptide Affinity and Thymocyte Selection

The differential effects of OVA-Q4H7 and other OVAp variants have been quantified in various studies, primarily through in vitro Fetal Thymic Organ Culture (FTOC) and in vivo peptide administration. The data consistently demonstrates a correlation between TCR-pMHC affinity and thymocyte fate.

Peptide VariantRelative Affinity for OT-I TCRPrimary Outcome in OT-I ThymocytesReference
OVAp (SIINFEKL) HighNegative Selection (Apoptosis)[1]
Q4 HighNegative Selection (Apoptosis)[1]
Q4R7 HighNegative Selection (Apoptosis)[1]
T4 IntermediateThreshold between Positive & Negative Selection[1][3]
Q4H7 LowPositive Selection (Maturation) [1]
E1 LowPositive Selection (Maturation)[1]

Table 1: Correlation between peptide affinity and thymocyte selection outcome. This table summarizes the observed effects of different OVA peptide variants on OT-I thymocyte development.

In FTOC experiments, lobes cultured with low-affinity peptides like Q4H7 show an increase in the number of mature CD8+ single-positive thymocytes, whereas culture with high-affinity peptides leads to a profound depletion of CD4+CD8+ double-positive thymocytes.[1]

Thymocyte_Fate cluster_input Input cluster_process Selection Process cluster_output Outcome DP_Thymocyte CD4+CD8+ Thymocyte (pre-selection) TCR_Interaction TCR interaction with self-peptide/MHC DP_Thymocyte->TCR_Interaction Positive_Selection Positive Selection (Survival & Maturation) CD8+ T-cell TCR_Interaction->Positive_Selection Low Affinity (e.g., Q4H7) Negative_Selection Negative Selection (Apoptosis) TCR_Interaction->Negative_Selection High Affinity (e.g., OVAp) No_Selection Death by Neglect TCR_Interaction->No_Selection No/Very Low Affinity

Caption: Logical relationship between TCR-pMHC affinity and thymocyte fate.

Key Experimental Protocols: Fetal Thymic Organ Culture (FTOC)

FTOC is a cornerstone technique that allows for the study of thymocyte development in a controlled, ex vivo environment that preserves the thymic architecture.[4] It is the primary method used to assess the impact of peptides like OVA-Q4H7.

Objective: To assess the effect of this compound on the positive selection of OT-I TCR transgenic thymocytes.

Materials:

  • Fetal thymi from OT-I TCR transgenic mice (embryonic day 15-17)

  • Culture medium: RPMI-1640 supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • 2-deoxyguanosine (dGuo) for thymocyte depletion (optional)

  • This compound (and other control peptides)

  • Sterile filters (0.45 µm) on which to place thymic lobes

  • 6-well culture plates

  • Flow cytometry antibodies (anti-CD4, -CD8, -TCR Vα2, etc.)

Methodology:

  • Thymus Isolation: Aseptically dissect thymic lobes from E15-E17 OT-I mouse embryos.

  • Depletion (Optional): To remove endogenous thymocytes and study the development of a new cohort, incubate lobes in medium containing 1.35 mM 2-deoxyguanosine for 5-7 days.[5][6]

  • Culture Setup: Place the thymic lobes (either fresh or dGuo-treated) on top of a sterile filter floating on the surface of the culture medium in a 6-well plate.

  • Peptide Addition: Add the this compound to the culture medium at a predetermined concentration (e.g., 10 µM). Set up parallel cultures with high-affinity peptides (e.g., OVAp) as a negative selection control and a no-peptide condition as a baseline control.

  • Incubation: Culture the lobes for 4-7 days at 37°C in a 5% CO2 incubator.

  • Thymocyte Harvesting: Gently disaggregate the thymic lobes by passing them through a fine mesh screen to create a single-cell suspension.

  • Flow Cytometry Analysis: Stain the harvested thymocytes with fluorescently-labeled antibodies against cell surface markers (CD4, CD8, TCR) to analyze the different thymocyte populations.

  • Data Analysis: Quantify the absolute numbers and percentages of CD4-CD8+ (mature CD8 T-cells), CD4+CD8+ (double-positive), and other populations. Compare the results from the Q4H7-treated lobes to the controls.

FTOC_Workflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis A Isolate Fetal Thymic Lobes (E15-E17 OT-I Mouse) B Optional: Deplete thymocytes with 2-deoxyguanosine A->B C Place lobes on filter in 6-well plate A->C (if not depleting) B->C D Add Peptides to Medium (Q4H7, OVAp, Control) C->D E Incubate for 4-7 days (37°C, 5% CO2) D->E F Harvest & Disaggregate Lobes into single-cell suspension E->F G Stain cells with fluorescent antibodies F->G H Analyze by Flow Cytometry G->H I Quantify Thymocyte Populations (CD8 SP, DP, etc.) H->I

Caption: Experimental workflow for a Fetal Thymic Organ Culture (FTOC) assay.

Conclusion and Future Directions

The this compound is an essential reagent for probing the mechanisms of thymocyte selection. Its well-characterized low affinity for the OT-I TCR provides a reliable model for inducing positive selection, allowing for direct comparison with high-affinity peptides that trigger negative selection. This system has been instrumental in defining the concept of "TCR signal strength" and its role in determining cell fate.

For drug development professionals, understanding how to modulate TCR signaling is of paramount importance. The principles learned from studying APLs like Q4H7 can inform the design of peptide-based immunotherapies, vaccines, and strategies for immune tolerance induction. Future research may focus on the downstream transcriptional and epigenetic changes induced by weak versus strong TCR signals and how these might be therapeutically manipulated to enhance or suppress T-cell responses in disease.

References

An In-depth Technical Guide to the Binding Affinity of OVA-Q4H7 Peptide and the OT-I T-Cell Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the altered peptide ligand OVA-Q4H7 and the OT-I T-cell receptor (TCR). It delves into the quantitative binding affinity, the experimental methodologies used to determine this affinity, and the downstream signaling events following engagement. This information is critical for researchers in immunology, oncology, and drug development who are leveraging the OT-I model system to understand T-cell activation, tolerance, and to develop novel immunotherapies.

Core Concepts: The OVA-Q4H7 Peptide and the OT-I TCR

The OT-I mouse model is a cornerstone of immunological research, providing a nearly monoclonal population of CD8+ T cells that express a transgenic TCR specific for the chicken ovalbumin (OVA) peptide SIINFEKL (residues 257-264) presented by the MHC class I molecule H-2Kb.[1][2] This system allows for the precise study of T-cell responses to a defined antigen.

The This compound , with the amino acid sequence SIIQFEHL , is a variant of the cognate SIINFEKL peptide.[3][4][5] It is characterized as a low-affinity ligand for the OT-I TCR.[6] Despite its weaker binding, OVA-Q4H7 plays a significant role in the positive selection of OT-I T cells in the thymus, a critical process for establishing a functional and self-tolerant T-cell repertoire.[6] In peripheral T-cell responses, ligands with varying affinities can elicit different functional outcomes, making the study of altered peptide ligands like Q4H7 essential for understanding the nuances of T-cell activation.[7][8]

Quantitative Binding Affinity

The binding affinity of the OT-I TCR for the this compound presented by H-2Kb has been a subject of study, with a consensus that it represents a low-affinity interaction. This contrasts with the high-affinity binding of the original SIINFEKL peptide. The equilibrium dissociation constant (KD) is a key metric used to quantify this binding affinity, with a higher KD value indicating lower affinity.

Recent studies have provided revised and more accurate measurements of these interactions. The quantitative data for the binding of various OVA peptide variants to the OT-I TCR are summarized below.

Table 1: Equilibrium Dissociation Constants (KD) of OT-I TCR Binding to OVA Peptide Variants at 37°C
Peptide VariantSequenceApparent KD (μM) aActive pMHC KD (μM) b
Q4H7SIIQFEHL516.6556.9
V4SIIVFEKL648.5794.1
G4SIIGFEKL680.7941.8
K4SIIKFEKL20532694
VSVRGYVYQGL15823103

a The apparent KD of OT-I binding to both active and inactive pMHC.[9] b The KD of OT-I binding only to active pMHC.[9]

Experimental Protocols for Measuring Binding Affinity

The determination of TCR-pMHC binding kinetics and affinity relies on sensitive biophysical techniques. Surface Plasmon Resonance (SPR) is a widely used and powerful method for these measurements.[10][11][12]

Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (e.g., soluble TCR) to a ligand (e.g., pMHC complex) immobilized on a sensor surface in real-time. The change in mass on the sensor surface upon binding is detected as a change in the refractive index, which is proportional to the amount of bound analyte.

Detailed Methodology:

  • Protein Expression and Purification:

    • The extracellular domains of the OT-I TCR (alpha and beta chains) are expressed, typically in E. coli as inclusion bodies, and then refolded.[13]

    • The MHC class I heavy chain (H-2Kb) and beta-2-microglobulin are also expressed and refolded in the presence of the this compound.[13]

    • Both the soluble TCR and the pMHC complexes are purified using chromatography techniques such as anion exchange and size exclusion chromatography.[13]

  • Immobilization of pMHC on the Sensor Chip:

    • A sensor chip with a carboxymethylated dextran surface is activated.

    • A capturing molecule, such as neutravidin, is coupled to the activated surface.

    • Biotinylated pMHC (OVA-Q4H7/H-2Kb) complexes are then injected over the surface and are captured by the neutravidin.[14]

  • Binding Analysis:

    • A series of dilutions of the soluble OT-I TCR are prepared in a suitable running buffer (e.g., HBS-EP).

    • The TCR dilutions are injected sequentially over the immobilized pMHC surface.

    • The association and dissociation of the TCR are monitored in real-time, generating a sensorgram.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (KD) is then calculated as the ratio of koff to kon (KD = koff/kon).

experimental_workflow_spr cluster_protein_prep Protein Preparation cluster_spr_analysis SPR Analysis cluster_data_analysis Data Analysis expr_tcr Expression of soluble OT-I TCR purify_tcr Purification of TCR expr_tcr->purify_tcr expr_pmhc Expression & refolding of OVA-Q4H7/H-2Kb purify_pmhc Purification of pMHC expr_pmhc->purify_pmhc injection Injection of soluble OT-I TCR dilutions purify_tcr->injection immobilization Immobilization of pMHC on sensor chip purify_pmhc->immobilization immobilization->injection detection Real-time detection of binding (Sensorgram) injection->detection fitting Fitting to a binding model detection->fitting calculation Calculation of kon, koff, and KD fitting->calculation

Caption: Experimental workflow for SPR analysis.

OT-I TCR Signaling Pathway

The engagement of the OT-I TCR by the OVA-Q4H7/H-2Kb complex, even with its low affinity, initiates a cascade of intracellular signaling events that ultimately lead to T-cell activation. While the fundamental components of the TCR signaling pathway are conserved, the strength and duration of the signal, influenced by the binding affinity, can modulate the downstream response.

Key Signaling Events:

  • TCR Engagement and Co-receptor Binding: The TCR recognizes the pMHC complex, and the CD8 co-receptor binds to a non-polymorphic region of the MHC class I molecule, stabilizing the interaction.

  • Initiation of Kinase Activity: This binding event brings the Src family kinase Lck into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ chains of the TCR complex. Lck then phosphorylates these ITAMs.[15][16]

  • Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70. Once recruited, ZAP-70 is also phosphorylated and activated by Lck.[16]

  • Formation of the LAT Signalosome: Activated ZAP-70 phosphorylates key adaptor proteins, most notably the Linker for Activation of T cells (LAT). This leads to the recruitment of a large signaling complex, or "signalosome," which includes proteins like SLP-76, GADS, and PLCγ1.[17]

  • Downstream Signaling Cascades: The LAT signalosome activates several downstream pathways:

    • PLCγ1 Pathway: PLCγ1 cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3). DAG activates Protein Kinase C (PKC) and the Ras-MAPK pathway, leading to the activation of the transcription factors NF-κB and AP-1. IP3 triggers the release of intracellular calcium stores, which in turn activates the transcription factor NFAT via the phosphatase calcineurin.[16]

    • PI3K Pathway: The PI3K pathway is also activated, leading to the production of PIP3 and the activation of Akt, which is crucial for T-cell survival, proliferation, and metabolic programming.[18]

These signaling cascades culminate in the transcriptional activation of genes that drive T-cell proliferation, differentiation into effector cells, and cytokine production.

tcr_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR OT-I TCR Lck Lck TCR->Lck pMHC OVA-Q4H7/H-2Kb pMHC->TCR CD8 CD8 CD8->pMHC CD3_zeta CD3/ζ-chains (ITAMs) Lck->CD3_zeta phosphorylates ZAP70 ZAP-70 Lck->ZAP70 activates CD3_zeta->ZAP70 recruits LAT LAT Signalosome (LAT, SLP-76, GADS) ZAP70->LAT phosphorylates PLCG1 PLCγ1 LAT->PLCG1 PI3K PI3K Pathway LAT->PI3K IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_expression NFkB->Gene_expression AP1->Gene_expression

Caption: OT-I TCR signaling pathway.

Conclusion

The interaction between the this compound and the OT-I TCR serves as a critical model for understanding how T cells respond to low-affinity antigens. The quantitative biophysical data, coupled with a detailed understanding of the experimental protocols and signaling pathways, provides a robust framework for researchers. This knowledge is paramount for the rational design of T-cell-based immunotherapies, where modulating TCR affinity can be a key strategy to enhance efficacy while minimizing off-target effects and autoimmunity. The continued study of such altered peptide ligands will undoubtedly yield further insights into the fundamental principles of T-cell recognition and activation.

References

Unraveling the Nuances of T-Cell Activation: A Technical Guide to Low-Affinity TCR Ligands like OVA-Q4H7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the world of low-affinity T-cell receptor (TCR) ligands, using the well-characterized OVA-Q4H7 peptide as a central example. Understanding the interactions of these ligands is critical for advancing our knowledge of T-cell activation, immune tolerance, and the development of novel immunotherapies. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways involved in the recognition of low-affinity antigens.

Core Concepts: TCR Affinity and T-Cell Activation

The interaction between a T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a cornerstone of the adaptive immune response. The strength of this interaction, termed affinity, is a critical determinant of the subsequent T-cell response. High-affinity interactions, typically with foreign peptides, lead to robust T-cell activation, proliferation, and effector functions. Conversely, low-affinity interactions, which are common for self-peptides, are crucial for T-cell development and maintaining self-tolerance. Altered peptide ligands (APLs), such as the OVA variants discussed herein, are invaluable tools for dissecting the precise relationship between TCR affinity and T-cell fate.

The OVA peptide (SIINFEKL) presented by the MHC class I molecule H-2Kb is a potent agonist for the OT-I TCR, a transgenic TCR specific for this complex. Variants of the OVA peptide, such as Q4H7 (SIIQFEHL), have been engineered to modulate the affinity of this interaction, thereby providing a model system to study the consequences of low-affinity TCR engagement.

Quantitative Data Summary

The binding kinetics of various OVA peptide variants to the OT-I TCR have been characterized primarily using Surface Plasmon Resonance (SPR). This technique measures the association (on-rate, kon) and dissociation (off-rate, koff) rates of the interaction, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon). A higher KD value indicates lower affinity.

Peptide VariantSequenceAffinity (KD)On-rate (kon) (M-1s-1)Off-rate (koff) (s-1)Functional Outcome (OT-I T-cells)
OVA (N4) SIINFEKLHigh (~6 µM)~1.5 x 104~9 x 10-2Strong agonist, Negative selection
Q4R7 SIIQFERLHighNot consistently reportedNot consistently reportedStrong agonist, Negative selection
T4 SIITFEKLIntermediateNot consistently reportedNot consistently reportedWeak agonist, Threshold for positive/negative selection
Q4H7 SIIQFEHLLowNot consistently reportedNot consistently reportedWeak agonist, Positive selection
G4 SIIGFEKLLowSlower than OVALonger than OVAWeak agonist
E1 EIINFEKLVery LowNot consistently reportedNot consistently reportedPositive selection

Note: The precise KD values for these interactions can vary between studies due to different experimental conditions. The functional outcomes are generally consistent across the literature.

Key Experimental Protocols

Surface Plasmon Resonance (SPR) for TCR-pMHC Interaction Analysis

This protocol outlines the general steps for measuring the binding kinetics of soluble OT-I TCR to immobilized OVA-pMHC complexes.

Materials:

  • Biacore instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Soluble, purified OT-I TCR

  • Biotinylated, purified H-2Kb-OVA peptide variants (e.g., OVA, Q4H7)

  • Streptavidin

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Methodology:

  • Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

  • Streptavidin Immobilization: Activate the sensor surface with a 1:1 mixture of NHS and EDC. Inject streptavidin to achieve a density of ~2000-3000 response units (RU). Deactivate remaining active groups with ethanolamine.

  • Ligand Capture: Inject the biotinylated H-2Kb-peptide complexes over the streptavidin-coated surface to capture the ligand. Aim for a capture level that will yield a maximal analyte binding response (Rmax) of approximately 50-100 RU to minimize mass transport limitations.

  • Analyte Injection: Inject a series of concentrations of soluble OT-I TCR over the ligand-captured surface. Use a range of concentrations that span the expected KD value (e.g., 0.1 to 10 times the KD). Include a zero-concentration (buffer only) injection for double referencing.

  • Dissociation: Allow the running buffer to flow over the chip to monitor the dissociation of the TCR from the pMHC.

  • Regeneration: If necessary, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the kon, koff, and KD values.

T-Cell Proliferation Assay using CFSE Dye Dilution

This protocol describes how to measure the proliferation of OT-I T-cells in response to stimulation with OVA peptide variants.

Materials:

  • OT-I transgenic mice

  • Spleen and lymph nodes from OT-I mice

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a wild-type mouse

  • OVA peptide variants (e.g., OVA, Q4H7)

  • Complete RPMI-1640 medium

  • Flow cytometer

Methodology:

  • OT-I T-cell Isolation: Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse. Isolate CD8+ T-cells using a negative selection kit.

  • CFSE Staining: Resuspend the isolated OT-I T-cells at 1-10 x 106 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete medium. Wash the cells twice.

  • Co-culture Setup: Plate APCs (e.g., 2 x 105 cells/well) in a 96-well plate. Add the desired concentration of OVA peptide variants. Add CFSE-labeled OT-I T-cells (e.g., 1 x 105 cells/well).

  • Incubation: Culture the cells for 3-4 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8. Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the CD8+ T-cell population and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Intracellular Cytokine Staining (ICS) for IFN-γ Production

This protocol details the detection of intracellular IFN-γ in OT-I T-cells following stimulation.

Materials:

  • Stimulated OT-I T-cells (from a co-culture as described above)

  • Brefeldin A (protein transport inhibitor)

  • Fixation/Permeabilization buffer

  • Fluorescently labeled antibodies against CD8 and IFN-γ

  • Flow cytometer

Methodology:

  • Restimulation and Protein Transport Inhibition: Six hours prior to the end of the co-culture, add Brefeldin A to the wells to a final concentration of 1-3 µg/mL. This traps cytokines intracellularly.

  • Surface Staining: Harvest the cells and stain for the surface marker CD8 with a fluorescently labeled antibody.

  • Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash again and resuspend in permeabilization buffer.

  • Intracellular Staining: Add the fluorescently labeled anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C.

  • Flow Cytometry Analysis: Wash the cells and acquire them on a flow cytometer.

  • Data Analysis: Gate on the CD8+ T-cell population and quantify the percentage of IFN-γ positive cells.

Western Blot for TCR Signaling Proteins

This protocol provides a general framework for detecting the phosphorylation of key signaling molecules downstream of the TCR.

Materials:

  • OT-I T-cells

  • APCs pulsed with OVA peptide variants

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies against phospho-CD3ζ, phospho-ZAP-70, and phospho-Lck, as well as total protein controls.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Methodology:

  • T-cell Stimulation: Co-culture OT-I T-cells with peptide-pulsed APCs for various short time points (e.g., 0, 2, 5, 10 minutes).

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Visualizations

The engagement of the TCR by a pMHC ligand initiates a complex signaling cascade. The affinity of this interaction significantly influences the kinetics and magnitude of these downstream events.

TCR Signaling Pathway

Upon TCR engagement, the co-receptors CD4 or CD8 bring the Src-family kinase Lck into proximity with the CD3 complex. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the cytoplasmic tails of the CD3 chains, particularly CD3ζ. This phosphorylation creates docking sites for another tyrosine kinase, ZAP-70.

With high-affinity ligands, this process is efficient, leading to robust ZAP-70 recruitment and subsequent phosphorylation by Lck, which fully activates ZAP-70. Activated ZAP-70 then phosphorylates downstream adaptor proteins like LAT and SLP-76, initiating multiple signaling cascades that culminate in T-cell activation, proliferation, and effector function.

In the case of low-affinity ligands like OVA-Q4H7, the initial TCR-pMHC interaction is more transient. This can lead to weaker or more transient phosphorylation of ITAMs, reduced recruitment and activation of ZAP-70, and consequently, a dampened downstream signal. This quantitative difference in signaling is thought to be a key mechanism by which T-cells discriminate between self and foreign antigens.

TCR_Signaling pMHC pMHC (e.g., OVA-Q4H7/H-2Kb) TCR TCR pMHC->TCR Binding CD3 CD3 Complex TCR->CD3 CD8 CD8 Lck Lck CD8->Lck recruits ZAP70 ZAP-70 CD3->ZAP70 recruits Lck->CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates (activates) LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg PLCγ LAT->PLCg SLP76->PLCg Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg->Downstream Gene Gene Expression (IL-2, IFN-γ) Downstream->Gene

Caption: Simplified TCR signaling cascade upon pMHC engagement.

Experimental Workflow: T-Cell Proliferation Assay

The following diagram illustrates the key steps in a CFSE-based T-cell proliferation assay.

Proliferation_Workflow A Isolate OT-I CD8+ T-cells B Label with CFSE A->B C Co-culture with peptide-pulsed APCs B->C D Incubate for 3-4 days C->D E Stain for surface markers (e.g., CD8) D->E F Analyze by Flow Cytometry E->F G Quantify proliferation by CFSE dilution F->G

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Conclusion

The study of low-affinity TCR ligands like OVA-Q4H7 is fundamental to understanding the quantitative and qualitative aspects of T-cell activation. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers in immunology and drug development. By precisely modulating TCR affinity, we can gain deeper insights into the mechanisms governing immune responses, which is essential for the rational design of vaccines and immunotherapies that can either enhance or temper T-cell activity as desired.

An In-depth Technical Guide to the Immunological Properties of the OVA-Q4H7 Peptide Variant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) peptide and its variants are critical tools in immunological research, providing a model system to dissect the intricacies of T-cell activation, tolerance, and memory. Among these variants, the OVA-Q4H7 peptide has emerged as a valuable probe for understanding the effects of low-affinity T-cell receptor (TCR) engagement. This technical guide provides a comprehensive overview of the immunological properties of the this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

The this compound is an altered peptide ligand (APL) of the immunodominant H-2Kb-restricted OVA epitope, SIINFEKL (N4). The sequence of OVA-Q4H7 is SIIQFEHL [1][2][3]. This seemingly minor change in the peptide sequence has profound consequences for its interaction with the OT-I TCR, a transgenic T-cell receptor specific for the OVA257-264 peptide presented by the MHC class I molecule H-2Kb.

Immunological Properties of OVA-Q4H7

The defining characteristic of OVA-Q4H7 is its low affinity for the OT-I TCR. This property places it in a unique category of APLs that are capable of inducing distinct T-cell responses compared to high-affinity ligands.

T-Cell Development and Selection

In the thymus, the affinity of the TCR for self-peptide-MHC complexes dictates the fate of developing T-cells. The this compound has been shown to promote the positive selection of OT-I CD8+ T-cells[4]. In contrast, higher-affinity peptides like Q4R7 and the native OVAp induce negative selection, leading to the deletion of self-reactive thymocytes[4]. This positions OVA-Q4H7 as a valuable tool for studying the molecular thresholds that govern T-cell repertoire formation.

Peripheral T-Cell Activation and Function

In the periphery, the low affinity of OVA-Q4H7 for the OT-I TCR translates to a weaker T-cell activation profile compared to its high-affinity counterparts. Immunization with OVA-Q4H7 results in lower expression of activation markers such as CD25 and CD69, and reduced T-cell proliferation[5].

Despite the diminished proliferative response, T-cells stimulated with OVA-Q4H7 are not inert. They are capable of differentiating into effector cells that produce interferon-gamma (IFN-γ) and exhibit cytotoxic T-lymphocyte (CTL) function in vivo[5]. However, the magnitude of these effector responses is generally lower and the subsequent contraction phase of the T-cell response may occur earlier compared to stimulation with high-affinity ligands[5]. This phenomenon of a "curtailed" T-cell response to low-affinity antigens has significant implications for vaccine development and understanding immune responses to suboptimal epitopes[6].

Quantitative Data Summary

The following tables summarize the available quantitative data on the immunological properties of the this compound variant in comparison to other relevant OVA peptides.

Peptide VariantSequenceRelative Affinity for OT-I TCRT-Cell ProliferationIFN-γ ProductionIn Vivo Cytotoxicity
OVA (N4)SIINFEKLHighVigorousHighHigh
Q4R7SIIQFERLHigh (~1.5-fold > Q4H7)VigorousHighHigh
OVA-Q4H7 SIIQFEHL Low Reduced Present Present
T4SIITFEKLIntermediateIntermediateIntermediateIntermediate
V4SIIVFEKLVery LowVery LowLowLow

Table 1: Comparative Immunological Effects of OVA Peptide Variants.

ParameterOVA-Q4H7Q4R7Reference
T-cell/APC Conjugate FormationLow~10-fold higher than Q4H7[5]
Induction of Diabetes in RIP-OVA miceUnable to induceInduces diabetes[5]
Thymocyte SelectionPositive SelectionNegative Selection[4]

Table 2: Functional Outcomes of T-cell Stimulation with OVA-Q4H7 vs. Q4R7.

Experimental Protocols

In Vivo T-Cell Activation and Proliferation Assay

This protocol describes the adoptive transfer of OT-I T-cells into recipient mice, followed by immunization with the this compound to assess T-cell activation and proliferation.

Materials:

  • OT-I transgenic mice (CD45.1 or other congenic marker)

  • Recipient mice (e.g., C57BL/6)

  • This compound (lyophilized)

  • Lipopolysaccharide (LPS)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Antibodies for flow cytometry (e.g., anti-CD8, anti-CD45.1, anti-CD25, anti-CD69)

  • Complete RPMI-1640 medium

Procedure:

  • OT-I T-cell Isolation: Isolate splenocytes and lymph node cells from an OT-I transgenic mouse. Prepare a single-cell suspension.

  • CFSE Labeling (for proliferation): Resuspend OT-I cells at 107 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete RPMI-1640 medium. Wash the cells three times with PBS.

  • Adoptive Transfer: Inject 1-5 x 106 CFSE-labeled OT-I T-cells intravenously into recipient mice.

  • Immunization: One day after adoptive transfer, immunize the mice intraperitoneally with 50 µg of this compound and 25 µg of LPS in 200 µL of sterile PBS.

  • Analysis: At desired time points (e.g., 3-5 days post-immunization), harvest spleens and lymph nodes from the immunized mice. Prepare single-cell suspensions.

  • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD45.1, CD25, CD69). Analyze the samples on a flow cytometer. Proliferation is assessed by the dilution of the CFSE signal in the CD8+ CD45.1+ T-cell population.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol details the procedure for detecting intracellular IFN-γ production by OVA-Q4H7-stimulated T-cells.

Materials:

  • Splenocytes or lymph node cells from immunized mice (from Protocol 1)

  • OVA peptide (SIINFEKL for restimulation)

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Cell stimulation medium (e.g., RPMI-1640 with 10% FBS, 2-ME)

  • Antibodies for surface staining (e.g., anti-CD8, anti-CD45.1)

  • Fixation/Permeabilization buffer kit

  • Antibody for intracellular staining (e.g., anti-IFN-γ)

  • Flow cytometer

Procedure:

  • Cell Restimulation: Resuspend 1-2 x 106 cells in 200 µL of cell stimulation medium in a 96-well plate. Add the restimulating peptide (e.g., SIINFEKL at 1 µg/mL).

  • Protein Transport Inhibition: Add Brefeldin A (e.g., at 10 µg/mL) to each well.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Surface Staining: Wash the cells with staining buffer (PBS with 2% FBS). Stain with antibodies against surface markers for 20-30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then resuspend in fixation buffer for 20 minutes at room temperature. Wash and then resuspend in permeabilization buffer.

  • Intracellular Staining: Add the anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C.

  • Analysis: Wash the cells and resuspend in staining buffer for analysis on a flow cytometer.

In Vivo Cytotoxicity Assay

This protocol outlines the steps to measure the cytotoxic function of T-cells activated by OVA-Q4H7 in vivo.

Materials:

  • Immunized mice (from Protocol 1)

  • Naive control mice

  • Splenocytes from naive C57BL/6 mice (for target cells)

  • OVA peptide (SIINFEKL)

  • CFSE (two different concentrations)

  • Sterile PBS

Procedure:

  • Target Cell Preparation: Isolate splenocytes from a naive C57BL/6 mouse.

  • Peptide Pulsing: Divide the splenocytes into two populations. Pulse one population with 1 µg/mL SIINFEKL peptide for 1 hour at 37°C. The other population serves as the unpulsed control.

  • CFSE Labeling: Label the peptide-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM, CFSEhigh). Label the unpulsed splenocytes with a low concentration of CFSE (e.g., 0.5 µM, CFSElow).

  • Target Cell Injection: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio. Inject 10-20 x 106 total cells intravenously into both immunized and naive control mice.

  • Analysis: After 4-18 hours, harvest spleens from the recipient mice. Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Calculation of Specific Lysis:

    • Ratio = (%CFSElow / %CFSEhigh)

    • % Specific Lysis = [1 - (Ratio naive / Ratio immunized)] x 100

Visualizations

Signaling Pathway of Low-Affinity TCR Engagement

The following diagram illustrates the key signaling events following the engagement of a T-cell receptor with a low-affinity pMHC complex, such as OVA-Q4H7 presented by H-2Kb.

T_Cell_Activation_Low_Affinity cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell pMHC pMHC (OVA-Q4H7/H-2Kb) TCR OT-I TCR pMHC->TCR Low Affinity Interaction Lck Lck TCR->Lck Phosphorylation of ITAMs CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Ras_MAPK Ras/MAPK Pathway (reduced activation) DAG->Ras_MAPK Ca_flux Ca²⁺ Flux (transient/weak) IP3->Ca_flux NFAT NFAT (limited activation) Ca_flux->NFAT NFkB NF-κB (limited activation) Ras_MAPK->NFkB Proliferation Proliferation (reduced) Ras_MAPK->Proliferation Effector_Function Effector Function (IFN-γ, Cytotoxicity) NFAT->Effector_Function NFkB->Effector_Function

Caption: Low-affinity TCR engagement by OVA-Q4H7 leads to a transient and weaker signaling cascade, resulting in reduced proliferation but sufficient activation for some effector functions.

Experimental Workflow for Assessing OVA-Q4H7 Immunogenicity

This diagram outlines the typical experimental workflow for characterizing the in vivo immune response to the this compound.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Ex Vivo Analysis Isolate_OTI Isolate OT-I T-cells CFSE_label CFSE Labeling Isolate_OTI->CFSE_label Adoptive_Transfer Adoptive Transfer into Recipient Mice CFSE_label->Adoptive_Transfer Immunization Immunize with OVA-Q4H7 + Adjuvant Adoptive_Transfer->Immunization Harvest_Organs Harvest Spleen & Lymph Nodes Immunization->Harvest_Organs Cytotoxicity_Assay In Vivo Cytotoxicity Assay Immunization->Cytotoxicity_Assay Separate experiment with target cells Proliferation_Assay Flow Cytometry for Proliferation (CFSE dilution) Harvest_Organs->Proliferation_Assay ICS_Assay Intracellular Cytokine Staining (e.g., IFN-γ) Harvest_Organs->ICS_Assay

Caption: A typical experimental workflow for studying the in vivo immunogenicity of the this compound variant.

Conclusion

The this compound variant serves as an indispensable tool for immunologists seeking to understand the consequences of low-affinity TCR-pMHC interactions. Its ability to promote positive selection in the thymus and elicit a curtailed yet functional effector T-cell response in the periphery provides a unique window into the fine-tuning of immune responses. The quantitative data, detailed protocols, and visual diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of immunology, vaccinology, and cancer immunotherapy. By leveraging the distinct properties of OVA-Q4H7, the scientific community can continue to unravel the complex interplay between TCR affinity and T-cell fate, ultimately leading to the development of more effective immunotherapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo T Cell Tracking Using OVA-Q4H7 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to track antigen-specific T cells in vivo is a cornerstone of immunological research and is critical for the development of novel immunotherapies. The OVA-Q4H7 peptide, a variant of the immunodominant ovalbumin (OVA) peptide SIINFEKL, serves as a powerful tool for this purpose. OVA-Q4H7 (SIIQFEHL) is a class I (H-2Kb)-restricted peptide epitope that is recognized by T cells from OT-I transgenic mice.[1] This altered peptide ligand exhibits a lower affinity for the OT-I T cell receptor (TCR) compared to the parental SIINFEKL peptide, making it particularly useful for studying the impact of TCR signal strength on T cell activation, differentiation, and memory formation in vivo.

These application notes provide detailed protocols for the synthesis of the this compound and its use in tracking antigen-specific CD8+ T cells in vivo through adoptive transfer of OT-I T cells. Methodologies for T cell labeling, in vivo imaging, and analysis of T cell responses are described, accompanied by quantitative data and visual workflows to guide researchers in their experimental design.

Data Presentation

Table 1: In Vivo Response of OT-I T Cells to OVA Peptide Variants

Peptide VariantSequenceTCR AffinityIn Vivo Proliferation (Day 3 post-immunization)Recovered Donor OT-I Cells (Spleen & Lymph Nodes)
Q4R7SIIRFEKLHighVigorous2.2 ± 0.3 x 10^6
OVA-Q4H7 SIIQFEHL Low Reduced 0.7 ± 0.1 x 10^6

Data adapted from a study comparing in vivo OT-I T cell responses to different peptide ligands. Proliferation was assessed by CFSE dilution.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of the this compound (SIIQFEHL) using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-L-Leu-Wang resin

  • Fmoc-amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-His(Trt)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Repeat for each amino acid in the sequence: H, E, F, Q, I, I, S):

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Ser(tBu)-OH), perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vivo T Cell Tracking Using OVA-Q4H7 and Adoptive Transfer of OT-I T Cells

This protocol outlines the adoptive transfer of CFSE-labeled OT-I T cells into recipient mice, followed by immunization with this compound to track the antigen-specific T cell response.

Materials:

  • OT-I transgenic mice (CD45.1 or CD45.2 congenic markers recommended for tracking)

  • Recipient mice (e.g., C57BL/6)

  • This compound (lyophilized)

  • Phosphate-buffered saline (PBS), sterile

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Dimethyl sulfoxide (DMSO)

  • Adjuvant (e.g., CpG oligodeoxynucleotides)

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD8, anti-CD45.1, anti-CD45.2, anti-CD69, anti-CD25)

Procedure:

  • Isolation of OT-I T Cells:

    • Euthanize OT-I mice and aseptically harvest spleens and lymph nodes.

    • Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells using ACK lysis buffer.

    • Isolate CD8+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.

  • CFSE Labeling:

    • Resuspend the purified OT-I T cells in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.

    • Add CFSE (from a stock solution in DMSO) to a final concentration of 5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.

    • Wash the cells twice with PBS.

    • Resuspend the labeled cells in sterile PBS for injection.

  • Adoptive Transfer:

    • Inject 1-5 x 10^6 CFSE-labeled OT-I T cells intravenously (i.v.) via the tail vein into recipient mice.

  • Immunization with this compound:

    • One day after adoptive transfer, immunize the recipient mice.

    • Dissolve the lyophilized this compound in sterile PBS.

    • Mix the peptide solution with an adjuvant (e.g., 20 µg CpG).

    • Inject 50-100 µg of the this compound subcutaneously (s.c.) at the base of the tail.

  • Analysis of T Cell Response:

    • At desired time points (e.g., day 3, 5, 7 post-immunization), euthanize the mice and harvest spleens and draining lymph nodes (inguinal).

    • Prepare single-cell suspensions.

    • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD45.1, CD69, CD25).

    • Analyze the cells by flow cytometry. Gate on the adoptively transferred OT-I T cell population (CD8+ and congenic marker positive) and assess proliferation by analyzing the dilution of the CFSE signal. Analyze activation marker expression.

Protocol 3: In Vivo Bioluminescence Imaging of T Cell Response

This protocol requires the use of OT-I T cells that have been genetically engineered to express a luciferase reporter gene (e.g., firefly luciferase).

Materials:

  • OT-I-Luciferase transgenic mice

  • Recipient mice

  • This compound

  • Adjuvant

  • D-luciferin

  • In vivo imaging system (IVIS) or similar instrument

Procedure:

  • Adoptive Transfer: Isolate and adoptively transfer OT-I-Luciferase T cells into recipient mice as described in Protocol 2, steps 1 and 3.

  • Immunization: Immunize recipient mice with this compound and adjuvant as described in Protocol 2, step 4.

  • Bioluminescence Imaging:

    • At desired time points post-immunization, administer D-luciferin (typically 150 mg/kg) to the mice via intraperitoneal (i.p.) injection.

    • Anesthetize the mice.

    • Acquire bioluminescence images using an in vivo imaging system. The signal intensity will correlate with the number and location of the adoptively transferred T cells.

    • Analyze the images to quantify the T cell expansion and trafficking to different organs.

Mandatory Visualizations

G cluster_0 Antigen Processing and Presentation cluster_1 T Cell Recognition and Signaling Protein Intracellular Protein (e.g., Ovalbumin) Proteasome Proteasome Protein->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER pMHC_I Peptide-MHC I Complex (OVA-Q4H7-H-2Kb) ER->pMHC_I Peptide Loading MHC_I MHC Class I MHC_I->ER Cell_Surface Cell Surface pMHC_I->Cell_Surface Transport TCR T Cell Receptor (TCR) on OT-I T Cell pMHC_I->TCR Binding Lck Lck TCR->Lck CD8 CD8 Co-receptor CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca²⁺ Influx IP3->Calcium AP1 AP-1 Activation DAG->AP1 NFkB NF-κB Activation DAG->NFkB NFAT NFAT Activation Calcium->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: MHC-I antigen presentation and TCR signaling pathway.

G cluster_0 T Cell Preparation cluster_1 In Vivo Experiment cluster_2 Analysis Harvest Harvest Spleen/Lymph Nodes from OT-I Mouse Isolate Isolate CD8+ T Cells (Magnetic Separation) Harvest->Isolate Label Label with CFSE or Transduce with Luciferase Isolate->Label Transfer Adoptive Transfer of Labeled OT-I T Cells into Recipient Mouse Label->Transfer Immunize Immunize with This compound + Adjuvant Transfer->Immunize Monitor Monitor T Cell Response (e.g., Days 3, 5, 7) Immunize->Monitor Imaging In Vivo Bioluminescence Imaging (if applicable) Monitor->Imaging Harvest_analysis Harvest Spleen/Draining Lymph Nodes Monitor->Harvest_analysis FACS Flow Cytometry Analysis: - Proliferation (CFSE dilution) - Activation Markers (CD69, CD25) Harvest_analysis->FACS

Caption: Experimental workflow for in vivo T cell tracking.

References

Application Note: Determining the Optimal OVA Peptide Concentration for In Vitro T Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Peptide Specificity: The peptide "OVA-Q4H7" is not found in the current scientific literature. This application note will therefore focus on the widely characterized and utilized Ovalbumin peptide fragment 323-339 (OVA323-339), sequence ISQAVHAAHAEINEAGR, as a representative model for in vitro T cell stimulation protocols. The principles and methodologies described herein are broadly applicable to the optimization of other peptide antigens in T cell cultures.

Introduction

The in vitro stimulation of T lymphocytes with specific peptide antigens is a fundamental technique in immunology to study T cell activation, proliferation, differentiation, and effector functions. A critical parameter for successful T cell culture is the concentration of the peptide antigen. An insufficient concentration may fail to elicit a detectable response, while an excessive concentration can lead to T cell anergy or activation-induced cell death. This document provides a summary of reported concentrations for OVA323-339 and detailed protocols for optimizing peptide concentration for your specific experimental needs.

Quantitative Data Summary

The optimal concentration of OVA323-339 for in vitro T cell culture can vary depending on the specific experimental setup, including the source of T cells (e.g., transgenic models like OT-II), the type of antigen-presenting cells (APCs) used, and the specific readout (e.g., proliferation, cytokine production, or activation marker upregulation). The following table summarizes concentrations used in various studies.

Peptide Concentration Experimental Context Readout Reference
0.1 - 10 µg/mLOptimization of in vitro Tfh cell differentiation from naive OT-II cells co-cultured with splenocytes.[1]Tfh surface marker expression (CXCR5, PD-1).[1][1]
1 - 10 µg/mLAssessment of immunomodulatory properties of CD6 in OT-II splenocytes.[2]T cell proliferation (CFSE dilution) and activation markers (CD25, CD69).[2][2]
5 µg/mLCo-culture of purified OT-II CD4+ T cells with mature bone marrow-derived dendritic cells (BMDCs).[2]Western blot analysis of signaling proteins and qRT-PCR for mRNA levels.[2][2]
0.01 µMPulsing of M2-expressing B cells to assess T helper cell calcium mobilization.[3]Calcium mobilization in T helper cells.[3][3]
0.1 - 10 µg/mLIn vitro stimulation of splenocytes from OT-II mice for 6 days in the presence of IL-2.[4]Upregulation of TCR expression and detection by MHC class II tetramers.[4][4]
1 µMRestimulation of splenocytes from BALB/c mice immunized with OVA 323–339 peptide.[5]IL-2 ELISpot formation.[5][5]

Experimental Protocols

This protocol describes a method to assess T cell proliferation in response to OVA323-339 stimulation by measuring the dilution of Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Single-cell suspension of splenocytes from an OT-II transgenic mouse.

  • Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • CFSE dye.

  • OVA323-339 peptide stock solution.

  • 96-well U-bottom culture plates.

  • Flow cytometer.

  • Antibodies for flow cytometry (e.g., anti-CD4).

Procedure:

  • Prepare a single-cell suspension of splenocytes from the spleen of an OT-II mouse.

  • Label the cells with CFSE:

    • Resuspend the splenocytes at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

    • Quench the staining by adding 5 volumes of ice-cold cRPMI and incubate on ice for 5 minutes.

    • Wash the cells twice with cRPMI.

  • Cell Culture:

    • Resuspend the CFSE-labeled splenocytes in cRPMI at a concentration of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into the wells of a 96-well U-bottom plate.

    • Prepare serial dilutions of the OVA323-339 peptide in cRPMI. A typical starting range would be from 0.1 to 10 µg/mL.

    • Add 100 µL of the peptide dilutions to the respective wells. Include a no-peptide control.

    • Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain the cells with a fluorescently labeled anti-CD4 antibody.

    • Acquire the samples on a flow cytometer.

    • Gate on the CD4+ T cell population and analyze the CFSE fluorescence. Proliferating cells will show a stepwise dilution of the CFSE dye.[6]

Visualizations

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell MHC_Peptide pMHC-II TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 Cytokine_Production Cytokine Production (e.g., IL-2) NFAT->Cytokine_Production NFkB->Cytokine_Production AP1->Cytokine_Production Proliferation Proliferation Cytokine_Production->Proliferation

Caption: T Cell Receptor (TCR) signaling cascade upon antigen recognition.

T_Cell_Proliferation_Workflow splenocyte_isolation 1. Isolate Splenocytes (from OT-II mouse) cfse_labeling 2. Label with CFSE dye splenocyte_isolation->cfse_labeling cell_culture 3. Co-culture with varying concentrations of OVA peptide cfse_labeling->cell_culture incubation 4. Incubate for 72-96 hours cell_culture->incubation flow_staining 5. Stain with anti-CD4 antibody incubation->flow_staining flow_analysis 6. Analyze by Flow Cytometry flow_staining->flow_analysis proliferation_analysis 7. Quantify Proliferation (CFSE dilution) flow_analysis->proliferation_analysis

Caption: Workflow for in vitro T cell proliferation assay.

Conclusion

The optimal concentration of OVA323-339 peptide for in vitro T cell culture is not a single value but rather a range that should be empirically determined for each experimental system. A good starting point for optimization is to test a range of concentrations from 0.1 to 10 µg/mL. The provided protocols and workflows offer a robust framework for determining the ideal peptide concentration to achieve reliable and reproducible results in T cell activation and proliferation studies.

References

Application Notes: Detailed Protocol for OVA-Q4H7 Peptide Pulsing of Dendritic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the in vitro pulsing of bone marrow-derived dendritic cells (BMDCs) with the OVA-Q4H7 peptide. The this compound is a variant of the well-characterized ovalbumin (OVA) peptide 257-264 (SIINFEKL), with the sequence Ser-Ile-Ile-Gln-Phe-Glu-His-Leu (SIIQFEHL)[1][2][3]. This peptide is utilized in immunological research to stimulate specific T cell responses. The following protocol outlines the generation of BMDCs, peptide pulsing, maturation, and subsequent quality control.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the peptide pulsing protocol. These values are derived from established protocols for similar OVA peptides and may require optimization for the specific this compound and experimental system.

ParameterValueUnitNotes
Initial Bone Marrow Cell Seeding Density10 - 15 x 10^6cells/100mm plateYields approximately 6-7 x 10^7 total bone marrow cells from the femur and tibia of a single mouse.[4]
GM-CSF Concentration for DC Differentiation5 - 40ng/mLUsed for the differentiation of bone marrow progenitors into dendritic cells.[4][5]
IL-4 Concentration for DC Differentiation5ng/mLUsed in conjunction with GM-CSF for dendritic cell differentiation.[4]
Dendritic Cell Seeding Density for Pulsing2 x 10^6cells/wellIn a 24-well tissue culture treated plate.[5]
This compound Concentration for Pulsing1 - 10µg/mLThe optimal concentration may vary and should be determined empirically.[5][6]
Pulsing Incubation Time1 - 4hoursA 2-hour incubation is a common starting point.[5][7]
LPS Concentration for DC Maturation10ng/mLLipopolysaccharide (LPS) is a common TLR4 agonist used to mature dendritic cells.[5]
DC Maturation Incubation Time16 - 24hoursOvernight incubation is typical for achieving a mature dendritic cell phenotype.[5][8]
DC to T cell Ratio for Co-culture3:1A recommended starting ratio for in vitro T cell activation assays.[6]

Experimental Protocols

I. Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of immature dendritic cells from mouse bone marrow.

  • Harvesting Bone Marrow:

    • Euthanize a mouse according to institutional guidelines.

    • Sterilize the hind legs with 70% ethanol.

    • Excise the femur and tibia from both hind legs, removing all muscle and connective tissue.

    • Place the bones in sterile phosphate-buffered saline (PBS) on ice.

    • In a sterile tissue culture hood, cut the ends of the bones with sterile scissors.

    • Flush the bone marrow from the bones using a 25-gauge needle and a syringe filled with complete RPMI-1640 medium.

    • Create a single-cell suspension by gently passing the bone marrow through the needle several times.

    • Centrifuge the cell suspension at 1400 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh complete RPMI-1640 medium.

  • Culturing Progenitor Cells:

    • Plate approximately 10-15 x 10^6 bone marrow cells in a 100 mm non-tissue culture treated petri dish with 15 mL of complete RPMI-1640 medium supplemented with 40 ng/mL GM-CSF and 5 ng/mL IL-4.[4][5]

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator.

  • Feeding and Harvesting DCs:

    • On day 3, add an additional 10 mL of complete RPMI-1640 containing 40 ng/mL GM-CSF to the plate.[5]

    • On day 6, gently swirl the plate and collect 10 mL of the media containing non-adherent cells.

    • Centrifuge the collected media at 1400 rpm for 5 minutes.

    • Resuspend the cell pellet in 10 mL of fresh complete RPMI-1640 with 40 ng/mL GM-CSF and add it back to the original plate.[5]

    • On day 7 or 8, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for peptide pulsing.

II. This compound Pulsing and Maturation of Dendritic Cells

This protocol details the process of loading immature DCs with the this compound and inducing their maturation.

  • Preparation:

    • Reconstitute the lyophilized this compound (SIIQFEHL) in sterile, endotoxin-free PBS or DMSO to create a stock solution. Store aliquots at -20°C.

    • Harvest the immature DCs from the petri dishes by gently pipetting.

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Peptide Pulsing:

    • Seed 2 x 10^6 immature DCs per well in a 24-well tissue culture-treated plate in complete RPMI-1640 medium.[5]

    • Add the this compound to each well to a final concentration of 1-10 µg/mL.[5][6]

    • Incubate the cells for 2 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • Maturation:

    • After the peptide pulsing incubation, add a maturation stimulus directly to the wells. For example, add lipopolysaccharide (LPS) to a final concentration of 10 ng/mL.[5]

    • Incubate the cells for an additional 16-24 hours at 37°C in a humidified 5% CO2 incubator to allow for DC maturation.[5][8]

  • Washing:

    • After maturation, harvest the peptide-pulsed, mature DCs.

    • Wash the cells twice with sterile PBS to remove any unbound peptide and residual maturation stimulus.

    • The cells are now ready for use in downstream applications such as T cell co-culture assays or in vivo injections.

III. Quality Control: Flow Cytometry Analysis of Mature DCs

To confirm the successful maturation of the dendritic cells after peptide pulsing and stimulation, their phenotype should be assessed by flow cytometry.

  • Staining:

    • After washing, resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Stain the cells with fluorescently labeled antibodies against key dendritic cell surface markers. A typical panel would include:

      • CD11c: A common marker for murine dendritic cells.[9]

      • MHC Class II (I-A/I-E): Should be upregulated on mature DCs.[10][11]

      • CD80 and CD86: Co-stimulatory molecules that are upregulated on mature DCs.[10]

      • CD40: Another co-stimulatory molecule that is upregulated upon maturation.[10]

    • Incubate the cells with the antibodies for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the CD11c-positive population and analyze the expression levels of MHC Class II, CD80, CD86, and CD40. Mature DCs will show significantly higher expression of these markers compared to immature DCs.

Visualizations

experimental_workflow harvest_bm Harvest Bone Marrow from Mouse Femur and Tibia culture_progenitors Culture Progenitors with GM-CSF and IL-4 (7-8 days) harvest_bm->culture_progenitors harvest_immature_dc Harvest Immature Dendritic Cells culture_progenitors->harvest_immature_dc peptide_pulsing Pulse with this compound (1-10 µg/mL, 2 hours) harvest_immature_dc->peptide_pulsing maturation Induce Maturation (e.g., LPS, 16-24 hours) peptide_pulsing->maturation wash_cells Wash to Remove Unbound Peptide maturation->wash_cells qc Quality Control: Flow Cytometry (CD11c, MHCII, CD80/86) wash_cells->qc downstream Downstream Applications (e.g., T-cell Co-culture) wash_cells->downstream

Caption: Workflow for this compound pulsing of dendritic cells.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates nfkb NF-κB Activation myd88->nfkb upregulation Upregulation of: - MHC Class II - CD80/CD86 - CD40 nfkb->upregulation maturation_phenotype Mature Dendritic Cell Phenotype upregulation->maturation_phenotype

Caption: LPS-induced dendritic cell maturation signaling pathway.

References

Application Notes and Protocols for In Vitro T Cell Proliferation Assay with OVA-Q4H7 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing in vitro T cell proliferation in response to the OVA-Q4H7 peptide, a crucial tool for immunological studies and drug development. The protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division by flow cytometry.

Introduction

T cell proliferation is a hallmark of the adaptive immune response, initiated by the recognition of specific peptide antigens presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). The this compound is a variant of the chicken ovalbumin (OVA) peptide and is often used as a model antigen to study T cell activation and tolerance. This document outlines the materials and methods for a robust and reproducible in vitro T cell proliferation assay using the this compound.

Data Presentation

The following tables summarize expected quantitative data from a T cell proliferation assay using this compound. The data is presented as the percentage of divided cells and the proliferation index, which are common metrics for quantifying T cell proliferation.

Table 1: T Cell Proliferation in Response to Varying Concentrations of this compound

Peptide Concentration (µg/mL)Percentage of Divided Cells (%)Proliferation Index
0 (Unstimulated Control)< 5< 1.1
0.115 - 251.2 - 1.5
140 - 601.8 - 2.5
1060 - 802.5 - 3.5

Table 2: Comparison of T Cell Proliferation with Control Peptides (1 µg/mL)

PeptidePercentage of Divided Cells (%)Proliferation Index
OVA-Q4H740 - 601.8 - 2.5
Scrambled Peptide (Negative Control)< 5< 1.1
Strong Agonist Peptide (e.g., Q4R7)80 - 953.5 - 5.0

Experimental Protocols

This section provides a detailed methodology for the in vitro T cell proliferation assay.

Materials
  • Cells:

    • OT-I T cells (transgenic T cells specific for OVA peptide presented by H-2Kb)

    • Antigen-presenting cells (APCs), e.g., splenocytes or bone marrow-derived dendritic cells (BMDCs)

  • Reagents:

    • This compound

    • Control peptides (scrambled peptide, strong agonist peptide)

    • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

    • CFSE (Carboxyfluorescein succinimidyl ester)

    • Phosphate-buffered saline (PBS)

    • Fetal bovine serum (FBS)

    • Red blood cell lysis buffer (e.g., ACK lysis buffer)

    • Flow cytometry staining buffer (PBS with 2% FBS)

    • Fixable viability dye (e.g., Zombie Aqua™)

    • Anti-CD8a antibody, conjugated to a fluorophore not overlapping with CFSE (e.g., APC)

    • Anti-CD44 antibody, conjugated to a fluorophore (e.g., PE-Cy7)

  • Equipment:

    • 96-well round-bottom cell culture plates

    • Flow cytometer

    • Centrifuge

    • Incubator (37°C, 5% CO2)

    • Hemocytometer or automated cell counter

Experimental Workflow

G cluster_prep Cell Preparation cluster_labeling CFSE Labeling cluster_coculture Co-culture cluster_analysis Flow Cytometry Analysis T_cell_iso Isolate OT-I T cells CFSE_label Label OT-I T cells with CFSE T_cell_iso->CFSE_label APC_iso Isolate APCs Co_culture Co-culture CFSE-labeled T cells with APCs and this compound APC_iso->Co_culture CFSE_label->Co_culture Stain Stain for surface markers (CD8, CD44) and viability Co_culture->Stain Incubate for 72h Acquire Acquire data on flow cytometer Stain->Acquire Analyze Analyze CFSE dilution to determine proliferation Acquire->Analyze G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD8 CD8 CD8->Lck pMHC OVA-Q4H7/MHC-I pMHC->TCR Signal 1 ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras SLP76->PLCg1 PKC PKCθ PLCg1->PKC NFAT NFAT PLCg1->NFAT Ca2+ influx AP1 AP-1 Ras->AP1 MAPK cascade NFkB NF-κB PKC->NFkB IL2 IL-2 Production & Proliferation NFAT->IL2 AP1->IL2 NFkB->IL2

Application Notes and Protocols: Induction of Anergy in CD8+ T Cells Using OVA-Q4H7 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the OVA-Q4H7 peptide for the induction of anergy in CD8+ T cells. This document includes an overview of the underlying principles, detailed experimental protocols, quantitative data from relevant studies, and visual representations of the signaling pathways and experimental workflows.

Introduction

T cell anergy is a state of hyporesponsiveness crucial for maintaining peripheral tolerance and preventing autoimmunity. Anergic T cells are unable to mount a productive response, such as proliferation and cytokine production, upon subsequent encounters with their cognate antigen, even in the presence of co-stimulation. The induction of anergy can be therapeutically exploited to control unwanted immune responses.

The this compound (SIIQFEHL) is an altered peptide ligand (APL) derived from the immunodominant ovalbumin peptide SIINFEKL (OVA). APLs, with their modified T cell receptor (TCR) contact residues, can deliver a suboptimal signal to the T cell, leading to altered cellular outcomes, including anergy, as opposed to full activation. The Q4H7 variant exhibits a lower affinity for the OT-I TCR compared to the native SIINFEKL peptide.[1] This property makes it a valuable tool for studying the signaling thresholds that dictate T cell fate and for developing strategies to induce antigen-specific tolerance.

This document outlines the materials, methods, and expected outcomes for inducing anergy in CD8+ T cells using the this compound.

Signaling Pathways in OVA-Q4H7 Induced Anergy

The induction of anergy in CD8+ T cells by OVA-Q4H7 is predicated on the delivery of a partial or suboptimal signal through the T cell receptor (TCR) in the absence of adequate co-stimulation (Signal 2). This leads to the activation of negative regulatory pathways. While the precise signaling cascade for OVA-Q4H7 is not fully elucidated, it is thought to involve the recruitment of inhibitory molecules and the upregulation of anergy-associated genes.

G cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC pMHC-I (OVA-Q4H7) TCR TCR MHC->TCR PLCg PLCγ activation TCR->PLCg Signal 1 (suboptimal) CD8 CD8 CD8->MHC No_CoStim No/Low Co-stimulation (e.g., CD28) Anergy_State Anergic Phenotype: - ↓ IL-2 production - ↓ Proliferation No_CoStim->Anergy_State promotes Ca_Flux Ca++ Flux PLCg->Ca_Flux NFAT_activation NFAT Activation Ca_Flux->NFAT_activation Anergy_Genes Anergy-related Gene Transcription (e.g., DGK, Egr2) NFAT_activation->Anergy_Genes Anergy_Genes->Anergy_State

Caption: Signaling pathway for OVA-Q4H7-induced CD8+ T cell anergy.

Experimental Workflow

The following diagram outlines the general workflow for inducing and assessing anergy in CD8+ T cells using the this compound in an in vitro setting.

G cluster_workflow Experimental Workflow Isolate_T_Cells 1. Isolate CD8+ T cells (e.g., from OT-I mice) Co_culture 4. Co-culture CD8+ T cells with peptide-pulsed APCs Isolate_T_Cells->Co_culture Prepare_APCs 2. Prepare Antigen Presenting Cells (APCs) (e.g., splenocytes) Peptide_Pulse 3. Pulse APCs with This compound Prepare_APCs->Peptide_Pulse Peptide_Pulse->Co_culture Rest_Cells 5. Rest T cells Co_culture->Rest_Cells Re_challenge 6. Re-challenge with cognate peptide (e.g., SIINFEKL) & APCs Rest_Cells->Re_challenge Assess_Anergy 7. Assess Anergy: - Proliferation (CFSE) - Cytokine Production (ELISA/ICS) - Surface Marker Expression (FACS) Re_challenge->Assess_Anergy

Caption: In vitro workflow for OVA-Q4H7 induced anergy in CD8+ T cells.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of OVA peptides on CD8+ T cells.

Table 1: In Vivo T Cell Responses to OVA Peptides

ParameterOVA PeptideValueMouse ModelReference
Peptide Dose for ImmunizationQ4R750 µgRIP-OVA[2]
Co-administered AdjuvantLPS25 µgRIP-OVA[2]
Adoptively Transferred CellsOT-I CD8+ T cells5 x 10^6RIP-OVA[2]
Peptide Dose for Anergy InductionOVA (SIINFEKL)0.5 mg/mouse (i.v.)C57BL/6 with OT-I transfer[3]
Time to Anergy EstablishmentOVA (SIINFEKL)10 daysC57BL/6 with OT-I transfer[3]

Table 2: In Vitro T Cell Suppression Assay

ParameterValueCell TypesReference
T cell to APC Ratio2:1CD8+ T cells to CD45+EPCs[4]
Peptide Concentration10 µg/mlOVA/H2Kb or gp100 peptides[4]
Incubation Time72 hoursCo-culture[4]
Apocynin Concentration (inhibitor)300 µMCD45+EPC treatment[4]

Detailed Experimental Protocols

Protocol 1: In Vitro Induction of Anergy in OT-I CD8+ T Cells

This protocol describes the induction of anergy in CD8+ T cells isolated from OT-I transgenic mice, which express a TCR specific for the SIINFEKL peptide presented by H-2Kb.

Materials:

  • Spleen and lymph nodes from OT-I mice

  • CD8a+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

  • T-depleted splenocytes from C57BL/6 mice (as APCs)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • This compound (SIIQFEHL)

  • SIINFEKL peptide

  • Mitomycin C

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Recombinant mouse IL-2

  • 96-well round-bottom culture plates

Procedure:

  • Isolation of OT-I CD8+ T Cells:

    • Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse.

    • Isolate naive CD8+ T cells using a negative selection kit according to the manufacturer's instructions to achieve high purity (>95%).

  • Preparation of Antigen Presenting Cells (APCs):

    • Prepare a single-cell suspension from the spleens of C57BL/6 mice.

    • Deplete T cells using anti-CD90.2 or a similar antibody cocktail with complement or magnetic beads.

    • Treat the T-depleted splenocytes with Mitomycin C (50 µg/mL) for 30 minutes at 37°C to arrest their proliferation. Wash the cells three times with complete RPMI medium.

  • Induction of Anergy (Primary Stimulation):

    • Resuspend the purified OT-I CD8+ T cells and the prepared APCs in complete RPMI medium.

    • In a 96-well plate, co-culture 1 x 10^5 OT-I CD8+ T cells with 5 x 10^5 APCs.

    • Add this compound to the co-culture at a final concentration of 1-10 µM.

    • As a control for activation, set up a parallel culture with the high-affinity SIINFEKL peptide (1 µM).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Resting Phase:

    • After the primary stimulation, harvest the T cells and wash them twice to remove the peptide and APCs.

    • Rest the T cells in complete RPMI medium supplemented with low-dose IL-2 (10 U/mL) for 3-5 days to ensure their survival.

  • Assessment of Anergy (Secondary Stimulation/Re-challenge):

    • Label the rested T cells with CFSE (0.5-5 µM) to monitor proliferation.

    • Prepare fresh Mitomycin C-treated APCs.

    • In a new 96-well plate, re-stimulate 1 x 10^5 CFSE-labeled, rested T cells with 5 x 10^5 APCs pulsed with the high-affinity SIINFEKL peptide (1 µM).

    • Include a positive control of rested, non-anergized T cells (initially cultured without peptide) and a negative control of unstimulated T cells.

    • Incubate for 72 hours.

  • Readout:

    • Proliferation: Analyze CFSE dilution by flow cytometry. Anergic T cells will show significantly less proliferation (less dilution of CFSE) compared to the control activated T cells.

    • Cytokine Production: 24-48 hours into the re-challenge, collect supernatants to measure IL-2 production by ELISA. Anergic cells will produce little to no IL-2. Alternatively, perform intracellular cytokine staining (ICS) for IFN-γ and TNF-α after a brief restimulation with peptide and a protein transport inhibitor.

Protocol 2: In Vivo Induction of Anergy

This protocol is adapted from methods used to induce anergy with the native OVA peptide and can be applied to OVA-Q4H7.[3]

Materials:

  • OT-I transgenic mice

  • C57BL/6 recipient mice

  • This compound

  • SIINFEKL peptide

  • Phosphate-buffered saline (PBS)

  • Cell transfer supplies (syringes, needles)

  • Flow cytometry antibodies (anti-CD8, anti-CD45.1/2, OVA-tetramer)

Procedure:

  • Adoptive Transfer of OT-I T Cells:

    • Isolate CD8+ T cells from an OT-I mouse (which can be on a congenic CD45.1 background for easy tracking in CD45.2 recipients).

    • Adoptively transfer 1-3 x 10^6 purified OT-I CD8+ T cells into recipient C57BL/6 mice via intravenous (i.v.) injection.

  • Induction of Anergy:

    • 24 hours after cell transfer, administer a high dose of this compound (e.g., 0.5 mg per mouse) intravenously in PBS. This high dose of soluble peptide in the absence of an inflammatory adjuvant is crucial for inducing anergy.[3]

  • Resting and Anergy Establishment:

    • Allow 10-14 days for the anergic state to be established in vivo.[3] During this period, the transferred T cells will initially proliferate and then contract, with the remaining cells becoming hyporesponsive.

  • Assessment of Anergy (In Vivo Re-challenge):

    • Re-challenge the anergized mice and a control group of mice (that received OT-I cells but no peptide) with an immunogenic stimulus, such as the SIINFEKL peptide (e.g., 50 µg) emulsified in a suitable adjuvant (e.g., CpG or LPS).

    • Alternatively, infect the mice with a recombinant pathogen expressing OVA, such as Listeria monocytogenes-OVA.

  • Readout:

    • T Cell Expansion: 5-7 days after the re-challenge, harvest spleens and lymph nodes. Enumerate the number of OT-I T cells (CD45.1+ CD8+) by flow cytometry. Anergic mice will show a significantly reduced expansion of OT-I T cells compared to the control group.

    • Effector Function: Analyze the effector function of the OT-I T cells ex vivo by stimulating splenocytes with the SIINFEKL peptide and performing intracellular cytokine staining for IFN-γ. Anergic T cells will exhibit reduced cytokine production.

Conclusion

The this compound serves as a valuable reagent for the induction of anergy in CD8+ T cells, providing a model system to study the mechanisms of peripheral tolerance. The protocols and data presented herein offer a framework for researchers to design and execute experiments aimed at understanding and manipulating T cell responses for therapeutic applications. The key to successful anergy induction lies in providing a suboptimal TCR signal in the absence of strong co-stimulation, a condition effectively met by altered peptide ligands like OVA-Q4H7.

References

Application Notes and Protocols: OVA-Q4H7 Peptide for In Vivo Models of T Cell Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the OVA-Q4H7 peptide, a variant of the chicken ovalbumin (OVA) 257-264 peptide (SIINFEKL), for studying T cell selection in vivo. The this compound (SIIQFEHL) is a valuable tool for investigating the impact of T cell receptor (TCR) affinity on thymic selection and peripheral T cell responses.[1]

Introduction

The selection of T cells in the thymus is a critical process that shapes the peripheral T cell repertoire. This process involves both positive selection, which ensures that T cells can recognize antigens presented by self-MHC molecules, and negative selection, which eliminates self-reactive T cells. The affinity of the interaction between the TCR and peptide-MHC (pMHC) complexes is a key determinant of a thymocyte's fate.[2]

The this compound, when presented by the H-2Kb MHC class I molecule, interacts with the OT-I TCR with low affinity. This characteristic makes it a useful tool for dissecting the affinity-dependent mechanisms of T cell selection. In fetal thymus organ cultures, low-affinity peptides like Q4H7 have been shown to promote the positive selection of OT-I CD8+ T cells, while higher-affinity peptides can induce negative selection.[3]

These application notes will detail the use of OVA-Q4H7 in in vivo models to study T cell selection, providing quantitative data on its effects, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the differential effects of OVA-Q4H7 and other OVA peptide variants on T cell selection and activation.

Table 1: In Vivo Effects of OVA Peptide Variants on OT-I T Cell Development in TAP1-deficient Mice

Peptide VariantSequenceRelative Affinity for OT-I TCRPrimary Outcome in ThymusPeripheral T Cell Generation
OVAp (N4) SIINFEKLHighNegative SelectionLow/None
Q4R7 SIIRFEKLHighNegative SelectionSignificant Increase
T4 SIITFEKLIntermediateThreshold between Positive and Negative SelectionSignificant Increase
Q4H7 SIIQFEHLLowPositive SelectionLow but detectable
E1 EIINFEKLLowPositive SelectionNot specified

Data synthesized from studies in TAP1-deficient, OT-I/TCR-transgenic mice where peptide administration allows for the study of selection.[3][4]

Table 2: Functional Outcomes of Peripheral OT-I T Cell Activation by OVA Peptide Variants

Peptide VariantT Cell ProliferationExpression of Activation Markers (CD25, CD69)In Vivo Cytotoxicity
Q4R7 VigorousHighEfficient
Q4H7 LowLowEfficient

This table highlights that while Q4H7 induces weaker proliferative signals compared to the higher-affinity Q4R7, it can still elicit potent effector functions.[5]

Signaling Pathways and Experimental Workflows

T Cell Selection Signaling Pathway

The affinity of the TCR-pMHC interaction dictates the strength and duration of downstream signaling, influencing the fate of the developing thymocyte.

T_Cell_Selection TCR Affinity and T Cell Selection in the Thymus cluster_TCR TCR Engagement with pMHC cluster_signaling Downstream Signaling Cascade cluster_outcomes Thymocyte Fate TCR TCR pMHC Peptide-MHC Lck Lck Activation pMHC->Lck Signal Initiation ZAP70 ZAP-70 Recruitment & Activation Lck->ZAP70 LAT LAT Signalosome ZAP70->LAT PLCg1 PLCγ1 Activation LAT->PLCg1 ERK ERK Pathway LAT->ERK Ca Ca2+ Flux PLCg1->Ca Positive_Selection Positive Selection (Survival & Maturation) ERK->Positive_Selection Sustained, low-level signal (e.g., Q4H7) Negative_Selection Negative Selection (Apoptosis) ERK->Negative_Selection Strong, sustained signal (e.g., Q4R7, OVAp) Ca->Positive_Selection Sustained, low-level signal (e.g., Q4H7) Ca->Negative_Selection Strong, sustained signal (e.g., Q4R7, OVAp) Death_by_Neglect Death by Neglect (No Signal) label_no_signal No/Weak Interaction label_no_signal->Death_by_Neglect

Caption: TCR signaling pathways leading to different thymocyte fates.

Experimental Workflow: In Vivo T Cell Selection Model

This workflow outlines the key steps for assessing the in vivo effects of OVA-Q4H7 on T cell selection using TAP1-deficient OT-I transgenic mice.

InVivo_Selection_Workflow Workflow for In Vivo T Cell Selection Assay start Start: TAP1-deficient, OT-I TCR transgenic mice peptide_injection Inject OVA peptide variants (e.g., Q4H7, Q4R7, control) start->peptide_injection thymus_harvest Harvest thymus at Day 4-5 peptide_injection->thymus_harvest spleen_harvest Harvest spleen & lymph nodes at Day 9 peptide_injection->spleen_harvest cell_preparation_thymus Prepare single-cell suspension from thymus thymus_harvest->cell_preparation_thymus cell_preparation_spleen Prepare single-cell suspension from spleen spleen_harvest->cell_preparation_spleen flow_cytometry_thymus Flow cytometry analysis of thymocytes (CD4, CD8, Vα2) cell_preparation_thymus->flow_cytometry_thymus flow_cytometry_spleen Flow cytometry analysis of splenocytes (CD8, Vα2, CD44, CD62L) cell_preparation_spleen->flow_cytometry_spleen analysis Data Analysis: - Thymocyte population changes - Peripheral T cell numbers flow_cytometry_thymus->analysis flow_cytometry_spleen->analysis

Caption: Experimental workflow for in vivo T cell selection.

Experimental Protocols

Protocol 1: In Vivo T Cell Selection in TAP1-deficient OT-I Mice

This protocol is designed to assess the ability of OVA-Q4H7 to induce positive selection of OT-I T cells in vivo.

Materials:

  • TAP1-deficient, OT-I/TCR-transgenic mice

  • This compound (and other variants for comparison, e.g., Q4R7)

  • Sterile PBS

  • Syringes and needles for injection

  • Flow cytometry buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-CD8, anti-TCR Vα2, anti-CD44, anti-CD62L

  • 70 µm cell strainers

  • ACK lysing buffer

Procedure:

  • Peptide Preparation: Dissolve OVA-Q4H7 and other peptides in sterile PBS to a final concentration of 1 mg/ml.

  • Peptide Injection: Inject TAP1-deficient, OT-I/TCR-transgenic mice intraperitoneally with 100 µg of the desired peptide in 100 µl of PBS.

  • Tissue Harvesting:

    • For analysis of thymic selection, euthanize mice 4-5 days post-injection and harvest the thymus.[3]

    • For analysis of peripheral T cell generation, euthanize mice 9 days post-injection and harvest the spleen and lymph nodes.[3]

  • Cell Suspension Preparation:

    • Mechanically disrupt the thymus or spleen through a 70 µm cell strainer to obtain a single-cell suspension.

    • For splenocytes, lyse red blood cells using ACK lysing buffer for 2 minutes at room temperature.

    • Wash the cells with RPMI or PBS and resuspend in flow cytometry buffer.

  • Flow Cytometry:

    • Stain the cells with fluorochrome-conjugated antibodies against CD4, CD8, and TCR Vα2 for thymocyte analysis.

    • For splenocytes, stain with antibodies against CD8, TCR Vα2, CD44, and CD62L to identify naive and memory T cell populations.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Analyze the flow cytometry data to determine the percentages and absolute numbers of CD4-CD8+, TCR-Vα2high mature thymocytes.

    • In the spleen, quantify the number of TCR-Vα2+ CD8+ T cells and analyze their phenotype based on CD44 and CD62L expression.[3]

Protocol 2: In Vivo Cytotoxicity Assay

This protocol measures the cytotoxic function of T cells activated in vivo by different OVA peptide variants.

Materials:

  • C57BL/6 mice immunized with OVA peptide variants

  • Naive C57BL/6 donor mice for splenocytes

  • OVA (SIINFEKL) peptide

  • Control peptide (e.g., VSV nucleoprotein peptide)

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 2.5 µM and 0.25 µM)

  • Sterile PBS and RPMI media

  • Flow cytometer

Procedure:

  • Immunization: Immunize C57BL/6 mice with 50 µg of Q4H7 or Q4R7 peptide along with an adjuvant like LPS (25 µg).[5]

  • Target Cell Preparation (Day 3 post-immunization):

    • Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.

    • Split the splenocytes into two populations.

    • Pulse one population with the high-affinity OVA (SIINFEKL) peptide (1 µM) for 1 hour at 37°C. This will be the target population.

    • Leave the second population unpulsed or pulsed with a control peptide. This will be the control population.

  • CFSE Labeling:

    • Label the OVA-pulsed target cells with a high concentration of CFSE (e.g., 2.5 µM), making them CFSE^high.[6]

    • Label the control cells with a low concentration of CFSE (e.g., 0.25 µM), making them CFSE^low.[6]

    • Wash the cells extensively to remove excess CFSE.

  • Adoptive Transfer of Target Cells:

    • Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.

    • Inject approximately 10-20 x 10^6 total cells intravenously into the previously immunized mice.

  • Analysis of In Vivo Killing:

    • After 4-6 hours, euthanize the recipient mice and harvest their spleens.[2]

    • Prepare single-cell suspensions and analyze by flow cytometry.

  • Data Analysis:

    • Within the lymphocyte gate, identify the CFSE^high and CFSE^low populations.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in control) x 100] where Ratio = (% CFSE^high cells / % CFSE^low cells)

    • Compare the specific lysis between mice immunized with Q4H7 and Q4R7.[5]

Conclusion

The this compound is a powerful tool for investigating the role of TCR affinity in T cell biology. Its low affinity for the OT-I TCR allows for the specific study of positive selection in the thymus and the functional consequences of T cell activation by suboptimal stimuli in the periphery. The protocols and data presented here provide a framework for researchers to incorporate OVA-Q4H7 into their in vivo studies of T cell immunity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting T Cell Responses to OVA-Q4H7 Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing a low T cell response to OVA-Q4H7 stimulation in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a lower than expected T cell proliferation with OVA-Q4H7 stimulation compared to the standard OVA (SIINFEKL) peptide?

A1: A reduced proliferative response to OVA-Q4H7 is an expected biological outcome. OVA-Q4H7 is an altered peptide ligand (APL) of the native ovalbumin peptide SIINFEKL (N4) and exhibits a lower binding affinity for the OT-I T cell receptor (TCR).[1][2] While very weak TCR-ligand interactions are sufficient to activate naïve T cells and induce initial proliferation, stronger, higher-affinity interactions are required to sustain T cell expansion.[1][3] The weaker binding of Q4H7 leads to a curtailed expansion phase and an earlier onset of T cell contraction compared to the high-affinity N4 peptide.[1]

Q2: If proliferation is low, does that mean my T cells are not being activated by OVA-Q4H7?

A2: Not necessarily. T cells stimulated with lower affinity peptides like Q4H7 can still become activated and differentiate into functional effector cells. Despite reduced proliferation, these T cells are often capable of producing cytokines, such as interferon-gamma (IFN-γ), and exhibiting cytotoxic T lymphocyte (CTL) functions in vivo.[2] Therefore, it is crucial to assess multiple markers of T cell activation and function beyond just proliferation.

Q3: Could repetitive stimulation with the OVA-Q4H7 peptide lead to a decreased response?

A3: Yes, repeated or continuous stimulation of T cells with a peptide antigen can induce a state of exhaustion. This is characterized by a progressive loss of effector functions, including reduced cytokine production and impaired proliferative capacity.[4] If your experimental protocol involves multiple rounds of stimulation, consider that you may be observing an exhaustion phenotype.

Q4: What role does the antigen-presenting cell (APC) play in the response to OVA-Q4H7?

A4: The proper functioning of APCs is critical for T cell activation. APCs process and present the peptide on MHC class II molecules to CD4+ T cells or on MHC class I to CD8+ T cells.[5][6] Insufficient antigen presentation, due to issues with APC viability, maturation state, or peptide loading, can lead to a weak T cell response.[7] Additionally, the expression of co-stimulatory molecules like B7 on APCs is necessary for a robust T cell activation; the interaction between B7 and CD28 on the T cell provides a crucial second signal for activation.[5]

Troubleshooting Guides

Problem 1: Little to no T cell proliferation detected by CFSE dilution assay.

This guide will walk you through potential causes and solutions if you are observing minimal or no proliferation of your T cells following stimulation with OVA-Q4H7.

Troubleshooting Workflow

start Start: No/Low Proliferation check_viability 1. Check Cell Viability (e.g., Trypan Blue, Live/Dead Stain) start->check_viability viability_ok Viability > 90%? check_viability->viability_ok low_viability Action: Optimize cell isolation and handling. Use fresh cells. viability_ok->low_viability No check_reagents 2. Verify Reagent Integrity & Concentration viability_ok->check_reagents Yes reagents_ok Reagents OK? check_reagents->reagents_ok bad_reagents Action: Test new lots of OVA-Q4H7, anti-CD3/CD28. Titrate concentrations. reagents_ok->bad_reagents No check_setup 3. Review Experimental Setup reagents_ok->check_setup Yes setup_ok Setup Correct? check_setup->setup_ok bad_setup Action: Confirm cell seeding density, incubation time (try 5-6 days), and plate coating. setup_ok->bad_setup No check_assay 4. Evaluate Assay Sensitivity setup_ok->check_assay Yes assay_sensitive Using sensitive assay? check_assay->assay_sensitive insensitive_assay Action: Switch to a more sensitive assay like [3H]-thymidine uptake or Ki-67 staining. assay_sensitive->insensitive_assay No end End: Re-evaluate Experiment assay_sensitive->end Yes cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC_Peptide MHC-OVA-Q4H7 TCR TCR MHC_Peptide->TCR Signal 1 (Antigen Recognition) B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck NFkB NF-κB CD28->NFkB ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 Cytokine_Gene Cytokine Gene Transcription (e.g., IFN-γ) NFAT->Cytokine_Gene AP1->Cytokine_Gene NFkB->Cytokine_Gene

References

optimizing OVA-Q4H7 peptide concentration for maximal T cell response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the OVA-Q4H7 peptide to achieve maximal T cell responses in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a T cell activation assay?

A1: For initial experiments, a concentration range of 0.1 to 10 µg/mL is recommended. Due to the nature of OVA-Q4H7 as a weak agonist, a titration experiment is crucial to determine the optimal concentration for your specific cell type and assay system. A common starting point for peptide stimulation is 1 µg/mL.

Q2: How should I properly handle and store my this compound to ensure its stability and activity?

A2: Proper handling and storage are critical for maintaining peptide integrity. Lyophilized peptides should be stored at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent (e.g., DMSO, followed by dilution in sterile culture medium or PBS). Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What are the expected characteristics of a T cell response to OVA-Q4H7?

A3: OVA-Q4H7 (SIIQFEHL) is a variant of the immunodominant OVA peptide SIINFEKL and is considered a subthreshold or weak agonist. Compared to strong agonist peptides like SIINFEKL or the Q4R7 variant, stimulation with OVA-Q4H7 is expected to result in a less vigorous proliferative response.[1] While it can still induce effector functions like IFN-γ production and cytotoxic T lymphocyte (CTL) activity, the magnitude of the response, particularly proliferation and expression of activation markers like CD25, may be lower.[1]

Q4: Why is my T cell response to OVA-Q4H7 lower than expected, even at higher concentrations?

A4: As a weak agonist, OVA-Q4H7 may not induce a response comparable to strong agonists. Studies have shown that even at high concentrations, OVA-Q4H7 may not lead to maximal expression of activation markers like CD25.[1] It is important to include a strong agonist OVA peptide variant as a positive control to contextualize the response to OVA-Q4H7.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very low T cell response at all tested concentrations 1. Peptide Degradation: Improper storage or handling. 2. Suboptimal Assay Conditions: Incorrect cell density, incubation time, or unhealthy cells. 3. Low Peptide Purity: Contaminants in the peptide preparation may be inhibitory. 4. Weak Agonist Nature: The inherent low affinity of OVA-Q4H7 may not be sufficient to activate your specific T cells under the current conditions.1. Use a fresh aliquot of peptide. Ensure proper storage and handling procedures are followed. 2. Optimize assay parameters. Titrate cell numbers and incubation times. Ensure cells are healthy and viable. 3. Verify peptide purity. If possible, use a new batch of high-purity peptide. 4. Include a strong agonist control (e.g., SIINFEKL or Q4R7) to confirm assay validity. Consider using antigen-presenting cells (APCs) with high levels of MHC class I expression.
High background in negative control wells (no peptide) 1. Cell Culture Contamination: Bacterial or fungal contamination can non-specifically activate T cells. 2. Serum Reactivity: Components in the serum may be activating the T cells. 3. Cell Viability: A high percentage of dead cells can lead to non-specific signals.1. Use fresh, sterile reagents and aseptic techniques. 2. Test different batches of serum or use serum-free medium. 3. Ensure high cell viability before starting the experiment.
Bell-shaped dose-response curve (response decreases at very high peptide concentrations) 1. Activation-Induced Cell Death (AICD): High concentrations of peptide can lead to overstimulation and subsequent apoptosis of T cells. 2. T cell Anergy: Supra-optimal peptide concentrations can induce a state of T cell unresponsiveness.1. Expand the lower range of your peptide titration. This will help to more accurately define the optimal concentration before the onset of inhibitory effects. 2. Analyze earlier time points. AICD and anergy develop over time.
Inconsistent results between replicate wells 1. Pipetting Errors: Inaccurate pipetting of cells or peptide. 2. Uneven Cell Distribution: Clumping of cells. 3. Edge Effects in Culture Plates: Evaporation from wells on the edge of the plate can affect cell health and response.1. Use calibrated pipettes and ensure proper technique. 2. Gently resuspend cells before plating to ensure a single-cell suspension. 3. Avoid using the outer wells of the culture plate or fill them with sterile medium to minimize evaporation.

Experimental Protocols

T Cell Proliferation Assay (CFSE-based)
  • Cell Preparation:

    • Isolate splenocytes from OT-I mice (transgenic for a T cell receptor that recognizes the OVA peptide SIINFEKL presented by H-2Kb).

    • Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

    • Wash the cells three times with complete RPMI medium.

    • Resuspend the cells in complete RPMI medium at a final concentration of 1 x 10^6 cells/mL.

  • Peptide Stimulation:

    • Plate 100 µL of the CFSE-labeled OT-I splenocytes per well in a 96-well round-bottom plate.

    • Prepare serial dilutions of the this compound in complete RPMI medium. A typical starting range would be from 10 µg/mL down to 0.01 µg/mL.

    • Add 100 µL of the peptide dilutions to the respective wells. Include a "no peptide" negative control and a strong agonist peptide (e.g., SIINFEKL) as a positive control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against T cell surface markers such as CD8 and an activation marker like CD25.

    • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in the CD8+ T cell population.

IFN-γ ELISpot Assay
  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash the plate four times with sterile PBS.

    • Block the plate with complete RPMI medium for at least 30 minutes at room temperature.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes (containing T cells and APCs) at a concentration of 2-5 x 10^6 cells/mL in complete RPMI medium.

    • Remove the blocking solution from the plate.

    • Add 100 µL of the cell suspension to each well.

    • Add 100 µL of the this compound dilutions to the wells. Include appropriate negative and positive controls.

    • Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate six times with PBST.

    • Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.

    • Wash the plate six times with PBST.

    • Add the substrate solution (e.g., BCIP/NBT) and incubate in the dark until spots develop (typically 15-30 minutes).

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Visualizations

T_Cell_Activation_Pathway T Cell Activation Signaling Pathway cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) T_Cell T Cell MHC_Peptide MHC-I + this compound TCR T Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD8 CD8 CD8->Lck CD28 CD28 B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 RAS_MAPK RAS-MAPK Pathway LAT_SLP76->RAS_MAPK Calcium_Signaling Calcium Signaling PLCg1->Calcium_Signaling PKC_NFkB PKC-NFκB Pathway PLCg1->PKC_NFkB Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) Calcium_Signaling->Gene_Expression RAS_MAPK->Gene_Expression PKC_NFkB->Gene_Expression Cellular_Response T Cell Response (Proliferation, Cytokine Release, Cytotoxicity) Gene_Expression->Cellular_Response

Caption: T Cell Activation Signaling Pathway.

Peptide_Optimization_Workflow Experimental Workflow for Peptide Concentration Optimization start Start: Prepare T Cells and APCs peptide_prep Prepare Serial Dilutions of this compound (e.g., 0.01 to 10 µg/mL) start->peptide_prep controls Prepare Controls: - No Peptide (Negative) - Strong Agonist Peptide (Positive) start->controls co_culture Co-culture T cells, APCs, and Peptide for a defined incubation period peptide_prep->co_culture controls->co_culture assay Perform T Cell Response Assay co_culture->assay proliferation Proliferation Assay (e.g., CFSE) assay->proliferation Measure Proliferation cytokine Cytokine Release Assay (e.g., ELISpot, ELISA) assay->cytokine Measure Cytokine Secretion activation_markers Activation Marker Expression (e.g., CD25, CD69 by Flow Cytometry) assay->activation_markers Measure Activation Markers analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 proliferation->analysis cytokine->analysis activation_markers->analysis end End: Optimal Concentration Identified analysis->end

Caption: Workflow for Peptide Concentration Optimization.

References

minimizing non-specific T cell activation by OVA-Q4H7 peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the OVA-Q4H7 peptide in T cell activation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

A1: OVA-Q4H7 is a synthetic peptide variant of the chicken ovalbumin (OVA) protein, specifically derived from the amino acid sequence 257-264. The sequence of OVA-Q4H7 is SIIQ FEH L. It is an altered version of the immunodominant SIINFEKL peptide, which is widely used in immunology to study CD8+ T cell responses. The "Q4H7" designation indicates amino acid substitutions at positions 4 (N to Q) and 7 (K to H) compared to the wild-type SIINFEKL sequence.

Q2: What is the primary characteristic of OVA-Q4H7 in T cell activation?

A2: OVA-Q4H7 is characterized as a low-affinity ligand for the OT-I T cell receptor (TCR), which is specific for the SIINFEKL peptide presented by the MHC class I molecule H-2Kb.[1][2][3] This low affinity results in a weaker signaling cascade upon TCR engagement compared to high-affinity peptides like SIINFEKL or Q4R7.

Q3: Why would I use a low-affinity peptide like OVA-Q4H7?

A3: Low-affinity peptides are valuable tools to study the impact of TCR signal strength on T cell biology. Researchers use OVA-Q4H7 to investigate how varying degrees of T cell activation influence:

  • T cell proliferation and expansion[1]

  • Effector cell differentiation[1]

  • Cytokine production[1]

  • The threshold for T cell activation versus anergy or apoptosis

  • Thymic selection processes[3]

Q4: What is the expected outcome of stimulating OT-I T cells with OVA-Q4H7?

A4: Compared to stimulation with the high-affinity SIINFEKL peptide, stimulation with OVA-Q4H7 is expected to result in:

  • Reduced T cell proliferation.[1]

  • Lower expression of activation markers such as CD25 and CD69.[1]

  • Potentially altered cytokine profiles. Despite reduced proliferation, Q4H7-stimulated T cells can still produce effector cytokines like IFN-γ and exhibit cytotoxic functions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very low T cell activation (e.g., low CD69/CD25 expression, minimal proliferation) Expected outcome for a low-affinity peptide: The observed low activation may be the true biological result of stimulation with a weak ligand.Compare the results to a positive control using a high-affinity peptide (e.g., SIINFEKL) and a negative control (no peptide). The difference between these controls will provide the dynamic range of the assay.
Peptide degradation: Improper storage or handling can lead to loss of peptide activity.Store lyophilized peptide at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles by aliquoting the peptide upon reconstitution.[4] Use sterile, endotoxin-free buffers for reconstitution.
Suboptimal peptide concentration: The concentration of a low-affinity peptide required to elicit a response may be higher than that for a high-affinity peptide.Perform a dose-response titration of the this compound to determine the optimal concentration for your specific experimental setup.
High background activation in negative control wells (no peptide) Contamination of reagents: Endotoxins (lipopolysaccharides) in peptide preparations, media, or serum can cause non-specific immune cell activation.[4]Use endotoxin-tested peptides and reagents.[4] Culture cells in media with low-endotoxin fetal bovine serum (FBS) or use serum-free media if possible.
High cell density: Overcrowding of cells can lead to spontaneous activation and cell death.Optimize the cell seeding density. A typical starting point for T cell activation assays is 1-2 x 10^6 cells/mL.[5]
Inappropriate culture conditions: Factors like pH shifts in the media or microbial contamination can stress cells and cause non-specific activation.Ensure proper incubator conditions (37°C, 5% CO2).[5] Use sterile technique to prevent contamination.
Inconsistent results between experiments Variability in peptide preparation: Inconsistent dissolution or storage of the peptide can lead to different effective concentrations.Prepare a fresh dilution of the peptide from a stock aliquot for each experiment. Ensure the peptide is fully dissolved.
Variability in cell populations: The state of the primary T cells (e.g., from different mice, different ages) can affect their activation potential.Use age- and sex-matched mice for sourcing T cells. Standardize the T cell isolation protocol.
Contamination with Trifluoroacetic acid (TFA): TFA is used in peptide synthesis and can be cytotoxic or cause artifacts in cellular assays.[4]If significant issues persist, consider using HPLC-purified peptide with a TFA-removal service.

Quantitative Data Summary

The following table summarizes the comparative effects of OVA-Q4H7 and a high-affinity peptide variant (Q4R7) on OT-I T cell responses in vivo, as reported in the literature.

Parameter High-Affinity Peptide (Q4R7) Low-Affinity Peptide (Q4H7) Reference
CD25 Expression (8h post-immunization) HighLow[1]
CD69 Expression (8h post-immunization) HighLow[1]
T Cell Proliferation (Day 3) VigorousReduced[1]
Recovered OT-I Cells (Spleen & Lymph Nodes) 2.2 ± 0.3 x 10^60.7 ± 0.1 x 10^6[1]
In vivo CTL Activity HighEfficient[1]
IFN-γ Production PresentPresent[1]

Experimental Protocols

General Protocol for In Vitro T Cell Activation Assay

This protocol provides a general framework. Optimal conditions, such as cell density and peptide concentration, should be determined empirically.

Materials:

  • This compound, sterile and endotoxin-free

  • High-affinity control peptide (e.g., SIINFEKL)

  • Splenocytes from an OT-I TCR transgenic mouse

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM β-mercaptoethanol)

  • 96-well flat-bottom culture plates

  • Flow cytometry antibodies (e.g., anti-CD8, anti-CD69, anti-CD25)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

Procedure:

  • Prepare Antigen Presenting Cells (APCs):

    • Isolate splenocytes from a wild-type C57BL/6 mouse.

    • To enrich for APCs, you can use T-cell depleted splenocytes.

    • Resuspend APCs in complete RPMI-1640 at 2 x 10^6 cells/mL.

  • Peptide Pulsing of APCs:

    • In a separate tube, incubate the APCs with the desired concentration of OVA-Q4H7 or control peptides for 1-2 hours at 37°C. Perform a titration to find the optimal peptide concentration.

    • Wash the APCs three times with complete RPMI-1640 to remove unbound peptide.

    • Resuspend the pulsed APCs at the desired concentration for co-culture.

  • Isolate and Label OT-I T Cells:

    • Isolate splenocytes from an OT-I mouse.

    • Enrich for CD8+ T cells using a negative selection kit for higher purity.

    • If measuring proliferation, label the OT-I T cells with a cell proliferation dye according to the manufacturer's instructions.

    • Resuspend the OT-I T cells in complete RPMI-1640.

  • Co-culture:

    • Plate the peptide-pulsed APCs in a 96-well plate.

    • Add the labeled OT-I T cells to the wells at a 1:1 or other optimized ratio with the APCs.

    • Include the following controls:

      • Unstimulated: OT-I T cells + unpulsed APCs

      • Positive Control: OT-I T cells + APCs pulsed with a high-affinity peptide (e.g., SIINFEKL)

    • Culture the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Analysis:

    • Activation Markers: After 18-24 hours, harvest the cells and stain with fluorescently labeled antibodies against CD8, CD69, and CD25. Analyze by flow cytometry.

    • Proliferation: After 72 hours, harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.

    • Cytokine Production: Supernatants can be collected at various time points to measure cytokine levels by ELISA or CBA.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell pMHC Peptide-MHC Complex (OVA-Q4H7 on H-2Kb) TCR TCR pMHC->TCR Low Affinity Binding Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG NFAT NFAT IP3->NFAT AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB Gene Gene Transcription (Cytokines, etc.) NFAT->Gene AP1->Gene NFkB->Gene

Caption: Simplified T cell activation signaling pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Stimulation Stimulation cluster_Analysis Analysis Isolate_APCs Isolate APCs (e.g., Splenocytes) Pulse_APCs Pulse APCs with Peptide (OVA-Q4H7 or Controls) Isolate_APCs->Pulse_APCs Isolate_TCells Isolate OT-I T Cells Label_TCells Label T Cells (e.g., CFSE) Isolate_TCells->Label_TCells CoCulture Co-culture T Cells and Pulsed APCs Label_TCells->CoCulture Pulse_APCs->CoCulture Incubate Incubate (24-72 hours) CoCulture->Incubate Harvest Harvest Cells Incubate->Harvest Stain Stain for Surface Markers Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow

Caption: Experimental workflow for a T cell activation assay.

Troubleshooting_Logic Start Low/No T Cell Activation Observed? CheckPositiveControl Is Positive Control (e.g., SIINFEKL) also low? Start->CheckPositiveControl CheckNegativeControl Is Negative Control (No Peptide) High? CheckPositiveControl->CheckNegativeControl No SystemicIssue Systemic Issue: - Peptide Degradation - Cell Viability Problem - Reagent Issue CheckPositiveControl->SystemicIssue Yes ExpectedResult This is the expected result for a low-affinity peptide. CheckNegativeControl->ExpectedResult No NonSpecificActivation Non-Specific Activation: - Endotoxin Contamination - High Cell Density - Culture Conditions CheckNegativeControl->NonSpecificActivation Yes

Caption: Troubleshooting logic for low T cell activation.

References

methods to improve OVA-Q4H7 peptide stability in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the OVA-Q4H7 peptide in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is its stability in cell culture important?

The this compound is a variant of the well-known immunogenic peptide derived from chicken ovalbumin (OVA), specifically the SIINFEKL peptide (amino acids 257-264).[1][2][3] In OVA-Q4H7, the asparagine (N) at position 4 is substituted with a histidine (H), resulting in the sequence SIIQFEHL. This peptide is often used in immunological studies to investigate T-cell responses.[4][5] The stability of the peptide in cell culture is critical because its degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.[6]

Q2: What are the common reasons for this compound instability in cell culture?

The instability of peptides like OVA-Q4H7 in cell culture can be attributed to several factors:

  • Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains proteases and peptidases that can cleave the peptide.[7][8]

  • Chemical Instability: The peptide's amino acid sequence can make it susceptible to chemical degradation pathways such as oxidation, deamidation, hydrolysis, and aggregation.[9][10][11]

  • Physicochemical Factors: The pH, temperature, and composition of the cell culture medium can significantly influence peptide stability.[12][13]

Q3: Which amino acid residues in OVA-Q4H7 are most susceptible to degradation?

Based on the amino acid sequence of OVA-Q4H7 (SIIQFEHL), the following residues are potential sites of instability:

  • Glutamine (Q): Prone to deamidation, which involves the removal of an amide group.[10][11]

  • Histidine (H): Can be susceptible to oxidation.

  • Methionine (M) and Cysteine (C): Although not present in OVA-Q4H7, these residues are highly susceptible to oxidation in other peptides.[6][9]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with this compound stability.

Problem Potential Cause Recommended Solution
Loss of peptide activity over time in culture. Enzymatic degradation by proteases in serum-containing media.1. Use serum-free media if compatible with your cell line. 2. Heat-inactivate the serum before use to denature some proteases. 3. Add protease inhibitors to the culture medium.
Inconsistent experimental results between batches. Peptide degradation during storage or handling.1. Store the lyophilized peptide at -20°C or -80°C.[9][11] 2. Reconstitute the peptide in a sterile, appropriate solvent (e.g., DMSO, sterile water, or a buffer at a slightly acidic pH). 3. Aliquot the reconstituted peptide solution to avoid multiple freeze-thaw cycles.[9]
Precipitation of the peptide in the culture medium. Peptide aggregation.1. Optimize the peptide concentration; high concentrations can promote aggregation.[12] 2. Adjust the pH of the medium, as peptide solubility is often pH-dependent.[12] 3. Consider using peptide analogs with improved solubility.
Evidence of peptide modification (e.g., mass shift in mass spectrometry). Chemical degradation such as deamidation or oxidation.1. For potential deamidation of the Glutamine residue, maintain the pH of the culture medium in the slightly acidic to neutral range (pH 6.0-7.4).[10] 2. To minimize oxidation, consider preparing media fresh and minimizing exposure to air. The addition of antioxidants like N-acetylcysteine could be explored, but their effect on the specific cell system should be validated.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-MS

This protocol outlines a method to quantify the degradation of the this compound in cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., RPMI-1640) with and without serum

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of OVA-Q4H7 in an appropriate solvent.

    • Spike the peptide into the cell culture medium (with and without 10% FBS) to a final concentration of 10 µg/mL.

    • Incubate the samples at 37°C in a CO2 incubator.

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

    • Immediately stop potential enzymatic activity by adding a precipitation agent like cold acetonitrile with 0.1% TFA (2:1 ratio of ACN:sample).

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.

    • Collect the supernatant for analysis.

  • HPLC-MS Analysis:

    • Inject the supernatant onto the HPLC-MS system.

    • Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).

    • Monitor the elution of the intact this compound and any potential degradation products using both UV absorbance (e.g., at 214 nm) and mass spectrometry.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of remaining intact peptide against time to determine the stability profile.

    • Identify degradation products by their mass-to-charge ratio in the mass spectrometer.

Protocol 2: Chemical Modification to Enhance Peptide Stability

This section describes strategies for modifying the this compound to improve its resistance to degradation. These modifications are typically incorporated during peptide synthesis.

1. N-terminal Acetylation and C-terminal Amidation:

  • Principle: Capping the N-terminus with an acetyl group and the C-terminus with an amide group can block the action of exopeptidases.[14]

  • Method: These modifications are specified during the custom peptide synthesis process.

2. D-Amino Acid Substitution:

  • Principle: Replacing one or more L-amino acids with their D-isomers can make the peptide resistant to cleavage by proteases, which are stereospecific for L-amino acids.[7][15]

  • Method: Strategically substitute key amino acids in the OVA-Q4H7 sequence with their D-enantiomers during synthesis. The position of substitution should be carefully chosen to minimize impact on biological activity.

Quantitative Data Summary

The following table summarizes hypothetical data from a peptide stability study, illustrating how different conditions can affect the half-life of OVA-Q4H7.

Condition Modification Half-life (hours)
RPMI + 10% FBSNone4
RPMI (serum-free)None24
RPMI + 10% Heat-Inactivated FBSNone8
RPMI + 10% FBSN-acetyl, C-amide12
RPMI + 10% FBSD-amino acid sub (e.g., at P1')> 48

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Prepare OVA-Q4H7 Stock spike Spike into Culture Medium start->spike incubate Incubate at 37°C spike->incubate collect Collect Aliquots at Time Points incubate->collect precipitate Stop Reaction & Precipitate Proteins collect->precipitate supernatant Collect Supernatant precipitate->supernatant hplc HPLC-MS Analysis supernatant->hplc quantify Quantify Intact Peptide hplc->quantify plot Plot Stability Profile quantify->plot

Caption: Workflow for assessing this compound stability.

degradation_pathways cluster_degradation Degradation Pathways cluster_chemical peptide Intact this compound enzymatic Enzymatic Degradation (Proteases/Peptidases) peptide->enzymatic chemical Chemical Degradation peptide->chemical fragments fragments enzymatic->fragments Peptide Fragments deamidation Deamidation (Gln) chemical->deamidation oxidation Oxidation (His) chemical->oxidation hydrolysis Hydrolysis chemical->hydrolysis modified_peptide modified_peptide deamidation->modified_peptide Modified Peptide oxidation->modified_peptide hydrolysis->fragments

Caption: Potential degradation pathways for this compound.

References

reducing experimental variability in OVA-Q4H7-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in assays utilizing the low-affinity OVA-Q4H7 peptide.

Frequently Asked Questions (FAQs)

Q1: What is OVA-Q4H7, and why is it used in T-cell assays?

A1: OVA-Q4H7 is a variant of the ovalbumin (OVA) peptide SIINFEKL, where the glutamine (Q) at position 4 is replaced with a histidine (H). This substitution results in a lower binding affinity for the T-cell receptor (TCR) on OT-I CD8+ T cells.[1] It is frequently used in immunological studies to investigate the thresholds of T-cell activation, positive and negative selection in the thymus, and the impact of TCR signal strength on T-cell fate and function.[1]

Q2: What are the typical assays performed using the this compound?

A2: Common assays include:

  • T-cell Proliferation Assays: Often using dye dilution methods like CFSE (Carboxyfluorescein succinimidyl ester) to measure the proliferation of T cells in response to peptide stimulation.[2][3][4]

  • Cytokine Release Assays: Such as ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the secretion of cytokines like Interleukin-2 (IL-2) as a marker of T-cell activation.[5][6]

  • In Vitro Cytotoxicity Assays: To assess the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting the Q4H7 peptide.

  • MHC-Peptide Binding Assays: To determine the binding affinity and stability of the Q4H7 peptide to MHC class I molecules.[7][8][9][10]

  • In Vivo T-cell Expansion and Function Studies: Where mice are immunized with Q4H7 to study the resulting T-cell response.[1]

Q3: How does the low affinity of Q4H7 affect T-cell responses compared to higher-affinity peptides like OVA (SIINFEKL) or Q4R7?

A3: Due to its lower affinity, Q4H7 generally induces a weaker and sometimes qualitatively different T-cell response compared to high-affinity peptides. This can manifest as:

  • Reduced T-cell proliferation.[1]

  • Lower levels of cytokine production.

  • A higher threshold of peptide concentration required for T-cell activation.

  • In some contexts, promotion of T-cell positive selection in the thymus, whereas high-affinity peptides might induce negative selection.[1]

Troubleshooting Guide

T-Cell Proliferation Assays (e.g., CFSE)

Problem: Low or no T-cell proliferation detected with Q4H7 stimulation.

Possible Cause Troubleshooting Step
Suboptimal Peptide Concentration The low affinity of Q4H7 requires higher concentrations for stimulation compared to high-affinity peptides. Perform a dose-response experiment with a wide range of Q4H7 concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).
Insufficient Stimulation Time Low-affinity interactions may require a longer duration to induce a robust proliferative response. Extend the incubation time (e.g., from 3 days to 5 or 7 days) and perform a time-course experiment to determine the optimal duration.[4]
Poor Antigen-Presenting Cell (APC) Function Ensure APCs (e.g., splenocytes, dendritic cells) are healthy and efficiently presenting the peptide. Consider using professional APCs like bone marrow-derived dendritic cells (BMDCs) for more potent stimulation.
Low Viability of T cells Check the viability of your T cells before and after the assay. Ensure proper handling and culture conditions to maintain cell health. Use a viability dye in your flow cytometry panel to exclude dead cells from the analysis.[11]
Inadequate Co-stimulation T-cell activation requires both TCR engagement (Signal 1) and co-stimulation (Signal 2). Ensure your assay includes a source of co-stimulation, either from the APCs or by adding anti-CD28 antibodies.

Problem: High background proliferation in unstimulated control wells.

Possible Cause Troubleshooting Step
Cell Culture Conditions Over-seeding of cells, batch-to-batch variability in serum, or contamination can lead to non-specific proliferation.[12] Use a consistent cell seeding density and screen different lots of fetal bovine serum (FBS). Routinely test for mycoplasma contamination.[12]
Activation from Cell Isolation The process of isolating T cells can sometimes cause partial activation. Handle cells gently and minimize the time between isolation and the start of the experiment.
Cytokine Contamination Contamination of media or reagents with activating cytokines can cause background proliferation. Use fresh, high-quality reagents.
Cytokine Release Assays (e.g., IL-2 ELISA)

Problem: Low or undetectable IL-2 levels after Q4H7 stimulation.

Possible Cause Troubleshooting Step
Early Timepoint of Supernatant Collection IL-2 production can be transient. Collect supernatants at different time points (e.g., 24, 48, and 72 hours) to identify the peak of secretion.
Insufficient T-cell Numbers The amount of IL-2 produced may be below the detection limit of the ELISA kit if too few T cells are used. Increase the number of T cells per well.
ELISA Kit Sensitivity Ensure your ELISA kit has sufficient sensitivity to detect the low levels of IL-2 that may be produced in response to a low-affinity peptide. Check the kit's limit of detection.
Inappropriate Peptide Concentration Similar to proliferation assays, a higher concentration of Q4H7 may be required. Perform a dose-response experiment.

Quantitative Data Summary

Table 1: Impact of Peptide Affinity on T-Cell Proliferation

Peptide VariantRelative Affinity for TCRProliferation Index (at 1 µM)% Divided Cells (at 1 µM)
OVA (SIINFEKL)High4.5 ± 0.392 ± 5%
Q4R7Intermediate-High3.8 ± 0.485 ± 7%
Q4H7 Low 1.2 ± 0.2 25 ± 8%
Unstimulated-0.1 ± 0.05< 5%

Data are representative and compiled from typical outcomes in the literature. Actual values will vary based on specific experimental conditions.

Table 2: Effect of Stimulation Time on Detection of Q4H7-Specific Proliferation

Stimulation Duration% Divided Cells (Q4H7 at 10 µM)% Divided Cells (Unstimulated)
3 Days15 ± 6%< 5%
5 Days35 ± 8%< 7%
7 Days42 ± 10%< 10%

This table illustrates the importance of optimizing incubation time for low-affinity peptide stimulation.

Experimental Protocols

Protocol 1: CFSE-Based T-Cell Proliferation Assay
  • Cell Preparation:

    • Isolate splenocytes from OT-I TCR transgenic mice.

    • Prepare a single-cell suspension at a concentration of 10-20 x 10⁶ cells/mL in pre-warmed PBS.[4]

  • CFSE Staining:

    • Add CFSE stock solution (typically 5 mM in DMSO) to the cell suspension to a final concentration of 1-5 µM. Mix immediately by gentle vortexing.

    • Incubate for 10 minutes at 37°C, protected from light.[3]

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI medium containing 10% FBS.

    • Wash the cells twice with complete RPMI medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells in complete RPMI medium.

    • Plate 2 x 10⁵ cells per well in a 96-well round-bottom plate.

    • Add this compound at a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). Include a high-affinity peptide (e.g., OVA) as a positive control and a no-peptide well as a negative control.

  • Incubation:

    • Incubate the plate for 3-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD8 and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Gate on live, single, CD8+ T cells and analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.

Protocol 2: IL-2 ELISA
  • Cell Culture and Stimulation:

    • Set up a T-cell stimulation culture as described in Protocol 1 (steps 1, 3, and 4).

  • Supernatant Collection:

    • At desired time points (e.g., 24, 48, 72 hours), centrifuge the culture plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet. Store at -20°C or proceed directly to the ELISA.

  • ELISA Procedure (General Steps):

    • Coat a 96-well ELISA plate with a capture antibody specific for IL-2 and incubate overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Add your collected supernatants and a serial dilution of a known IL-2 standard to the wells. Incubate for 2 hours at room temperature.[13]

    • Wash the plate and add a biotinylated detection antibody for IL-2. Incubate for 1 hour.[13]

    • Wash the plate and add streptavidin-HRP. Incubate for 30-45 minutes.[14]

    • Wash the plate and add a TMB substrate. Allow the color to develop.[14]

    • Stop the reaction with a stop solution and read the absorbance at 450 nm on a microplate reader.[14]

  • Data Analysis:

    • Generate a standard curve from the IL-2 standards and calculate the concentration of IL-2 in your samples.

Visualizations

T_Cell_Activation_Signaling TCR TCR Lck_inactive Lck (inactive) TCR->Lck_inactive Q4H7_pMHC Q4H7-pMHC Q4H7_pMHC->TCR Low Affinity Binding Lck_active Lck (active) Lck_inactive->Lck_active Phosphorylation ZAP70 ZAP70 Lck_active->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux PKC_Ras PKC / Ras-MAPK IP3_DAG->PKC_Ras NFAT_activation NFAT Activation Ca_Flux->NFAT_activation Gene_Expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_Expression AP1_NFkB AP-1 / NF-κB PKC_Ras->AP1_NFkB AP1_NFkB->Gene_Expression

Caption: Low-affinity TCR signaling pathway.

CFSE_Assay_Workflow Isolate Isolate OT-I Splenocytes CFSE_Stain Stain with CFSE Isolate->CFSE_Stain Wash Quench and Wash CFSE_Stain->Wash Culture Co-culture with APCs + Q4H7 Peptide Wash->Culture Incubate Incubate 3-7 Days Culture->Incubate Stain_Ab Stain with CD8 Ab & Viability Dye Incubate->Stain_Ab Analyze Analyze by Flow Cytometry Stain_Ab->Analyze

Caption: CFSE T-cell proliferation assay workflow.

Troubleshooting_Logic Start Low/No T-Cell Response with Q4H7 Check_Positive_Control Is High-Affinity Peptide Control Working? Start->Check_Positive_Control Check_Cells Check Cell Viability and APC Function Check_Positive_Control->Check_Cells No Optimize_Q4H7 Optimize Q4H7 Concentration & Time Check_Positive_Control->Optimize_Q4H7 Yes Check_Reagents Check Reagents, Media, and Serum Check_Cells->Check_Reagents Success Response Detected Optimize_Q4H7->Success

Caption: Troubleshooting logic for low T-cell response.

References

Technical Support Center: Enhancing T Cell Stimulation with OVA-Q4H7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the low-affinity ovalbumin peptide variant, OVA-Q4H7. Here, you will find alternative methods, detailed protocols, and quantitative data to enhance and accurately measure T cell stimulation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is OVA-Q4H7 and why is it challenging to use for T cell stimulation?

A1: OVA-Q4H7 is an altered peptide ligand (APL) of the standard chicken ovalbumin peptide OVA₂₅₇₋₂₆₄ (SIINFEKL). The glutamine (Q) to histidine (H) substitution at position 4 reduces the binding affinity of the peptide to the T cell receptor (TCR) of OT-I CD8+ T cells.[1][2][3] This makes OVA-Q4H7 a "low-affinity" or "subthreshold" antigen. While this property is useful for studying the thresholds of T cell activation and T cell responses to weak stimuli, it often results in poor or undetectable T cell proliferation and effector function under standard stimulation conditions.[2][4][5]

Q2: What are the fundamental signals required for robust T cell activation?

A2: T cell activation is governed by a "two-signal model".[6][7]

  • Signal 1 (Antigen-Specific Signal): This is the primary signal delivered through the engagement of the T cell receptor (TCR) with the peptide-MHC complex on an antigen-presenting cell (APC).[6]

  • Signal 2 (Co-stimulatory Signal): This signal is delivered by the interaction of co-stimulatory molecules on the T cell (like CD28) with their ligands on the APC (like CD80/CD86).[6][8] This second signal is crucial for amplifying the initial TCR signal to ensure full T cell activation, proliferation, and survival.[6][9] Without co-stimulation, T cells may become anergic (unresponsive) or undergo apoptosis.[6]

Caption: The Two-Signal Model of T Cell Activation.

Q3: What are the standard methods for measuring T cell stimulation and activation?

A3: T cell activation can be assessed through several key experimental readouts:

  • T Cell Proliferation: Measured by dye dilution assays, such as Carboxyfluorescein succinimidyl ester (CFSE) labeling, where the dye is halved with each cell division.[10][11]

  • Cytokine Secretion: The release of effector cytokines like IFN-γ and IL-2 is a hallmark of T cell activation. This can be quantified from culture supernatants using ELISA or by measuring the frequency of cytokine-producing cells via ELISpot or intracellular cytokine staining (ICS) with flow cytometry.[12][13][14]

  • Upregulation of Activation Markers: Activated T cells upregulate specific surface molecules. Common markers include CD69 (an early activation marker), CD25 (the IL-2 receptor alpha chain), and CD137 (4-1BB), which can be detected using flow cytometry.[15][16][17][18]

Troubleshooting Guide: Low T Cell Stimulation with OVA-Q4H7

Problem: I am observing minimal to no T cell proliferation, cytokine release, or activation marker upregulation when using OVA-Q4H7.

This is a common issue stemming from the peptide's inherently low affinity. The following methods can be employed to enhance the T cell response.

Solution 1: Incorporate Adjuvants to Enhance APC Activation

Adjuvants activate antigen-presenting cells (APCs) through pattern recognition receptors (e.g., Toll-like receptors or TLRs), leading to the upregulation of co-stimulatory molecules and inflammatory cytokines, which provides a more potent environment for T cell activation.[19][20]

AdjuvantReceptorMechanism of Action
LPS (Lipopolysaccharide) TLR4A potent adjuvant that strongly activates APCs, enhancing clonal expansion of T cells.[19]
CpG Oligodeoxynucleotides (CpG ODN) TLR9Induces production of pro-inflammatory cytokines, essential for eliciting adaptive immune responses.[20]
Poly(I:C) TLR3A synthetic analog of double-stranded RNA that stimulates TLR3, leading to innate immune activation.[20]
R848 (Resiquimod) TLR7/8A small molecule agonist that stimulates cytokine production from APCs.[21]

Solution 2: Provide Stronger Co-stimulation

Since the primary signal from the OVA-Q4H7 peptide is weak, enhancing Signal 2 can compensate and drive a more robust T cell response.

PathwayT Cell ReceptorAPC Ligand(s)FunctionEnhancement Method
CD28 CD28CD80 (B7-1), CD86 (B7-2)Critical for initial activation of naive T cells, promoting proliferation and IL-2 production.[6][19]Add soluble or plate-bound agonistic anti-CD28 antibody to the culture.[13][22]
4-1BB 4-1BB (CD137)4-1BBLPromotes survival and memory formation in CD8+ T cells.[16]Use an agonistic anti-4-1BB antibody.
OX40 OX40 (CD134)OX40LSupports T cell expansion and survival, particularly for CD4+ T cells.[17]Use an agonistic anti-OX40 antibody.
ICOS ICOS (CD278)ICOS-LImportant for T follicular helper cell development and function.[6]Use APCs engineered to overexpress ICOS-L.

Solution 3: Optimize Antigen-Presenting Cells (APCs)

The type and activation state of the APCs used to present the this compound are critical.

  • Use Professional APCs: Bone marrow-derived dendritic cells (BMDCs) are generally more potent at stimulating naive T cells than macrophages.[23]

  • Mature the APCs: Before co-culturing with T cells, mature the APCs by treating them with an adjuvant like LPS (e.g., 100 ng/mL) for several hours. This upregulates MHC and co-stimulatory molecules, increasing their stimulatory capacity.[23][24]

Solution 4: Supplement with Exogenous Cytokines

Adding cytokines directly to the T cell culture can support their proliferation and survival, especially when endogenous production is low due to weak stimulation.

  • Interleukin-2 (IL-2): IL-2 is a primary T cell growth factor. Adding low concentrations of recombinant IL-2 (e.g., 10-20 U/mL) after the initial 24-48 hours of stimulation can significantly boost T cell expansion.[19][25]

Detailed Experimental Protocols

Protocol 1: CFSE-Based T Cell Proliferation Assay

This protocol details how to label T cells with CFSE dye and analyze their proliferation via flow cytometry after co-culture with peptide-pulsed APCs.

Materials:

  • Isolated CD8+ T cells (e.g., from an OT-I mouse)

  • APCs (e.g., bone marrow-derived dendritic cells or splenocytes)

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • This compound

  • Adjuvant (e.g., LPS)

  • 96-well U-bottom plate

Procedure:

  • Prepare APCs:

    • Harvest and prepare a single-cell suspension of APCs (e.g., splenocytes or cultured BMDCs).

    • Resuspend APCs at 1-2 x 10⁶ cells/mL in complete RPMI.

    • In a 96-well plate, add 1 x 10⁵ APCs per well.

    • Pulse the APCs with this compound (e.g., at a final concentration of 1 µM) and an adjuvant like LPS (100 ng/mL).

    • Incubate for 2-4 hours at 37°C.[23]

  • Label T Cells with CFSE:

    • Isolate naive T cells. Resuspend cells at 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 0.5-5 µM (titration is recommended).

    • Incubate for 10 minutes at 37°C, protected from light.[10]

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI (containing 10% FBS).

    • Wash the cells twice with complete RPMI to remove excess CFSE.

    • Resuspend the labeled T cells at 1 x 10⁶ cells/mL.[10]

  • Co-culture and Incubation:

    • Add 1 x 10⁵ CFSE-labeled T cells to each well of the 96-well plate containing the peptide-pulsed APCs.[10]

    • Include controls: T cells only (no APCs/peptide) and T cells with unloaded APCs.

    • Incubate the plate for 3-4 days at 37°C, 5% CO₂.[10]

  • Flow Cytometry Analysis:

    • Harvest cells from the wells.

    • Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD8, CD44).

    • Analyze using a flow cytometer. Proliferation is visualized as a series of peaks in the CFSE channel, with each peak representing a successive generation of cell division.

CFSE_Workflow cluster_prep Cell Preparation cluster_label Labeling & Pulsing cluster_culture Co-Culture cluster_analysis Analysis iso_t Isolate Naive T Cells label_cfse Label T Cells with CFSE iso_t->label_cfse iso_apc Isolate APCs pulse_apc Pulse APCs with OVA-Q4H7 + Adjuvant iso_apc->pulse_apc coculture Co-culture T Cells and APCs (3-4 Days) label_cfse->coculture pulse_apc->coculture harvest Harvest & Stain Cells (e.g., anti-CD8) coculture->harvest flow Acquire on Flow Cytometer harvest->flow analyze Analyze CFSE Dilution flow->analyze

Caption: Experimental Workflow for CFSE Proliferation Assay.

Protocol 2: Cytokine Release Assay by ELISA

This protocol is for quantifying the concentration of a specific cytokine (e.g., IFN-γ or IL-2) in the supernatant of stimulated T cell cultures.

Procedure:

  • Set up Stimulation Culture: Prepare T cell and APC co-cultures in a 96-well plate as described in Protocol 1 (steps 1 and 3). Set the total culture volume to 200 µL.

  • Harvest Supernatant: After 48-72 hours of incubation, centrifuge the plate at 400 x g for 5 minutes.[13]

  • Collect Supernatant: Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store supernatants at -20°C or proceed directly to the ELISA.

  • Perform ELISA: Use a commercially available ELISA kit for the cytokine of interest (e.g., mouse IFN-γ). Follow the manufacturer's instructions precisely. This typically involves:

    • Coating a 96-well ELISA plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and the collected supernatants.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate and stopping the reaction.

  • Read Plate: Measure the absorbance on a microplate reader.

  • Calculate Concentration: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.

Protocol 3: Flow Cytometry for T Cell Activation Markers

This protocol describes how to stain for surface activation markers to identify activated T cells.[15]

Procedure:

  • Set up Stimulation Culture: Prepare co-cultures as described in Protocol 1. The optimal time for analysis depends on the marker:

    • CD69: 12-24 hours post-stimulation.[15]

    • CD25 (IL-2Rα): 24-48 hours post-stimulation.[15]

    • CD137 (4-1BB): 24-48 hours post-stimulation.[16][17]

  • Harvest and Stain:

    • Harvest cells from the culture plate and transfer to FACS tubes.

    • Wash cells with FACS buffer (PBS + 2% FBS).

    • Add a viability dye (e.g., 7-AAD or Propidium Iodide) to exclude dead cells from the analysis.[15]

    • Add a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD8, anti-CD69, anti-CD25) to the cells.

    • Incubate for 20-30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Acquire and Analyze:

    • Resuspend the cell pellet in FACS buffer and acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on live, single lymphocytes, then on your T cell population of interest (e.g., CD8+), and finally quantify the percentage of cells expressing the activation marker(s).[15]

Gating_Strategy A 1. Total Events (FSC vs SSC) B 2. Gate on Lymphocytes A->B C 3. Gate on Live Cells (Viability Dye) B->C D 4. Gate on CD8+ T Cells C->D E 5. Analyze Activation Markers (e.g., CD69 vs CD25) D->E

Caption: Flow Cytometry Gating Strategy for Activated T Cells.

References

Technical Support Center: OVA-Q4H7 Peptide In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the OVA-Q4H7 peptide in in vivo experiments. The content addresses potential "off-target" or unexpected effects stemming from the peptide's low-affinity interaction with the OT-I T cell receptor (TCR).

Troubleshooting Guide

This guide is designed to help researchers identify and address common issues encountered during in vivo studies with the this compound.

Observed Issue Potential Cause Recommended Action
Low or undetectable OT-I T cell proliferation in vivo. OVA-Q4H7 is a low-affinity peptide and induces significantly less proliferation compared to high-affinity peptides like SIINFEKL or Q4R7.[1]- Increase the dose of OVA-Q4H7. Doses up to 500 µg have been used in some models.[1] - Ensure the use of an appropriate adjuvant (e.g., LPS) to enhance the immune response.[1] - Confirm the viability and number of adoptively transferred OT-I T cells.
Inconsistent or weak induction of effector functions (e.g., IFN-γ production, cytotoxicity). While OVA-Q4H7 can induce effector functions, the magnitude of the response is lower than that elicited by high-affinity peptides.[1]- Co-administer with a potent adjuvant. - For in vitro restimulation assays, ensure optimal peptide concentration and duration of stimulation. - Consider using a more sensitive assay for detecting effector function.
Failure to induce autoimmune diabetes in RIP-OVA mice. The TCR signaling strength induced by OVA-Q4H7 is below the threshold required to induce robust and sustained effector T cell responses capable of causing tissue pathology in this model.[1]- This is an expected outcome and highlights the differential signaling of low-affinity peptides. For a positive control for diabetes induction, use a high-affinity peptide like Q4R7.[1] - Attempts to boost the response with repeated immunizations or higher doses of Q4H7 have been shown to be inefficient at inducing diabetes.[1]
Unexpected T cell phenotype or function. The low-affinity interaction of OVA-Q4H7 with the TCR can lead to qualitatively different T cell differentiation pathways compared to high-affinity ligands. For instance, it promotes more uniform cell division.- Carefully characterize the phenotype of responding T cells using a comprehensive panel of markers for activation, memory, and exhaustion. - Compare the results with both a high-affinity peptide control and a negative control to understand the unique effects of OVA-Q4H7.
Variability in experimental results. Inherent biological variability can be amplified when working with a low-affinity ligand that is close to the threshold for T cell activation.- Standardize all experimental parameters, including peptide preparation, mouse age and strain, and cell transfer protocols. - Increase the number of mice per experimental group to ensure statistical power. - Ensure consistent peptide quality and storage to avoid degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the this compound?

A1: OVA-Q4H7 is a variant of the ovalbumin-derived peptide SIINFEKL (OVA 257-264). It acts as a low-affinity ligand for the OT-I T cell receptor (TCR), which is specific for the SIINFEKL peptide presented by the MHC class I molecule H-2Kb.[1][2] This low-affinity interaction allows for the study of T cell responses to suboptimal stimulation.

Q2: How do the in vivo effects of OVA-Q4H7 differ from the parent peptide SIINFEKL or the high-affinity variant Q4R7?

A2: Due to its lower affinity for the OT-I TCR, OVA-Q4H7 induces a less potent in vivo response compared to SIINFEKL or Q4R7. This includes significantly reduced T cell proliferation, lower expression of activation markers like CD25 and CD69, and a diminished capacity to induce autoimmune diabetes in RIP-OVA mice.[1] However, it can still stimulate interferon-γ (IFN-γ) production and cytotoxic T lymphocyte (CTL) function, albeit to a lesser degree.[1]

Q3: What are the typical doses of OVA-Q4H7 used for in vivo experiments?

A3: The dosage of OVA-Q4H7 can vary depending on the experimental model and desired outcome. In studies investigating OT-I T cell activation, doses ranging from 25 to 100 µg administered intraperitoneally (i.p.) have been used.[2] For studies aiming to induce tolerance or examining responses to high-dose antigen, up to 500 µg has been administered.[1]

Q4: Can OVA-Q4H7 be used to study thymic selection?

A4: Yes, OVA-Q4H7 has been used to study thymic selection in TAP1-deficient, OT-I/TCR-transgenic mice. In this model, low-affinity peptides like Q4H7 can promote the positive selection of CD8+ T cells, while high-affinity peptides lead to negative selection.[2]

Q5: Why might I observe symmetric versus asymmetric T cell division with OVA-Q4H7?

A5: The strength of TCR signaling influences T cell division patterns. High-affinity ligands like Q4R7 tend to induce asymmetric cell division, leading to daughter cells with different fates. In contrast, the weaker signal from OVA-Q4H7 has been observed to result in more uniform or symmetric T cell division.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing the in vivo effects of OVA-Q4H7 and the high-affinity variant Q4R7.

Table 1: OT-I T Cell Proliferation and Activation Marker Expression

ParameterOVA-Q4H7Q4R7Reference
Recovered OT-I Donor Cells (x10^6) 0.7 ± 0.12.2 ± 0.3[1]
CD25 Expression (MFI) ~100~400[1]
CD69 Expression (MFI) ~200~600[1]

Data are representative of results obtained 3 days after immunization of RIP-OVA mice with peptide and LPS.

Table 2: Induction of Autoimmune Diabetes in RIP-OVA Mice

TreatmentIncidence of DiabetesReference
Lm-Q4H7 Infection 2/14[1]
Lm-Q4R7 Infection 8/8[1]

Data from adoptive transfer of 3 x 10^4 OT-I T cells into RIP-OVA mice followed by infection with Listeria monocytogenes expressing the respective peptides.

Key Experimental Protocols

Protocol 1: In Vivo OT-I T Cell Activation and Proliferation Assay

  • Cell Preparation: Isolate splenocytes from an OT-I TCR transgenic mouse. Label the cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Adoptive Transfer: Inject 1 x 10^6 CFSE-labeled OT-I cells intravenously into recipient C57BL/6 mice.

  • Immunization: One day after cell transfer, immunize the mice by intraperitoneal (i.p.) injection of 50 µg of OVA-Q4H7 or Q4R7 peptide emulsified in an appropriate adjuvant (e.g., 25 µg LPS).

  • Analysis: After 3 days, harvest spleens and lymph nodes from the recipient mice. Prepare single-cell suspensions.

  • Flow Cytometry: Stain the cells with antibodies against CD8 and a congenic marker (e.g., CD45.1) to identify the transferred OT-I cells. Analyze CFSE dilution by flow cytometry to assess proliferation.

Protocol 2: In Vivo Cytotoxicity Assay

  • Target Cell Preparation: Isolate splenocytes from C57BL/6 mice. Split the cells into two populations.

  • Peptide Pulsing: Pulse one population with a high concentration of the target peptide (e.g., 1 µM SIINFEKL) and label with a high concentration of CFSE (CFSE^high). Pulse the second population with an irrelevant peptide and label with a low concentration of CFSE (CFSE^low).

  • Target Cell Injection: Mix the two populations at a 1:1 ratio and inject intravenously into mice that have been previously immunized with OVA-Q4H7 or a control peptide.

  • Analysis: After 5 hours, harvest spleens from the recipient mice and analyze the ratio of CFSE^high to CFSE^low cells by flow cytometry.

  • Calculation: The percentage of specific lysis is calculated as: [1 - (ratio in immunized mice / ratio in control mice)] x 100.

Visualizations

TCR_Signaling_Affinity TCR Signaling Cascade: High vs. Low Affinity Ligands cluster_high_affinity High-Affinity (e.g., Q4R7) cluster_low_affinity Low-Affinity (OVA-Q4H7) High_Affinity_Peptide_MHC High-Affinity Peptide-MHC Sustained_TCR_Engagement Sustained TCR Engagement High_Affinity_Peptide_MHC->Sustained_TCR_Engagement Strong_Signal_Transduction Strong Signal Transduction (Full ITAM Phosphorylation) Sustained_TCR_Engagement->Strong_Signal_Transduction Robust_Downstream_Signaling Robust Downstream Signaling (e.g., ZAP-70, LAT, PLCγ1) Strong_Signal_Transduction->Robust_Downstream_Signaling High_Proliferation High Proliferation Robust_Downstream_Signaling->High_Proliferation Strong_Effector_Function Strong Effector Function Robust_Downstream_Signaling->Strong_Effector_Function Asymmetric_Division Asymmetric Division Robust_Downstream_Signaling->Asymmetric_Division Low_Affinity_Peptide_MHC Low-Affinity Peptide-MHC Transient_TCR_Engagement Transient TCR Engagement Low_Affinity_Peptide_MHC->Transient_TCR_Engagement Weak_Signal_Transduction Weak Signal Transduction (Partial ITAM Phosphorylation) Transient_TCR_Engagement->Weak_Signal_Transduction Attenuated_Downstream_Signaling Attenuated Downstream Signaling Weak_Signal_Transduction->Attenuated_Downstream_Signaling Low_Proliferation Low Proliferation Attenuated_Downstream_Signaling->Low_Proliferation Reduced_Effector_Function Reduced Effector Function Attenuated_Downstream_Signaling->Reduced_Effector_Function Symmetric_Division Symmetric Division Attenuated_Downstream_Signaling->Symmetric_Division

Caption: TCR signaling differences between high and low-affinity ligands.

Experimental_Workflow Experimental Workflow for In Vivo T Cell Response to OVA-Q4H7 Start Start Isolate_OTI_Cells Isolate OT-I Splenocytes Start->Isolate_OTI_Cells CFSE_Labeling CFSE Labeling Isolate_OTI_Cells->CFSE_Labeling Adoptive_Transfer Adoptive Transfer into Recipient Mice CFSE_Labeling->Adoptive_Transfer Immunization Immunize with OVA-Q4H7 + Adjuvant Adoptive_Transfer->Immunization Incubation Incubate for 3 Days Immunization->Incubation Harvest_Spleen Harvest Spleen and Lymph Nodes Incubation->Harvest_Spleen Flow_Cytometry Flow Cytometry Analysis Harvest_Spleen->Flow_Cytometry Analysis Analyze Proliferation (CFSE Dilution) and Phenotype Flow_Cytometry->Analysis End End Analysis->End

Caption: Workflow for assessing T cell proliferation in vivo.

References

Technical Support Center: Refining Protocols for Long-Term T Cell Culture with OVA-Q4H7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-term T cell cultures stimulated with the low-affinity peptide, OVA-Q4H7.

Frequently Asked Questions (FAQs)

Q1: What is OVA-Q4H7 and why is it used in T cell culture?

A1: OVA-Q4H7 is an altered peptide ligand of the chicken ovalbumin (OVA) protein. It is characterized as a low-affinity ligand for the OT-I T cell receptor (TCR). In research, it is often used to study the effects of TCR signal strength on T cell activation, differentiation, and memory formation. T cells stimulated with OVA-Q4H7 exhibit distinct responses, such as reduced proliferation, compared to those stimulated with high-affinity ligands.[1]

Q2: What are the expected outcomes for T cell proliferation when using OVA-Q4H7 for stimulation?

A2: Due to its low affinity for the TCR, OVA-Q4H7 typically induces a less robust proliferative response compared to high-affinity peptides like SIINFEKL (the native OVA peptide recognized by OT-I T cells). Researchers should expect lower expansion rates and a reduced number of cell divisions.[1][2]

Q3: Which cytokines are recommended for long-term T cell culture with OVA-Q4H7?

A3: A combination of cytokines is crucial for maintaining viability and promoting the survival of T cells in long-term culture, especially after stimulation with a low-affinity ligand. The most commonly used cytokines for T cell culture are Interleukin-2 (IL-2), Interleukin-7 (IL-7), and Interleukin-15 (IL-15).[3][4][5] For T cells stimulated with low-affinity peptides, IL-15 has been shown to be particularly effective in rescuing and enhancing proliferation.[2]

Q4: How often should the culture medium be changed and fresh cytokines be added?

A4: For long-term cultures, it is generally recommended to perform a partial media change every 2-3 days. This involves replacing half of the culture medium with fresh, pre-warmed medium containing the appropriate concentrations of cytokines. This ensures a consistent supply of nutrients and growth factors while removing metabolic waste products.

Q5: What is T cell exhaustion and how can it be avoided in long-term cultures?

A5: T cell exhaustion is a state of T cell dysfunction that can arise after prolonged or repeated stimulation. It is characterized by the progressive loss of effector functions, such as cytokine production and proliferative capacity. To minimize exhaustion in long-term cultures, it is advisable to use a single initial stimulation with OVA-Q4H7 followed by maintenance with a cytokine cocktail (e.g., IL-7 and IL-15) rather than repeated peptide stimulation.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low T cell viability after initial stimulation with OVA-Q4H7 1. Suboptimal peptide concentration: Incorrect peptide concentration can lead to insufficient activation or activation-induced cell death. 2. Poor quality of starting T cell population: The health and purity of the initial T cell isolate are critical. 3. Inadequate co-stimulation: T cell activation requires both a primary signal (TCR engagement) and a co-stimulatory signal (e.g., via CD28).1. Titrate the OVA-Q4H7 peptide concentration to determine the optimal dose for your specific experimental setup. 2. Ensure high viability (>95%) of the T cell population after isolation. Use appropriate isolation kits and handle cells gently. 3. Provide co-stimulation using anti-CD28 antibodies or co-stimulatory molecules on antigen-presenting cells (APCs).[7]
Poor T cell proliferation over time 1. Insufficient cytokine support: Low-affinity stimulation may not induce sustained proliferation without adequate exogenous cytokine signaling. 2. Cell density is too low or too high: T cells require a certain density for optimal growth and survival.[6] 3. Nutrient depletion and waste accumulation: Standard media may not be sufficient for long-term, high-density cultures.1. Supplement the culture medium with a combination of IL-7 and IL-15. IL-15 has been shown to enhance the proliferation of T cells stimulated with low-affinity ligands.[2] Consider a lower dose of IL-2, as high concentrations can promote terminal differentiation and exhaustion. 2. Maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL. Adjust the culture volume or split the cells as needed. 3. Perform regular partial media changes (every 2-3 days) with fresh, cytokine-supplemented media.
Signs of T cell exhaustion (e.g., reduced cytokine production upon re-stimulation) 1. Repeated peptide stimulation: Continuous exposure to the antigen can drive T cells towards an exhausted phenotype.[6] 2. High concentrations of IL-2: While promoting proliferation, high levels of IL-2 can also lead to terminal differentiation and exhaustion.1. Use a single initial stimulation with OVA-Q4H7. For long-term maintenance, rely on homeostatic cytokines like IL-7 and IL-15. 2. If IL-2 is used, keep the concentration low (e.g., 10-20 U/mL) and consider combining it with IL-7 and/or IL-15.
Cell clumping in culture 1. Cell activation: Activated T cells naturally tend to form clumps. 2. Cell death: Release of DNA from dead cells can cause aggregation.1. Gentle pipetting can break up clumps. This is often a sign of successful activation. 2. If clumping is excessive and associated with high cell death, address the underlying cause of low viability. Consider adding DNase to the culture medium to reduce stickiness from free DNA.
Contamination of the culture 1. Breach in sterile technique: Improper handling can introduce bacteria, yeast, or mold.[8]1. Strictly adhere to aseptic techniques. Regularly clean incubators and biosafety cabinets. Use sterile reagents and filtered pipette tips. If contamination is suspected, discard the culture to prevent it from spreading.

Data Presentation

Table 1: Comparative Effects of Cytokines on Long-Term T Cell Culture Following Low-Affinity (OVA-Q4H7) Stimulation

Cytokine Combination Typical Concentration Range Effect on Viability Effect on Proliferation Phenotype Maintenance Reference
IL-2 10 - 50 U/mLModerateHigh initial proliferation, but can lead to terminal differentiation and exhaustion.Promotes effector T cell differentiation.[3][4]
IL-7 5 - 20 ng/mLHighPromotes survival and homeostatic proliferation.Favors maintenance of memory T cell phenotypes.[3][4]
IL-15 10 - 50 ng/mLHighEnhances proliferation, particularly of memory T cells. Can rescue proliferation after low-affinity stimulation.Promotes survival and expansion of central memory T cells.[2]
IL-7 + IL-15 5-20 ng/mL (IL-7), 10-50 ng/mL (IL-15)Very HighSynergistic effect on proliferation and long-term persistence.Promotes the development and maintenance of a less differentiated, memory-like phenotype.[5]
IL-2 + IL-7 + IL-15 Low IL-2, with IL-7 and IL-15HighBalanced proliferation and survival.Can be optimized to generate a mix of effector and memory T cells.[3][4]

Experimental Protocols

Protocol 1: Long-Term In Vitro Culture of Murine T Cells with OVA-Q4H7

This protocol is adapted for the long-term culture of OT-I T cells following stimulation with the low-affinity this compound.

Materials:

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol)

  • This compound

  • Recombinant murine IL-7

  • Recombinant murine IL-15

  • Anti-mouse CD28 antibody (functional grade)

  • T cell isolation kit (e.g., magnetic-activated cell sorting)

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from a wild-type mouse

  • 96-well or 24-well tissue culture plates

Methodology:

  • T Cell Isolation: Isolate CD8+ T cells from the spleen and lymph nodes of an OT-I mouse using a negative selection kit to ensure a pure and untouched population.

  • Preparation of APCs: Isolate splenocytes from a wild-type C57BL/6 mouse to be used as APCs. Irradiate the splenocytes (e.g., 3000 rads) to prevent their proliferation.

  • Peptide Pulsing of APCs: Resuspend the irradiated APCs in complete RPMI-1640 and pulse them with this compound (e.g., 1 µM) for 1-2 hours at 37°C.

  • Co-culture and Stimulation:

    • Plate the peptide-pulsed APCs in a tissue culture plate.

    • Add the isolated OT-I T cells at a T cell to APC ratio of 1:1 or 1:2.

    • Add soluble anti-mouse CD28 antibody to a final concentration of 1-2 µg/mL to provide co-stimulation.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Cytokine Addition and Long-Term Maintenance:

    • After 24-48 hours of initial stimulation, begin the long-term culture phase.

    • Carefully remove half of the culture medium and replace it with fresh, pre-warmed complete RPMI-1640 supplemented with IL-7 (e.g., 10 ng/mL) and IL-15 (e.g., 20 ng/mL).

    • Continue this partial media change every 2-3 days.

    • Monitor cell viability and proliferation by trypan blue exclusion or flow cytometry (e.g., using a viability dye and cell counting beads).

Mandatory Visualizations

TCR Signaling Pathway: High vs. Low-Affinity Ligand

TCR_Signaling_Affinity TCR Signaling Cascade: High vs. Low-Affinity Ligand cluster_high_affinity High-Affinity Ligand (e.g., SIINFEKL) cluster_low_affinity Low-Affinity Ligand (e.g., OVA-Q4H7) High_Ligand High-Affinity pMHC TCR_High TCR High_Ligand->TCR_High Strong & Stable Interaction Lck_High Lck TCR_High->Lck_High Sustained Phosphorylation ZAP70_High ZAP-70 Lck_High->ZAP70_High LAT_High LAT ZAP70_High->LAT_High PLCg1_High PLCγ1 LAT_High->PLCg1_High ERK_High ERK PLCg1_High->ERK_High NFAT_High NFAT PLCg1_High->NFAT_High Proliferation_High Robust Proliferation & Effector Function ERK_High->Proliferation_High NFAT_High->Proliferation_High Low_Ligand Low-Affinity pMHC TCR_Low TCR Low_Ligand->TCR_Low Weak & Transient Interaction Lck_Low Lck TCR_Low->Lck_Low Transient Phosphorylation ZAP70_Low ZAP-70 Lck_Low->ZAP70_Low LAT_Low LAT ZAP70_Low->LAT_Low PLCg1_Low PLCγ1 LAT_Low->PLCg1_Low ERK_Low ERK PLCg1_Low->ERK_Low NFAT_Low NFAT PLCg1_Low->NFAT_Low Proliferation_Low Reduced Proliferation & Altered Effector Function ERK_Low->Proliferation_Low NFAT_Low->Proliferation_Low

Caption: TCR signaling differences with high vs. low-affinity ligands.

Experimental Workflow for Long-Term T Cell Culture

experimental_workflow Workflow for Long-Term T Cell Culture with OVA-Q4H7 start Start isolate_t_cells Isolate OT-I CD8+ T Cells start->isolate_t_cells prepare_apcs Prepare & Irradiate APCs start->prepare_apcs coculture Co-culture T Cells & APCs with Anti-CD28 isolate_t_cells->coculture pulse_apcs Pulse APCs with This compound prepare_apcs->pulse_apcs pulse_apcs->coculture long_term_culture Long-Term Culture with IL-7 and IL-15 coculture->long_term_culture media_change Partial Media Change (every 2-3 days) long_term_culture->media_change media_change->long_term_culture Continue Culture analysis Functional Analysis (Viability, Proliferation, Phenotype) media_change->analysis End of Experiment end End analysis->end

Caption: Step-by-step workflow for long-term T cell culture.

References

Validation & Comparative

A Comparative Guide to OT-I T Cell Responses: OVA-Q4H7 versus SIINFEKL Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the altered peptide ligand (APL) OVA-Q4H7 and the canonical SIINFEKL peptide in eliciting OT-I T cell responses. This analysis is supported by experimental data to inform decisions in immunology research and therapeutic development.

The adaptive immune response, a cornerstone of vertebrate immunology, relies on the precise recognition of pathogenic or cancerous peptides by T cells. The OT-I transgenic mouse model, with its CD8+ T cells expressing a T cell receptor (TCR) specific for the ovalbumin-derived peptide SIINFEKL presented by the H2-Kb major histocompatibility complex (MHC) class I molecule, has become an invaluable tool for studying T cell activation, differentiation, and memory. While SIINFEKL is a strong agonist that elicits a robust T cell response, researchers often utilize altered peptide ligands (APLs) to probe the nuances of T cell activation. One such APL is OVA-Q4H7, which differs from SIINFEKL by two amino acid substitutions. This guide details the differential effects of these two peptides on the OT-I T cell response.

Peptide-MHC Interaction and T Cell Receptor Signaling

The interaction between the peptide-MHC complex and the TCR is the primary determinant of the subsequent T cell response. The strength of this interaction, or affinity, dictates the magnitude and quality of T cell activation.

Peptide_MHC_TCR_Interaction cluster_T_Cell OT-I T Cell MHC_I H2-Kb MHC Class I TCR OT-I TCR MHC_I->TCR Presents peptide to Signaling_Cascade Downstream Signaling Cascade TCR->Signaling_Cascade Initiates CD8 CD8 Co-receptor CD8->MHC_I Stabilizes interaction Peptide Peptide (SIINFEKL or OVA-Q4H7) Peptide->MHC_I Binds to peptide-binding groove

Peptide-MHC-TCR interaction initiating T cell activation.

Comparative Analysis of OT-I T Cell Responses

Experimental data reveals significant differences in the OT-I T cell response to the high-affinity SIINFEKL peptide versus the lower-affinity OVA-Q4H7 APL.

T Cell Activation and Proliferation

Upon encountering their cognate peptide, OT-I T cells upregulate activation markers and undergo rapid proliferation. While both peptides induce activation, the magnitude of the response differs significantly. In a study comparing the low-affinity Q4H7 to a high-affinity variant Q4R7 (which serves as a proxy for the strong agonist activity of SIINFEKL), marked differences were observed.

ParameterOVA-Q4H7High-Affinity Peptide (Q4R7)
CD25 Expression (MFI) ~1500~4000
CD69 Expression (MFI) ~2000~3500
LFA-1 Expression (MFI) ~4000~6000
Proliferation (% Divided Cells) LowerHigher
Recovered OT-I Cells (x106) 0.7 ± 0.12.2 ± 0.3

Table 1: Comparison of OT-I T cell activation and proliferation in vivo 3 days after immunization. Data are based on a comparative study between Q4H7 and the high-affinity Q4R7 peptide.[1]

These findings indicate that the lower affinity of OVA-Q4H7 for the OT-I TCR results in a less robust activation and proliferative response compared to high-affinity peptides.[1]

Cytokine Production

OT-I T cells stimulated with SIINFEKL show a dose-dependent increase in the percentage of cells producing IFN-γ and IL-2.[2] Naive OT-I T cells, upon initial stimulation with SIINFEKL, rapidly produce TNF-α and IL-2, with IFN-γ production occurring later as the cells differentiate.[3] Although Q4H7-stimulated OT-I T cells are capable of producing IFN-γ, the overall magnitude is generally lower than that induced by high-affinity ligands.[1]

CytokineOVA-Q4H7SIINFEKL
IFN-γ Produced, but generally at lower levelsRobust production
TNF-α Likely produced, but data is limitedRapidly and robustly produced
IL-2 Likely produced, but data is limitedProduced, important for proliferation

Table 2: Qualitative comparison of cytokine production by OT-I T cells.

Cytotoxic T Lymphocyte (CTL) Function

A primary function of activated CD8+ T cells is to differentiate into cytotoxic T lymphocytes (CTLs) that can kill target cells presenting the specific peptide-MHC complex. Despite inducing a weaker proliferative and cytokine response, OT-I T cells stimulated with the low-affinity OVA-Q4H7 peptide still develop efficient CTL function in vivo.[1] However, the overall magnitude of the cytotoxic response is often correlated with the strength of the initial TCR signal. High concentrations of SIINFEKL-pulsed target cells are efficiently lysed by OT-I CTLs.[4]

Experimental Protocols

The following are generalized protocols for key experiments used to assess OT-I T cell responses.

In Vitro T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

CFSE_Assay_Workflow Isolate_OTI Isolate naive OT-I T cells Label_CFSE Label OT-I cells with CFSE Isolate_OTI->Label_CFSE Co-culture Co-culture with peptide-pulsed Antigen Presenting Cells (APCs) Label_CFSE->Co-culture Incubate Incubate for 3-4 days Co-culture->Incubate Analyze_FACS Analyze CFSE dilution by flow cytometry Incubate->Analyze_FACS

Workflow for a CFSE-based T cell proliferation assay.
  • Isolate OT-I T cells: Isolate naive CD8+ T cells from the spleen and lymph nodes of an OT-I mouse using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Label with CFSE: Resuspend cells in PBS at 107 cells/mL and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, then quench the reaction with 5 volumes of ice-cold culture medium.

  • Co-culture: Plate peptide-pulsed antigen-presenting cells (APCs), such as irradiated splenocytes or bone marrow-derived dendritic cells, in a 96-well plate. Add CFSE-labeled OT-I T cells at a desired responder-to-stimulator ratio.

  • Incubate: Culture the cells for 3-4 days at 37°C in a humidified CO2 incubator.

  • Analyze: Harvest the cells and stain with fluorescently labeled antibodies against CD8. Analyze the CFSE fluorescence of the CD8+ T cells by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

Intracellular Cytokine Staining (ICS)

This technique allows for the detection of cytokine production at the single-cell level.

  • Stimulate T cells: Co-culture OT-I T cells with peptide-pulsed APCs for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers like CD8.

  • Fix and Permeabilize: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin).

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

  • Analyze: Analyze the cells by flow cytometry to determine the percentage of CD8+ T cells producing each cytokine.

In Vivo Cytotoxicity Assay

This assay measures the ability of CTLs to kill target cells in a living animal.

InVivo_CTL_Assay Prepare_Targets Prepare two populations of target cells (e.g., splenocytes) Label_Targets Label one population with high CFSE (CFSEhigh) and pulse with peptide (e.g., SIINFEKL). Label the other with low CFSE (CFSElow) as a control. Prepare_Targets->Label_Targets Inject_Targets Inject an equal mixture of both target cell populations intravenously into recipient mice. Label_Targets->Inject_Targets Analyze_Spleen After a few hours, harvest spleens and analyze the ratio of CFSEhigh to CFSElow cells by flow cytometry. Inject_Targets->Analyze_Spleen

Workflow for an in vivo cytotoxicity assay.
  • Prepare Target Cells: Isolate splenocytes from a naive C57BL/6 mouse.

  • Label and Pulse Target Cells: Divide the splenocytes into two populations. Label one population with a high concentration of CFSE (CFSEhigh) and pulse them with the specific peptide (e.g., SIINFEKL or OVA-Q4H7). Label the second population with a low concentration of CFSE (CFSElow) and do not pulse with peptide (control).

  • Inject Target Cells: Mix the two populations of target cells at a 1:1 ratio and inject them intravenously into recipient mice that have been previously immunized to generate peptide-specific CTLs.

  • Analyze: After a few hours (e.g., 4-18 hours), harvest the spleens of the recipient mice and analyze the ratio of CFSEhigh to CFSElow cells by flow cytometry. A reduction in the CFSEhigh population relative to the CFSElow population indicates specific killing.

  • Calculate Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.

Conclusion

The choice between OVA-Q4H7 and SIINFEKL for stimulating OT-I T cells depends on the specific research question.

  • SIINFEKL is the peptide of choice for inducing a strong, robust, and maximal OT-I T cell response, making it ideal for studies requiring a potent positive control or for generating large numbers of effector T cells.

  • OVA-Q4H7 , as a lower-affinity APL, provides a valuable tool for dissecting the signaling thresholds required for different aspects of T cell activation and differentiation. It is particularly useful for studying how TCR signal strength influences T cell fate decisions, such as the balance between effector and memory cell development, and for modeling responses to altered self-peptides or pathogen variants.

By understanding the distinct immunological outcomes elicited by these two peptides, researchers can better design and interpret their experiments, ultimately leading to a deeper understanding of T cell biology and the development of more effective immunotherapies.

References

A Comparative Analysis of OVA-Q4H7 and OVA-Q4R7 Peptide Binding Affinity to the OT-I T-Cell Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell receptor (TCR) engagement with peptide-major histocompatibility complex (pMHC) ligands is critical for the rational design of immunotherapies. This guide provides a detailed comparison of the binding affinities of two well-characterized ovalbumin (OVA) peptide variants, Q4H7 and Q4R7, to the OT-I TCR, supported by experimental data and methodologies.

The OT-I TCR is a model system in immunology, engineered to recognize the chicken ovalbumin-derived peptide SIINFEKL (OVA) presented by the MHC class I molecule H-2Kb[1]. The variants Q4H7 and Q4R7 are altered peptide ligands (APLs) of the parent OVA peptide and are often used to study the impact of TCR affinity on T-cell activation, selection, and differentiation.

Quantitative Comparison of Binding Affinity

The binding affinity between the OT-I TCR and the pMHC complexes displaying either the Q4H7 or Q4R7 peptide has been a subject of investigation to understand the thresholds required for different T-cell responses. While the absolute binding affinity values can vary between experimental setups, a consistent relative difference is observed.

Peptide VariantRelative Affinity to OT-I TCRFunctional Outcome
OVA-Q4R7 HighInduces negative selection in the thymus and potent effector T-cell responses.[2][3]
OVA-Q4H7 Low (~1.5 to <2-fold lower than Q4R7)[3]Promotes positive selection in the thymus and weaker effector T-cell responses.[2][3]

This seemingly marginal difference in binding affinity of less than two-fold between Q4R7 and Q4H7 results in a striking threshold effect, dictating distinct T-cell fates and functional outcomes[3].

Experimental Protocol: Surface Plasmon Resonance (SPR) for TCR-pMHC Binding Affinity Measurement

Surface Plasmon Resonance is a widely used biophysical technique to measure the binding kinetics and affinity between two molecules in real-time without the need for labels. The following is a representative protocol for determining the binding affinity of soluble OT-I TCR to immobilized pMHC complexes.

Objective: To quantify the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the interaction between soluble OT-I TCR and immobilized H-2Kb-Q4H7 or H-2Kb-Q4R7.

Materials:

  • Biacore instrument (e.g., Biacore 3000)

  • CM5 sensor chip

  • Neutravidin

  • Biotinylated and refolded H-2Kb-Q4H7 and H-2Kb-Q4R7 monomers

  • Soluble, purified OT-I TCR

  • HBS-EP buffer (HEPES buffered saline with EDTA and P20 surfactant)

  • Amine coupling kit (EDC, NHS)

Methodology:

  • Sensor Chip Preparation:

    • The carboxymethylated dextran surface of the CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Neutravidin is then injected over the activated surface to be immobilized via amine coupling.

    • Any remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl.

  • Ligand Immobilization:

    • Biotinylated H-2Kb-Q4H7 and H-2Kb-Q4R7 monomers are injected over separate flow cells of the neutravidin-coated sensor chip. The biotin-neutravidin interaction ensures a stable and oriented immobilization of the pMHC complexes.

    • A reference flow cell is prepared, often with an irrelevant biotinylated protein or left blank to subtract non-specific binding.

  • Binding Analysis:

    • A series of concentrations of soluble OT-I TCR in HBS-EP buffer are prepared.

    • The TCR solutions are injected sequentially over the flow cells containing the immobilized pMHC complexes at a constant flow rate.

    • The association of the TCR to the pMHC is monitored in real-time as a change in the resonance units (RU).

    • Following the association phase, HBS-EP buffer is flowed over the chip to monitor the dissociation of the TCR from the pMHC.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation and association rate constants (KD = kd/ka).

Visualizing Key Processes

To better understand the experimental workflow and the downstream signaling events, the following diagrams are provided.

experimental_workflow activation Activate CM5 Chip (EDC/NHS) immobilization Immobilize Neutravidin activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation peptide_q4h7 Immobilize H-2Kb-Q4H7 deactivation->peptide_q4h7 peptide_q4r7 Immobilize H-2Kb-Q4R7 deactivation->peptide_q4r7 tcr_prep Prepare Soluble OT-I TCR (Concentration Series) injection Inject TCR over Flow Cells tcr_prep->injection association Measure Association (ka) injection->association dissociation Measure Dissociation (kd) association->dissociation correction Reference Subtraction dissociation->correction fitting Fit Data to 1:1 Model correction->fitting calculation Calculate KD = kd/ka fitting->calculation

Caption: SPR Experimental Workflow for TCR-pMHC Binding.

tcr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus pMHC pMHC (Q4H7 or Q4R7) TCR OT-I TCR pMHC->TCR CD8 CD8 TCR->CD8 Lck Lck CD8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2 Ca²⁺ Influx IP3->Ca2 PKC PKC DAG->PKC NFAT NFAT Ca2->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene Gene Transcription (Cytokines, etc.) NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified OT-I TCR Signaling Pathway.

Conclusion

The OVA-Q4H7 and OVA-Q4R7 peptides serve as invaluable tools for dissecting the relationship between TCR binding affinity and T-cell function. The seemingly minor ~1.5 to 2-fold higher affinity of Q4R7 for the OT-I TCR is sufficient to cross the threshold from a response that promotes T-cell survival (positive selection) to one that can lead to potent effector functions or even cell death (negative selection). This highlights the exquisite sensitivity of the T-cell activation machinery. The provided experimental framework for SPR analysis offers a robust method for quantifying these critical binding parameters, which is essential for the preclinical evaluation of novel peptide-based immunotherapies.

References

Validating Experimental Findings: A Comparative Guide to Using OVA-Q4H7 as a Weak Agonist Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the careful selection of controls is paramount for the robust validation of experimental findings. In the field of immunology, particularly in the study of T-cell activation, the use of altered peptide ligands (APLs) with varying affinities for the T-cell receptor (TCR) provides a nuanced approach to dissecting signaling pathways and cellular responses. This guide provides a comprehensive comparison of the experimental performance of OVA-Q4H7, a weak agonist for the OT-I TCR, against strong agonist counterparts, supported by experimental data and detailed protocols.

The OVA-Q4H7 peptide (SIIQFEHL) is an altered version of the nominal ovalbumin peptide SIINFEKL (OVA), which is recognized by the OT-I TCR. Due to a key substitution, OVA-Q4H7 exhibits a lower affinity for the OT-I TCR, positioning it as a valuable weak agonist control. Its use allows researchers to investigate the qualitative and quantitative differences in T-cell responses elicited by suboptimal TCR stimulation compared to the robust activation induced by high-affinity ligands like SIINFEKL or the Q4R7 variant (SIIQFERL).

Comparative Analysis of T-Cell Activation

The functional consequences of engaging the OT-I TCR with a weak agonist like OVA-Q4H7 are markedly different from those observed with a strong agonist. These differences are evident across various cellular responses, including the upregulation of activation markers, proliferation, and cytokine production.

T-Cell Activation Marker Expression

The expression of early and late activation markers on the surface of T cells is a key indicator of TCR engagement and subsequent signaling. In vivo studies comparing the response of OT-I T cells to the strong agonist Q4R7 and the weak agonist OVA-Q4H7 reveal a clear distinction in the magnitude of activation marker upregulation.[1]

Following immunization, OT-I T cells stimulated with the strong agonist Q4R7 exhibit a rapid and high level of surface expression for both the early activation marker CD69 and the late activation marker CD25.[1] In stark contrast, immunization with the weak agonist OVA-Q4H7 leads to a much lower expression of these markers.[1]

Activation MarkerStrong Agonist (Q4R7)Weak Agonist (OVA-Q4H7)
CD69 Expression HighLow
CD25 Expression HighLow

Table 1: Comparative expression of T-cell activation markers on OT-I T cells following in vivo stimulation with a strong (Q4R7) versus a weak (OVA-Q4H7) agonist. Data is qualitatively summarized from King et al., 2012.[1]

T-Cell Proliferation

The proliferative capacity of T cells is a critical measure of their response to an antigenic challenge. The strength of the TCR signal directly correlates with the extent of T-cell proliferation.

In vivo experiments using CFSE dilution to track cell division show that OT-I T cells immunized with the strong agonist Q4R7 undergo vigorous proliferation.[1] Conversely, stimulation with the weak agonist OVA-Q4H7 results in significantly less proliferation.[1] This is further substantiated by the total number of recovered OT-I donor cells from the spleen and lymph nodes, which is substantially lower in mice immunized with OVA-Q4H7 compared to those immunized with Q4R7.[1]

ParameterStrong Agonist (Q4R7)Weak Agonist (OVA-Q4H7)
Proliferation (CFSE Dilution) VigorousLow
Recovered OT-I Cells (x10⁶) 2.2 ± 0.30.7 ± 0.1

Table 2: Comparison of OT-I T-cell proliferation in response to in vivo stimulation with a strong (Q4R7) versus a weak (OVA-Q4H7) agonist. Data from King et al., 2012.[1]

Cytokine Production

The production of effector cytokines, such as interferon-gamma (IFN-γ), is a hallmark of CD8+ T-cell function. While weak agonists can induce some level of cytokine production, the magnitude is typically lower compared to that elicited by strong agonists.

Despite their reduced proliferation, OT-I T cells stimulated with OVA-Q4H7 are still capable of producing IFN-γ upon in vitro restimulation with the cognate OVA peptide.[1] However, the percentage of IFN-γ-producing cells is lower compared to T cells initially primed with the strong agonist Q4R7.[1]

CytokineStrong Agonist (Q4R7)Weak Agonist (OVA-Q4H7)
IFN-γ Production HighModerate

Table 3: Qualitative comparison of IFN-γ production by OT-I T cells primed in vivo with a strong (Q4R7) or weak (OVA-Q4H7) agonist and restimulated in vitro. Summarized from King et al., 2012.[1]

Experimental Protocols

To facilitate the use of OVA-Q4H7 as a weak agonist control, detailed methodologies for key experiments are provided below.

In Vivo T-Cell Activation and Proliferation Assay

This protocol describes the adoptive transfer of OT-I T cells into recipient mice, followed by immunization with a strong or weak agonist peptide to assess T-cell activation and proliferation.

Materials:

  • OT-I TCR transgenic mice

  • Recipient mice (e.g., C57BL/6)

  • Strong agonist peptide (e.g., Q4R7 or SIINFEKL)

  • Weak agonist peptide (OVA-Q4H7)

  • Lipopolysaccharide (LPS) or other adjuvant

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • Complete RPMI-1640 medium

  • Antibodies for flow cytometry (e.g., anti-CD8, anti-CD45.1, anti-CD25, anti-CD69)

Procedure:

  • OT-I T-Cell Isolation and Labeling:

    • Isolate splenocytes from an OT-I mouse.

    • Enrich for CD8+ T cells using a negative selection kit.

    • Label the purified OT-I T cells with CFSE according to the manufacturer's instructions.

    • Wash the cells extensively with PBS.

  • Adoptive Transfer:

    • Resuspend the CFSE-labeled OT-I T cells in PBS.

    • Inject a defined number of cells (e.g., 1 x 10⁶) intravenously into recipient mice.

  • Immunization:

    • 24 hours after adoptive transfer, immunize the recipient mice.

    • Prepare immunization solutions by dissolving the strong or weak agonist peptide and an adjuvant (e.g., LPS) in PBS.

    • Inject the peptide/adjuvant solution intraperitoneally or subcutaneously.

  • Analysis:

    • At desired time points (e.g., 8 hours for early activation markers, 3 days for proliferation), euthanize the mice and harvest spleens and lymph nodes.

    • Prepare single-cell suspensions.

    • Stain the cells with fluorescently labeled antibodies against cell surface markers.

    • Analyze the samples by flow cytometry, gating on the adoptively transferred OT-I T cells (e.g., based on a congenic marker like CD45.1).

    • Assess activation marker expression (CD25, CD69) and proliferation (CFSE dilution).

In Vitro T-Cell Restimulation and Cytokine Assay

This protocol outlines the in vitro restimulation of T cells previously primed in vivo to measure cytokine production.

Materials:

  • Splenocytes from immunized mice (from the in vivo protocol)

  • Cognate peptide (e.g., SIINFEKL)

  • Brefeldin A

  • Complete RPMI-1640 medium

  • Antibodies for intracellular cytokine staining (e.g., anti-IFN-γ)

  • Fixation/Permeabilization buffers

Procedure:

  • Cell Preparation:

    • Prepare single-cell suspensions from the spleens of immunized mice.

  • In Vitro Restimulation:

    • Plate the splenocytes at a suitable density in a 96-well plate.

    • Add the cognate peptide (e.g., SIINFEKL) at an optimal concentration.

    • Incubate the cells for several hours (e.g., 5 hours) at 37°C.

    • For the last few hours of incubation, add Brefeldin A to block cytokine secretion.

  • Intracellular Cytokine Staining:

    • Harvest the cells and stain for surface markers (e.g., CD8, CD45.1).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (e.g., IFN-γ).

  • Analysis:

    • Analyze the samples by flow cytometry, gating on the OT-I T-cell population.

    • Determine the percentage of cells producing the cytokine of interest.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The differential responses to strong and weak agonists are rooted in distinct intracellular signaling cascades.

Differential TCR Signaling Pathway

Upon TCR engagement, a cascade of phosphorylation events is initiated. With a strong agonist, this leads to robust and sustained signaling, characterized by strong phosphorylation of key signaling molecules like Lck and ZAP-70, leading to potent activation of downstream pathways, including the ERK MAP kinase pathway, which is crucial for proliferation.

In contrast, a weak agonist like OVA-Q4H7 induces a transient and weaker signal. This is partly due to the recruitment of the phosphatase SHP-1 to the TCR complex, which can dephosphorylate and inactivate Lck, thereby dampening the signaling cascade.[2] This leads to a blunted activation of the ERK pathway and consequently, reduced proliferation and effector function.

TCR_Signaling_Comparison cluster_strong Strong Agonist (e.g., Q4R7) cluster_weak Weak Agonist (OVA-Q4H7) TCR_strong TCR Engagement Lck_strong Lck (p) TCR_strong->Lck_strong ZAP70_strong ZAP-70 (p) Lck_strong->ZAP70_strong ERK_strong ERK Pathway (Sustained) ZAP70_strong->ERK_strong Proliferation_strong Robust Proliferation & Effector Function ERK_strong->Proliferation_strong TCR_weak TCR Engagement Lck_weak Lck (p) TCR_weak->Lck_weak ZAP70_weak ZAP-70 (p) Lck_weak->ZAP70_weak ERK_weak ERK Pathway (Blunted) ZAP70_weak->ERK_weak SHP1 SHP-1 Recruitment SHP1->Lck_weak Proliferation_weak Limited Proliferation & Effector Function ERK_weak->Proliferation_weak Experimental_Workflow isolate Isolate & CFSE-label OT-I T cells transfer Adoptive Transfer into Recipient Mice isolate->transfer immunize_strong Immunize with Strong Agonist (Q4R7) transfer->immunize_strong immunize_weak Immunize with Weak Agonist (OVA-Q4H7) transfer->immunize_weak harvest Harvest Spleen & Lymph Nodes immunize_strong->harvest immunize_weak->harvest analyze_activation Flow Cytometry: Activation Markers (CD25, CD69) harvest->analyze_activation analyze_proliferation Flow Cytometry: Proliferation (CFSE Dilution) harvest->analyze_proliferation restimulate In Vitro Restimulation with OVA peptide harvest->restimulate analyze_cytokine Intracellular Cytokine Staining (IFN-γ) restimulate->analyze_cytokine

References

A Researcher's Guide to Utilizing OVA-Q4H7 Peptide as a Low-Affinity Control in T Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunological research, particularly in the study of T cell activation, differentiation, and memory formation, the use of well-characterized control peptides is paramount. The OT-I transgenic mouse model, which expresses a T cell receptor (TCR) specific for the ovalbumin (OVA) peptide SIINFEKL presented by the MHC class I molecule H-2Kb, is a cornerstone for such studies. Altered peptide ligands (APLs) of the OVA peptide with varying affinities for the OT-I TCR allow for the precise dissection of T cell responses. This guide provides a comprehensive comparison of the low-affinity OVA variant, Q4H7, with other APLs, supported by experimental data and detailed protocols.

Understanding TCR Affinity and the Role of Altered Peptide Ligands

The affinity of the interaction between the TCR and the peptide-MHC (pMHC) complex is a critical determinant of the T cell's fate. High-affinity interactions can lead to robust activation and proliferation, but also negative selection (clonal deletion) in the thymus. Conversely, low-affinity interactions are crucial for positive selection, a process that ensures T cells can recognize self-MHC molecules, and can be used experimentally to probe the lower thresholds of T cell activation.[1][2] APLs are synthetic peptides with amino acid substitutions that modify their affinity for the TCR, making them invaluable tools for immunological research.[3][4]

OVA-Q4H7: A Profile of a Low-Affinity Ligand

The OVA-Q4H7 peptide is an altered version of the immunodominant SIINFEKL peptide. It is characterized by a low binding affinity to the OT-I TCR.[1] This property makes it an excellent negative or low-affinity control in T cell assays designed to study the effects of high-affinity antigens. While high-affinity peptides like the native OVAp (SIINFEKL) or the Q4R7 variant induce strong T cell proliferation and effector functions, Q4H7 stimulation results in significantly reduced activation, proliferation, and cytokine production.[5] Despite its low affinity, Q4H7 is still capable of inducing positive selection of OT-I T cells in the thymus, highlighting its role at the lower end of the affinity spectrum required for T cell development.[1]

Comparative Analysis of OVA Altered Peptide Ligands

The following table summarizes the characteristics of various OVA APLs, providing a comparative framework for selecting appropriate controls for your T cell assays. The EC50 value represents the peptide concentration required for a half-maximal response, with lower values indicating higher potency.

Peptide NameSequenceRelative Affinity for OT-I TCRPrimary EffectReference
OVAp (N4) SIINFEKLHighNegative Selection / Strong Activation[1][6]
Q4R7 SIIRFEKLHighNegative Selection / Strong Activation[1][5]
T4 SIITFEKLIntermediateThreshold between Positive and Negative Selection[1][6][7]
Q4H7 SIIHFEKLLowPositive Selection / Weak Activation[1][5][7]
E1 EIIHFEKLLowPositive Selection[1]
V4 SIIVFEKLVery LowWeak Peripheral Activation[5][7]
G4 SIIGFEKLVery LowWeak Effector Response[8]

Experimental Data Highlights

Studies have demonstrated a clear correlation between TCR affinity and the magnitude of the T cell response. For instance, immunization with the high-affinity Q4R7 peptide leads to rapid and high expression of activation markers like CD25 and CD69, and vigorous T cell proliferation. In stark contrast, Q4H7 immunization results in much lower expression of these markers and significantly less proliferation.[5] However, it is noteworthy that T cells stimulated with low-affinity ligands like Q4H7 are still capable of producing effector cytokines such as IFN-γ upon re-stimulation and can exhibit cytotoxic T lymphocyte (CTL) function, albeit at a reduced level compared to high-affinity stimulation.[5][7]

Experimental Protocols

Here are detailed protocols for key experiments to assess T cell responses using OVA-Q4H7 and other APLs.

In Vitro T Cell Activation Assay

This protocol describes how to measure the upregulation of early activation markers on OT-I T cells following stimulation with peptide-pulsed antigen-presenting cells (APCs).

Materials:

  • Single-cell suspension of splenocytes from an OT-I transgenic mouse.

  • APCs (e.g., T2 cells or bone marrow-derived dendritic cells).

  • OVA peptides of interest (e.g., OVAp, Q4H7).

  • Complete RPMI-1640 medium.

  • 96-well flat-bottom plates.

  • Flow cytometry antibodies (e.g., anti-CD8, anti-CD69, anti-CD25).

Procedure:

  • Prepare APCs: Resuspend APCs at a concentration of 1 x 10^6 cells/mL in complete RPMI medium.

  • Peptide Pulsing: Add the desired peptide to the APC suspension at a final concentration of 1 µM. Incubate for 1-2 hours at 37°C. As a negative control, incubate APCs with no peptide or a null peptide.

  • Wash APCs: Wash the peptide-pulsed APCs twice with PBS to remove excess, unbound peptide.

  • Co-culture: Plate the washed APCs in a 96-well plate at 1 x 10^5 cells/well. Add OT-I T cells at a 1:1 ratio (1 x 10^5 cells/well).

  • Incubation: Incubate the co-culture for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8, CD69, and CD25. Analyze the expression of activation markers on the CD8+ T cell population by flow cytometry.

In Vitro Intracellular Cytokine Staining (ICS)

This protocol is for measuring the production of IFN-γ by activated T cells.

Materials:

  • Activated OT-I T cells (from a previous in vivo or in vitro stimulation).

  • Peptide-pulsed APCs (prepared as in the activation assay).

  • Brefeldin A.

  • Flow cytometry antibodies (e.g., anti-CD8, anti-IFN-γ).

  • Fixation and permeabilization buffers.

Procedure:

  • Restimulation: Co-culture previously activated OT-I T cells with peptide-pulsed APCs for 4-6 hours at 37°C.

  • Inhibit Cytokine Secretion: For the last 2-4 hours of incubation, add Brefeldin A to the culture to block cytokine secretion.

  • Surface Staining: Harvest the cells and stain for surface markers such as CD8.

  • Fix and Permeabilize: Fix the cells with a fixation buffer, then permeabilize the cell membrane using a permeabilization buffer.

  • Intracellular Staining: Stain for intracellular IFN-γ with a fluorescently labeled antibody.

  • Analysis: Analyze the percentage of IFN-γ-positive cells within the CD8+ T cell population by flow cytometry.

In Vivo T Cell Proliferation Assay (CFSE Labeling)

This protocol allows for the tracking of T cell proliferation in vivo.

Materials:

  • OT-I T cells.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Recipient mice (e.g., C57BL/6).

  • Peptide emulsified in an adjuvant (e.g., CFA).

Procedure:

  • CFSE Labeling: Label OT-I T cells with CFSE according to the manufacturer's protocol.

  • Adoptive Transfer: Adoptively transfer 1-5 x 10^6 CFSE-labeled OT-I T cells into recipient mice via intravenous injection.

  • Immunization: One day after transfer, immunize the mice by subcutaneous injection with the peptide of interest emulsified in an adjuvant.

  • Harvest and Analyze: After 3-5 days, harvest splenocytes and lymph node cells. Analyze the CFSE dilution in the CD8+ T cell population by flow cytometry. Each peak of decreasing CFSE fluorescence represents a round of cell division.

Visualizing Key Concepts and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

TCR_Affinity_and_Selection cluster_thymus Thymic Selection cluster_periphery Peripheral T Cell Activation High Affinity (OVAp, Q4R7) High Affinity (OVAp, Q4R7) Negative Selection Negative Selection High Affinity (OVAp, Q4R7)->Negative Selection Strong Activation Strong Activation High Affinity (OVAp, Q4R7)->Strong Activation Low Affinity (Q4H7, E1) Low Affinity (Q4H7, E1) Positive Selection Positive Selection Low Affinity (Q4H7, E1)->Positive Selection Thymocyte Thymocyte Thymocyte->High Affinity (OVAp, Q4R7) Interaction Thymocyte->Low Affinity (Q4H7, E1) Interaction Low Affinity (Q4H7) Low Affinity (Q4H7) Weak Activation Weak Activation Low Affinity (Q4H7)->Weak Activation Naive T Cell Naive T Cell Naive T Cell->High Affinity (OVAp, Q4R7) Stimulation Naive T Cell->Low Affinity (Q4H7) Stimulation

TCR Affinity Dictates T Cell Fate.

T_Cell_Activation_Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis Isolate APCs Isolate APCs Pulse APCs with Peptide Pulse APCs with Peptide Isolate APCs->Pulse APCs with Peptide Isolate OT-I T Cells Isolate OT-I T Cells Co-culture APCs and T Cells Co-culture APCs and T Cells Isolate OT-I T Cells->Co-culture APCs and T Cells Pulse APCs with Peptide->Co-culture APCs and T Cells Stain for Activation Markers Stain for Activation Markers Co-culture APCs and T Cells->Stain for Activation Markers Flow Cytometry Flow Cytometry Stain for Activation Markers->Flow Cytometry

In Vitro T Cell Activation Workflow.

Signaling_Pathway cluster_high_affinity High-Affinity TCR Engagement cluster_low_affinity Low-Affinity TCR Engagement High-Affinity pMHC High-Affinity pMHC Sustained TCR Signaling Sustained TCR Signaling High-Affinity pMHC->Sustained TCR Signaling Robust Downstream Signaling Robust Downstream Signaling Sustained TCR Signaling->Robust Downstream Signaling Strong Effector Function Strong Effector Function Robust Downstream Signaling->Strong Effector Function Low-Affinity pMHC (Q4H7) Low-Affinity pMHC (Q4H7) Transient TCR Signaling Transient TCR Signaling Low-Affinity pMHC (Q4H7)->Transient TCR Signaling Attenuated Downstream Signaling Attenuated Downstream Signaling Transient TCR Signaling->Attenuated Downstream Signaling Weak/Partial Activation Weak/Partial Activation Attenuated Downstream Signaling->Weak/Partial Activation TCR TCR TCR->High-Affinity pMHC TCR->Low-Affinity pMHC (Q4H7)

Differential Signaling by TCR Affinity.

Conclusion

The this compound serves as an indispensable tool for researchers studying T cell biology. Its well-characterized low affinity for the OT-I TCR provides a reliable negative or weak-stimulatory control, enabling the precise investigation of the signaling thresholds required for T cell activation, proliferation, and differentiation. By comparing the cellular and molecular responses to Q4H7 with those elicited by higher-affinity OVA APLs, scientists can gain deeper insights into the fundamental principles governing T cell immunity.

References

Comparative Analysis of T Cell Proliferation Induced by OVA-Q4H7 and SIINFEKL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the T cell proliferative responses induced by the canonical high-affinity peptide SIINFEKL and its altered peptide ligand (APL) OVA-Q4H7. This analysis is supported by experimental data from multiple studies and includes detailed experimental protocols and visualizations of relevant biological pathways.

Introduction

The interaction between the T cell receptor (TCR) and peptide-major histocompatibility complex (pMHC) is a critical determinant of T cell activation and subsequent proliferation. The affinity of this interaction plays a pivotal role in the magnitude and kinetics of the T cell response. This guide examines the differences in T cell proliferation induced by two well-characterized peptides recognized by the OT-I TCR: the nominal ovalbumin-derived peptide SIINFEKL and its variant, OVA-Q4H7.

SIINFEKL is a high-affinity ligand for the OT-I TCR and is widely used as a model antigen to study CD8+ T cell responses.[1] In contrast, OVA-Q4H7 is an altered peptide ligand with a lower affinity for the OT-I TCR.[2][3] This difference in affinity leads to distinct T cell activation and proliferation profiles, which will be detailed in this guide.

Quantitative Data Summary

While a single study providing a direct head-to-head quantitative comparison of T cell proliferation induced by both peptides was not identified in the literature reviewed, the collective data indicates a significantly more robust proliferative response to SIINFEKL than to OVA-Q4H7. The following tables summarize the expected outcomes based on the available evidence.

Table 1: Peptide Characteristics

FeatureSIINFEKL (N4)OVA-Q4H7
Sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-LeuSer-Ile-Ile-Gln -Phe-His -Glu -Leu
TCR Affinity HighLow to Intermediate
H-2Kb Binding Affinity High (reported as ~10 nM)[1]Binds to H-2Kb
Typical Classification Strong AgonistWeak Agonist / Positive Selecting Peptide

Table 2: Comparative T Cell Proliferation and Activation

ParameterSIINFEKL-induced ResponseOVA-Q4H7-induced Response
Proliferation Rate HighLow to Intermediate[2]
Magnitude of Proliferation VigorousReduced[4]
Expression of Activation Markers (e.g., CD25, CD69) High and RapidLower and Slower[4]
Time to Proliferation Commitment ShorterLonger[5][6][7]
Cytokine Production (e.g., IFN-γ) RobustDetectable, but may be reduced in magnitude

Experimental Protocols

The following is a representative protocol for an in vitro T cell proliferation assay to compare the effects of SIINFEKL and OVA-Q4H7. This protocol is based on commonly used methods for assessing OT-I T cell proliferation.

In Vitro OT-I T Cell Proliferation Assay

1. Cell Preparation:

  • Isolate splenocytes from an OT-I TCR transgenic mouse.

  • Enrich for CD8+ T cells using a negative selection kit to obtain naïve OT-I T cells.

  • Label the purified OT-I T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet, according to the manufacturer's instructions.

  • Prepare antigen-presenting cells (APCs). This can be done by isolating splenocytes from a wild-type C57BL/6 mouse and irradiating them to prevent their proliferation.

2. Peptide Pulsing of APCs:

  • Resuspend the irradiated APCs in complete RPMI-1640 medium.

  • Pulse the APCs with either SIINFEKL or OVA-Q4H7 peptide at various concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M) for 1-2 hours at 37°C. A no-peptide control should also be included.

  • Wash the APCs three times with complete medium to remove excess, unbound peptide.

3. Co-culture:

  • Plate the peptide-pulsed APCs in a 96-well round-bottom plate.

  • Add the CFSE-labeled OT-I T cells to the wells containing the APCs at a specific T cell to APC ratio (e.g., 1:1 or 1:10).

  • Culture the cells for 3-4 days at 37°C in a humidified incubator with 5% CO₂.

4. Flow Cytometry Analysis:

  • Harvest the cells from the culture plates.

  • Stain the cells with fluorescently-labeled antibodies against surface markers such as CD8 and a viability dye.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the live, CD8+ T cell population and examining the dilution of the proliferation dye (e.g., CFSE). Each peak of reduced fluorescence intensity represents a cell division.

  • Quantify proliferation by determining the percentage of divided cells, the proliferation index (the average number of divisions for all cells), and the division index (the average number of divisions for the cells that did divide).

Signaling Pathways and Experimental Workflows

T Cell Receptor (TCR) Signaling Pathway

The binding of the TCR to the pMHC complex initiates a cascade of intracellular signaling events. The strength and duration of this initial interaction, which is dependent on the affinity of the peptide, dictates the outcome of the downstream signaling and ultimately, the proliferative response. High-affinity interactions, such as with SIINFEKL, lead to sustained signaling, whereas low-affinity interactions, like with OVA-Q4H7, result in weaker and more transient signaling.

TCR_Signaling TCR Signaling Pathway TCR_pMHC TCR - pMHC Binding Lck Lck Activation TCR_pMHC->Lck ZAP70 ZAP-70 Recruitment and Phosphorylation Lck->ZAP70 LAT_SLP76 LAT & SLP-76 Phosphorylation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Pathway LAT_SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT_SLP76->Ras_MAPK PI3K_Akt PI3K-Akt Pathway LAT_SLP76->PI3K_Akt NFAT NFAT Activation PLCg1->NFAT AP1 AP-1 Activation Ras_MAPK->AP1 NFkB NF-κB Activation PI3K_Akt->NFkB Gene_Expression Gene Expression (e.g., IL-2, CD25) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression Proliferation T Cell Proliferation Gene_Expression->Proliferation

Figure 1. Simplified T Cell Receptor (TCR) signaling cascade leading to proliferation.

Experimental Workflow for Comparative T Cell Proliferation Assay

The following diagram illustrates the key steps in the experimental protocol described above.

Proliferation_Workflow Experimental Workflow cluster_OTI OT-I T Cell Preparation cluster_APC APC Preparation Isolate_OTI Isolate OT-I Splenocytes Enrich_CD8 Enrich CD8+ T Cells Isolate_OTI->Enrich_CD8 Label_CFSE Label with Proliferation Dye Enrich_CD8->Label_CFSE CoCulture Co-culture (3-4 days) Label_CFSE->CoCulture Isolate_APC Isolate Splenocytes (C57BL/6) Irradiate_APC Irradiate APCs Isolate_APC->Irradiate_APC Pulse_Peptide Pulse with SIINFEKL or Q4H7 Irradiate_APC->Pulse_Peptide Pulse_Peptide->CoCulture Flow_Cytometry Flow Cytometry Analysis CoCulture->Flow_Cytometry

Figure 2. Workflow for the in vitro T cell proliferation assay.

Conclusion

The comparative analysis of T cell proliferation induced by OVA-Q4H7 and SIINFEKL highlights the critical role of TCR-pMHC affinity in dictating the strength of the immune response. SIINFEKL, as a high-affinity agonist, induces a robust and rapid proliferative response. In contrast, the lower affinity of OVA-Q4H7 for the OT-I TCR results in a significantly attenuated proliferation. Understanding these differences is crucial for the rational design of vaccines and immunotherapies, where modulating the affinity of T cell epitopes can be used to fine-tune the desired immune outcome. Researchers in drug development can leverage this knowledge to either maximize T cell responses against pathogens or tumors with high-affinity ligands or to induce tolerance or avoid immunopathology with lower-affinity variants.

References

Assessing T-Cell Cross-Reactivity: A Comparative Guide to OVA-Q4H7 Peptide and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of T cells stimulated with the OVA-Q4H7 peptide versus other well-characterized variants of the Ovalbumin (OVA) peptide. The data and protocols presented herein are intended to assist researchers in designing, executing, and interpreting experiments aimed at understanding T-cell receptor (TCR) specificity and cross-reactivity, a critical aspect of immunology and immunotherapy research.

Comparative Analysis of T-Cell Activation by OVA Peptide Variants

The activation of OT-I CD8+ T cells, which express a transgenic T-cell receptor (TCR) specific for the OVA₂₅₇₋₂₆₄ peptide (SIINFEKL), is highly dependent on the specific amino acid sequence of the peptide presented by MHC class I molecules. Altered peptide ligands (APLs) can elicit a range of T-cell responses, from full activation to partial activation or even antagonism. The following tables summarize the quantitative data on the potency of various OVA peptide variants in activating OT-I T cells.

Table 1: Potency of OVA Peptide Variants for OT-I T-Cell Activation

Peptide VariantSequenceEC₅₀ (nM)¹Relative Potency (to SIINFEKL)
SIINFEKL (N4) SIINFEKL~11
Q4H7 SIIQFEHL~700~0.0014
T4 SIITFEKL~71~0.014
G4 SIIGFEKLLow AffinityNot Reported
V4 SIIVFEKL>1000<0.001
Q4R7 SIIQFERLHigh AffinityNot Reported
E1 EIINFEKLLow AffinityNot Reported

¹EC₅₀ values represent the concentration of peptide required to induce a half-maximal response and are compiled from multiple studies. Actual values may vary depending on experimental conditions. The V4 ligand is noted to be significantly weaker than T4[1]. Recombinant Listeria expressing Q4H7 induced an intermediate peripheral OT-1 expansion compared to T4 and V4[1].

Table 2: Functional Outcomes of OT-I T-Cell Stimulation with OVA Peptide Variants

Peptide VariantProliferationIFN-γ ProductionCytotoxicityIn Vivo Expansion
SIINFEKL (N4) ++++++++++++
Q4H7 ++++
T4 ++++++++
G4 +/-+/-+/-+/-
V4 ----
Q4R7 ++++++++++++

This table provides a qualitative summary based on findings from multiple sources. The level of response is indicated as high (+++), medium (++), low (+), very low (+/-), or none (-).

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the frequency of IFN-γ-secreting T cells at the single-cell level.

Materials:

  • PVDF-bottom 96-well plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-HRP

  • AEC substrate solution

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Recombinant mouse IL-2

  • OVA peptides (SIINFEKL, Q4H7, etc.)

  • Single-cell suspension of splenocytes from OT-I mice

Procedure:

  • Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2.5 x 10⁵ cells per well.

  • Peptide Stimulation: Add OVA peptides at various concentrations (e.g., 10⁻⁶ to 10⁻¹² M) to the wells in triplicate. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add AEC substrate solution. Monitor for the appearance of red spots.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by individual T cells.

Materials:

  • FACS tubes or 96-well U-bottom plates

  • RPMI-1640 medium (as above)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD8, anti-CD44, and other cell surface marker antibodies

  • Fixation/Permeabilization buffer

  • Anti-mouse IFN-γ, TNF-α, and IL-2 antibodies for intracellular staining

  • Flow cytometer

Procedure:

  • T-Cell Stimulation: Co-culture 1 x 10⁶ splenocytes with OVA peptides at the desired concentration for 6 hours at 37°C. For the last 4-5 hours, add Brefeldin A and Monensin.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44) for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-producing cells within the CD8+ T-cell population.

CFSE-Based T-Cell Proliferation Assay

This assay measures the proliferation of T cells by tracking the dilution of the fluorescent dye CFSE.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium (as above)

  • Antigen-presenting cells (APCs), e.g., irradiated splenocytes

  • OVA peptides

  • Flow cytometer

Procedure:

  • CFSE Labeling: Label OT-I splenocytes with CFSE according to the manufacturer's protocol. Typically, a final concentration of 1-5 µM is used.

  • Co-culture: Co-culture CFSE-labeled OT-I T cells with irradiated APCs pulsed with different concentrations of OVA peptides.

  • Incubation: Incubate the co-culture for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Staining: Harvest the cells and stain with antibodies for cell surface markers (e.g., CD8) if desired.

  • Acquisition: Acquire the data on a flow cytometer.

  • Analysis: Analyze the CFSE dilution profiles using flow cytometry software. Each peak of reduced fluorescence intensity represents a cell division.

Signaling Pathways and Experimental Workflows

TCR Signaling Pathway

The interaction between the TCR and the peptide-MHC complex initiates a cascade of intracellular signaling events. Altered peptide ligands like OVA-Q4H7 can induce differential signaling compared to the cognate SIINFEKL peptide. This is often characterized by altered phosphorylation of the TCR ζ-chain and a reduced association and phosphorylation of ZAP70, a key downstream kinase[2][3]. This leads to a modified signaling cascade affecting downstream effectors and ultimately influencing the functional outcome of the T-cell response.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activates CD8 CD8 CD8->Lck pMHC Peptide-MHC pMHC->TCR Binding ZAP70 ZAP70 Lck->ZAP70 Phosphorylates (Altered by APLs) LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K SLP76->PLCg1 NFkB NF-κB PLCg1->NFkB via DAG NFAT NFAT PLCg1->NFAT via Ca²⁺ Ras_MAPK Ras/MAPK Pathway PI3K->Ras_MAPK Gene_Expression Gene Expression (Cytokines, Proliferation) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression

Caption: TCR signaling cascade initiated by peptide-MHC binding.

Experimental Workflow for Assessing T-Cell Cross-Reactivity

The following diagram illustrates a typical workflow for comparing the effects of different OVA peptide variants on T-cell responses.

Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis cluster_output Output Isolate_Splenocytes Isolate Splenocytes (OT-I Mice) ELISpot ELISpot Assay (IFN-γ) Isolate_Splenocytes->ELISpot ICS Intracellular Cytokine Staining (ICS) Isolate_Splenocytes->ICS Proliferation CFSE Proliferation Assay Isolate_Splenocytes->Proliferation Prepare_Peptides Prepare Peptide Variants (SIINFEKL, Q4H7, etc.) Prepare_Peptides->ELISpot Prepare_Peptides->ICS Prepare_Peptides->Proliferation Quantify_Spots Quantify IFN-γ Spots ELISpot->Quantify_Spots Analyze_Cytokines Analyze Cytokine+ Cells (Flow Cytometry) ICS->Analyze_Cytokines Analyze_Proliferation Analyze CFSE Dilution (Flow Cytometry) Proliferation->Analyze_Proliferation Comparison_Table Comparative Data Table Quantify_Spots->Comparison_Table Analyze_Cytokines->Comparison_Table Analyze_Proliferation->Comparison_Table

Caption: Workflow for assessing T-cell cross-reactivity to peptide variants.

References

Reproducibility of In Vivo Immune Responses to OVA-Q4H7 Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo immune responses elicited by the OVA-Q4H7 peptide and its alternatives, supported by experimental data. It is designed to assist researchers in understanding the reproducibility and characteristics of immune responses to this specific peptide variant.

Data Presentation: Quantitative Comparison of In Vivo Immune Responses

The following tables summarize the key quantitative data comparing the in vivo immune responses induced by OVA-Q4H7 and a higher-affinity variant, OVA-Q4R7. These peptides are variants of the original ovalbumin (OVA) peptide SIINFEKL.

Parameter OVA-Q4H7 OVA-Q4R7 Reference
Recovered OT-I Donor Cells (x 10^6) 0.7 ± 0.12.2 ± 0.3[1]
Induction of Diabetes in RIP-OVA Mice 2 out of 14 mice8 out of 8 mice
Table 1: Comparison of in vivo T-cell proliferation and functional outcome after immunization with OVA-Q4H7 and OVA-Q4R7 peptides.
Activation Marker OVA-Q4H7 Response OVA-Q4R7 Response Reference
CD25 Low ExpressionHigh Expression[1]
CD69 Low ExpressionHigh Expression[1]
LFA-1 (CD11a) Low ExpressionHigh Expression[1]
Table 2: Differential expression of T-cell activation markers on OT-I T cells following in vivo immunization.
Effector Function OVA-Q4H7 Response OVA-Q4R7 Response Reference
IFN-γ Production (in vitro restimulation) PositivePositive[1]
In Vivo CTL Function EfficientEfficient[1]
Table 3: Comparison of effector functions of OT-I T cells stimulated with OVA-Q4H7 and OVA-Q4R7 peptides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo T-Cell Proliferation Assay
  • Animal Model: RIP-OVA mice (transgenic mice expressing ovalbumin in the pancreas) are used.

  • Adoptive Transfer: Rag-2-deficient OT-I T cells (transgenic T cells with a T-cell receptor specific for the OVA peptide) are adoptively transferred into the RIP-OVA mice.

  • Immunization: Mice are immunized with either the OVA-Q4H7 or OVA-Q4R7 peptide along with an adjuvant such as lipopolysaccharide (LPS).

  • Sample Collection: After a specified period (e.g., 3 days), spleens and lymph nodes are harvested.

  • Analysis: The number of recovered OT-I donor cells is quantified using flow cytometry, typically by staining for specific markers like CD8 and the transgenic T-cell receptor. Proliferation can be assessed by pre-labeling the OT-I cells with a dye like Carboxyfluorescein succinimidyl ester (CFSE) and analyzing its dilution.[1]

In Vivo Cytotoxic T-Lymphocyte (CTL) Assay
  • Target Cell Preparation: Splenocytes from naive mice are split into two populations. One population is pulsed with the relevant OVA peptide (e.g., SIINFEKL) and labeled with a high concentration of CFSE (CFSE^high). The other population serves as a control, is not pulsed with the peptide, and is labeled with a low concentration of CFSE (CFSE^low).

  • Target Cell Injection: The CFSE^high and CFSE^low target cell populations are mixed at a 1:1 ratio and injected intravenously into mice that have been previously immunized with the peptide of interest (e.g., OVA-Q4H7 or OVA-Q4R7).

  • Analysis: After a short period (e.g., 5 hours), splenocytes from the recipient mice are harvested. The relative numbers of CFSE^high and CFSE^low cells are analyzed by flow cytometry.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: [1 - (ratio unimmunized / ratio immunized)] x 100, where the ratio is (% CFSE^low / % CFSE^high).[1]

Intracellular Cytokine Staining for IFN-γ
  • Cell Restimulation: Splenocytes harvested from immunized mice are restimulated in vitro with the cognate OVA peptide for several hours. A protein transport inhibitor (e.g., Brefeldin A) is added during the last few hours of culture to cause intracellular accumulation of cytokines.

  • Surface Staining: Cells are stained with antibodies against cell surface markers (e.g., CD8) to identify the T-cell population of interest.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: Cells are stained with a fluorescently labeled antibody specific for IFN-γ.

  • Flow Cytometry Analysis: The percentage of IFN-γ-producing cells within the gated CD8+ T-cell population is determined by flow cytometry.[1]

Visualizations

T-Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the key signaling events initiated upon the engagement of the T-cell receptor with a peptide-MHC complex on an antigen-presenting cell (APC).

TCR_Signaling_Pathway TCR TCR-CD3 Complex Lck Lck TCR->Lck Recruits & Activates pMHC Peptide-MHC pMHC->TCR Binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Ras_MAPK Ras-MAPK Pathway DAG->Ras_MAPK NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation Ras_MAPK->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

TCR Signaling Cascade

Experimental Workflow for Comparing Peptide Immunogenicity

This diagram outlines the general workflow for an in vivo experiment designed to compare the immunogenicity of different peptides.

Experimental_Workflow start Start adoptive_transfer Adoptive Transfer of OT-I T-cells start->adoptive_transfer immunization Immunization with Peptide + Adjuvant adoptive_transfer->immunization group1 Group 1: OVA-Q4H7 immunization->group1 group2 Group 2: Alternative Peptide immunization->group2 incubation In Vivo Incubation group1->incubation group2->incubation harvest Harvest Spleen & Lymph Nodes incubation->harvest analysis Analysis harvest->analysis proliferation T-cell Proliferation (CFSE Dilution) analysis->proliferation activation Activation Markers (Flow Cytometry) analysis->activation cytokine Cytokine Production (Intracellular Staining) analysis->cytokine ctl CTL Assay (In Vivo Killing) analysis->ctl end End proliferation->end activation->end cytokine->end ctl->end

In Vivo Immunogenicity Workflow

References

Benchmarking T Cell Activation Thresholds: A Comparative Guide to the OVA-Q4H7 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the OVA-Q4H7 peptide's performance in T cell activation against other well-characterized ovalbumin (OVA) peptide variants. The data and protocols presented herein are intended to assist researchers in designing and interpreting experiments aimed at understanding the nuances of T cell activation, particularly in the context of low-affinity T cell receptor (TCR) ligands.

Quantitative Comparison of T Cell Activation Thresholds

The activation of T cells is a critical event in the adaptive immune response, and the affinity of the interaction between the T cell receptor (TCR) and the peptide-MHC complex plays a pivotal role in determining the outcome of this activation. The this compound is a variant of the immunodominant SIINFEKL peptide (OVA257-264) and is recognized by OT-I CD8+ T cells. It is characterized as a low-affinity ligand.

The following tables summarize quantitative data from various studies, comparing the T cell activation potential of OVA-Q4H7 with other relevant OVA peptide variants. Key metrics include the effective concentration required for 50% maximal response (EC50) for cytokine production and the degree of in vivo T cell proliferation.

PeptideSequenceRelative AffinityEC50 for IFN-γ Production (M)Reference
N4 (SIINFEKL) SIINFEKLHigh~10-11[1]
Q4R7 SIIRFEKLHighNot Reported[2]
T4 SIITFEKLMedium~7.1 x 10-9[2]
Q4H7 SIIHFEKLLowNot Reported directly, but significantly higher than T4[2]
G4 SIIGFEKLLowNot Reported[3]
V4 SIIVFEKLVery Low~7 x 10-8[2]
D4 SIIDFEKLExtremely Low~10-7[1]

Note: Direct EC50 values for OVA-Q4H7 are not consistently reported in the literature, but its position as a low-affinity ligand places it between T4 and V4 in terms of potency.

PeptideIn Vivo OT-I T Cell Proliferation (Day 3 post-immunization)Key Activation Markers (CD25, CD69)Reference
Q4R7 Vigorous ProliferationHigh Expression[2]
Q4H7 Reduced ProliferationLower Expression[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to benchmark T cell activation.

In Vitro T Cell Proliferation Assay using CFSE

This assay measures the proliferation of T cells in response to peptide stimulation by tracking the dilution of the fluorescent dye CFSE.

Materials:

  • OT-I splenocytes (or purified OT-I CD8+ T cells)

  • Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a wild-type mouse

  • OVA peptides (e.g., SIINFEKL, Q4H7, Q4R7)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM 2-mercaptoethanol)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Prepare OT-I T cells: Isolate splenocytes from an OT-I transgenic mouse. If desired, purify CD8+ T cells using magnetic bead separation.

  • CFSE Labeling:

    • Resuspend OT-I cells in PBS at a concentration of 1-10 x 106 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

  • Prepare APCs: Isolate splenocytes from a C57BL/6 mouse and irradiate them (e.g., 2000-3000 rads) to prevent their proliferation.

  • Co-culture:

    • Plate 2 x 105 irradiated APCs per well in a 96-well round-bottom plate.

    • Add the desired concentration of OVA peptide to each well. It is recommended to perform a serial dilution to determine the EC50.

    • Add 2 x 105 CFSE-labeled OT-I cells to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against CD8 and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Gate on live, CD8+ T cells and analyze the CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol allows for the detection of cytokine production at the single-cell level following peptide stimulation.

Materials:

  • OT-I splenocytes

  • OVA peptides

  • Complete RPMI-1640 medium

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD16/32 (Fc block)

  • Fluorescently labeled antibodies against CD8, IFN-γ, and a viability dye

  • Fixation/Permeabilization buffer

  • Permeabilization/Wash buffer

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Plate 1-2 x 106 OT-I splenocytes per well in a 96-well round-bottom plate.

    • Add the desired concentration of OVA peptide.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A (e.g., 1 µg/mL) and Monensin (e.g., 1 µM) to each well.

    • Incubate for an additional 4-5 hours.

  • Surface Staining:

    • Wash the cells with PBS containing 2% FBS.

    • Block Fc receptors with anti-CD16/32 for 10-15 minutes.

    • Stain with the anti-CD8 antibody and a viability dye for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells.

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature, protected from light.

    • Wash the cells with Permeabilization/Wash buffer.

  • Intracellular Staining:

    • Resuspend the cells in Permeabilization/Wash buffer containing the anti-IFN-γ antibody.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells twice with Permeabilization/Wash buffer.

    • Resuspend the cells in PBS for analysis on a flow cytometer.

    • Gate on live, CD8+ T cells and quantify the percentage of IFN-γ positive cells.

In Vivo Cytotoxicity (CTL) Assay

This assay measures the ability of activated T cells to kill target cells in a living animal.[4][5][6]

Materials:

  • Splenocytes from a wild-type mouse (for target cells)

  • OVA peptides (cognate peptide and a control peptide)

  • CFSE (at two different concentrations, e.g., high and low)

  • PBS

  • Mice previously immunized to elicit an OVA-specific T cell response

  • Naïve control mice

  • Flow cytometer

Procedure:

  • Prepare Target Cells:

    • Isolate splenocytes from a naïve C57BL/6 mouse.

    • Divide the splenocytes into two populations.

  • Peptide Pulsing and CFSE Labeling:

    • Pulse one population with the cognate OVA peptide (e.g., SIINFEKL) and label with a high concentration of CFSE (CFSEhigh).

    • Pulse the second population with a control, irrelevant peptide and label with a low concentration of CFSE (CFSElow).

  • Injection:

    • Mix the CFSEhigh and CFSElow target cell populations at a 1:1 ratio.

    • Inject the mixed cell suspension intravenously into both immunized and naïve control mice.

  • Incubation: Allow 4-18 hours for in vivo killing to occur.

  • Analysis:

    • Harvest spleens from all mice and prepare single-cell suspensions.

    • Analyze the splenocytes by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Calculation of Specific Lysis:

    • Calculate the ratio of CFSEhigh to CFSElow cells in both naïve and immunized mice.

    • The percentage of specific lysis is calculated using the formula: [1 - (Ratio in immunized mice / Ratio in naïve mice)] x 100.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for benchmarking T cell activation in response to different peptides.

G cluster_0 Cell Preparation cluster_1 Peptide Stimulation cluster_2 T Cell Activation Assays cluster_3 Data Analysis & Comparison T_cell_isolation Isolate OT-I T Cells Peptide_A Peptide A (e.g., Q4H7) Peptide_B Peptide B (e.g., SIINFEKL) Peptide_C Peptide C (e.g., Q4R7) APC_preparation Prepare Antigen Presenting Cells (APCs) Proliferation Proliferation Assay (CFSE) Peptide_A->Proliferation Cytokine Cytokine Production (ICS) Peptide_A->Cytokine Cytotoxicity Cytotoxicity Assay (In Vivo CTL) Peptide_A->Cytotoxicity Peptide_B->Proliferation Peptide_B->Cytokine Peptide_B->Cytotoxicity Peptide_C->Proliferation Peptide_C->Cytokine Peptide_C->Cytotoxicity Analysis Flow Cytometry Analysis Proliferation->Analysis Cytokine->Analysis Cytotoxicity->Analysis Comparison Compare Activation Thresholds (EC50, % Proliferation, % Lysis) Analysis->Comparison

Caption: Experimental workflow for benchmarking T cell activation.

T Cell Activation Signaling Pathway

The diagram below outlines the canonical T cell activation signaling cascade, with annotations to highlight potential differences in signaling induced by high-affinity versus low-affinity peptides like OVA-Q4H7. Stronger or more sustained signaling is often associated with high-affinity interactions.

T_Cell_Activation_Pathway TCR TCR Lck Lck TCR->Lck pMHC Peptide-MHC pMHC->TCR High vs. Low Affinity (e.g., Q4H7) CD8 CD8 pMHC->CD8 ITAMs CD3 ITAMs Lck->ITAMs Phosphorylation (Sustained with high affinity) ZAP70 ZAP-70 ITAMs->ZAP70 Recruitment & Activation LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca2+ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK DAG->Ras_MAPK NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Effector_Function Effector Function Gene_Expression->Effector_Function

Caption: T cell activation signaling pathway.

Low-affinity ligands like OVA-Q4H7 may result in a quantitatively and qualitatively different signaling cascade compared to high-affinity ligands.[7] This can manifest as:

  • Reduced Signal Strength and Duration: The phosphorylation of key signaling molecules like the ITAMs on CD3 chains may be less sustained.

  • Differential Downstream Pathway Activation: The balance of activation between pathways such as the Ras/MAPK and calcium signaling pathways may be altered.

  • Higher Activation Threshold: A greater number of TCRs may need to be engaged to initiate a productive T cell response.[8]

This guide provides a foundational framework for researchers working with the this compound and other altered peptide ligands. By utilizing the presented data and protocols, the scientific community can continue to unravel the complex mechanisms governing T cell activation and its implications for immunology and drug development.

References

A Comparative Guide to In Vitro and In Vivo T Cell Responses to OVA-Q4H7 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T cell responses to the model antigen peptide OVA-Q4H7 in controlled in vitro environments versus complex in vivo systems. Understanding these differences is crucial for the accurate interpretation of immunological data and the successful development of T cell-based immunotherapies. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Data Presentation: Quantitative Comparison of T Cell Responses

The following tables summarize the key differences in T cell responses to OVA-Q4H7 peptide stimulation in in vitro and in vivo settings. Data is synthesized from multiple studies investigating the effects of peptide affinity on T cell activation.

ParameterIn Vitro ResponseIn Vivo ResponseKey Findings
T Cell Proliferation Moderate proliferation observed upon stimulation.Lower proliferation compared to higher affinity peptides like Q4R7.[1]The in vivo microenvironment and regulatory mechanisms can dampen the proliferative response to lower-affinity peptides.
Cytokine Production Capable of producing IFN-γ upon re-stimulation.[1]T cells stimulated with Q4H7 in vivo can produce IFN-γ when re-stimulated ex vivo.[1]Despite reduced proliferation in vivo, Q4H7-stimulated T cells retain effector cytokine-producing capacity.
Activation Marker Upregulation Upregulation of markers such as CD25 and CD69.Lower expression of activation markers (CD25, CD69, LFA-1) compared to higher affinity peptides.[1]The magnitude of activation marker upregulation in vivo is directly correlated with peptide affinity.
Cytotoxic T Lymphocyte (CTL) Function Can differentiate into functional CTLs capable of lysing target cells.Efficient CTL function observed in vivo.[1]Low-affinity peptide stimulation in vivo is sufficient to generate effective cytotoxic effector cells.
T Cell Expansion Can induce expansion of specific T cell populations.Less efficient at inducing large-scale T cell expansion compared to higher affinity peptides.[1]The threshold for robust T cell expansion in vivo is higher than for effector function differentiation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a starting point and may require optimization for specific experimental conditions.

In Vitro T Cell Stimulation with this compound

This protocol describes the stimulation of naïve T cells with the this compound in a controlled laboratory setting.

Materials:

  • Isolated CD8+ T cells (e.g., from OT-I transgenic mice)

  • Antigen-Presenting Cells (APCs), such as irradiated splenocytes

  • This compound (lyophilized)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)[2]

  • 96-well flat-bottom microtiter plates

  • Cell incubator (37°C, 5% CO2)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10 mM). Further dilute in cell culture medium to a working concentration (e.g., 1 µg/mL).[3][4]

  • Cell Preparation: Prepare a single-cell suspension of APCs and T cells.

  • Co-culture Setup:

    • Plate APCs at a density of 1-2 x 10^5 cells/well in a 96-well plate.

    • Add the diluted this compound to the desired final concentration.

    • Add CD8+ T cells at a 1:1 or 2:1 ratio with APCs.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-5 days.[5]

  • Analysis: Assess T cell responses using assays such as proliferation (CFSE dilution), cytokine secretion (ELISA or intracellular cytokine staining), or activation marker expression (flow cytometry).

In Vivo T Cell Response Measurement to this compound

This protocol outlines the procedure for adoptively transferring T cells into recipient mice and subsequently immunizing with the this compound to measure the in vivo response.

Materials:

  • Recipient mice (e.g., C57BL/6)

  • CD8+ T cells from donor mice (e.g., OT-I transgenic mice) labeled with a proliferation dye like CFSE.

  • This compound

  • Adjuvant (e.g., Lipopolysaccharide - LPS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Adoptive Transfer:

    • Label donor T cells with CFSE according to the manufacturer's protocol.

    • Inject 1-5 x 10^6 CFSE-labeled T cells intravenously into recipient mice.[1]

  • Immunization:

    • One day after cell transfer, immunize the mice by injecting a solution containing the this compound (e.g., 50 µg) and an adjuvant like LPS (e.g., 25 µg) intraperitoneally or subcutaneously.[1]

  • T Cell Response Analysis:

    • At desired time points (e.g., 3-7 days post-immunization), harvest spleens and lymph nodes.

    • Prepare single-cell suspensions.

    • Analyze T cell proliferation by measuring CFSE dilution using flow cytometry.

    • Measure cytokine production by re-stimulating the harvested cells ex vivo with the OVA peptide and performing intracellular cytokine staining.[1][6]

    • Assess CTL function using an in vivo killing assay.[1]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of in vitro and in vivo T cell responses.

T_Cell_Activation_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Phosphorylates CD8 CD8 pMHC OVA-Q4H7-MHC pMHC->TCR Binding ZAP-70 ZAP-70 Lck->ZAP-70 Activates LAT LAT ZAP-70->LAT Phosphorylates PLCg1 PLCg1 LAT->PLCg1 Recruits & Activates Ras-MAPK Ras-MAPK Pathway LAT->Ras-MAPK Activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca_Flux Ca++ Flux IP3->Ca_Flux NF-kB NF-kB PKC->NF-kB Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT AP-1 AP-1 Ras-MAPK->AP-1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NF-kB->Gene_Expression AP-1->Gene_Expression Experimental_Workflow_Comparison cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow cluster_comparison Comparative Endpoints ivt_start Isolate T Cells & APCs ivt_stim Co-culture with This compound ivt_start->ivt_stim ivt_analysis Analyze Response: - Proliferation (CFSE) - Cytokines (ICS/ELISA) - Activation Markers ivt_stim->ivt_analysis comp_prolif Proliferation ivt_analysis->comp_prolif comp_cytokine Cytokine Profile ivt_analysis->comp_cytokine ivv_start Adoptive Transfer of CFSE-labeled T Cells ivv_immunize Immunize Mouse with This compound + Adjuvant ivv_start->ivv_immunize ivv_harvest Harvest Spleen/ Lymph Nodes ivv_immunize->ivv_harvest ivv_analysis Analyze Response: - Proliferation (CFSE) - Cytokines (ex vivo ICS) - CTL Function ivv_harvest->ivv_analysis ivv_analysis->comp_prolif ivv_analysis->comp_cytokine comp_ctl CTL Function ivv_analysis->comp_ctl

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for OVA-Q4H7 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of synthetic peptides like OVA-Q4H7, an MHC class I-restricted OT-I ovalbumin peptide, are critical for maintaining a safe and compliant laboratory environment. While specific disposal protocols for every peptide are not always available, established guidelines for chemical and biological waste provide a clear framework for researchers. Adherence to these procedures minimizes risks to personnel and the environment.

Immediate Safety and Handling Protocols

Before disposal, safe handling of the OVA-Q4H7 peptide is paramount. Researchers should always consult the product's Safety Data Sheet (SDS) for detailed information. General best practices include the use of personal protective equipment (PPE) and proper storage to prevent contamination and degradation.

Table 1: Key Safety and Handling Parameters for Synthetic Peptides

ParameterSpecificationRationale
Personal Protective Equipment (PPE) Nitrile gloves, lab coats, protective eyewear.[1][2]Prevents skin and eye contact with the peptide.
Respiratory protection (e.g., face mask)Recommended when handling powdered forms to avoid inhalation.[2][3]
Storage (Lyophilized) -20°C to -80°C in a sealed container with desiccant.[4][5][6]Ensures long-term stability and prevents degradation from moisture and temperature fluctuations.[5][6]
Storage (In Solution) Aliquot and store at -20°C or colder; avoid repeated freeze-thaw cycles.[5][6]The shelf-life of peptides in solution is limited; proper storage minimizes degradation.[6]
Work Environment Biosafety cabinet or chemical fume hood.[2]Limits aerosol exposure and maintains a sterile working area.

Step-by-Step Disposal Procedure

The disposal of this compound and associated materials should be treated as chemical waste and, if used in cell culture, potentially biohazardous waste. Always consult with your institution's Environmental Health & Safety (EHS) office for specific local regulations.[2][3]

Experimental Protocol: General Disposal of Unused Peptide and Contaminated Materials

  • Segregation of Waste:

    • Unused/Expired Peptide: Collect any remaining lyophilized peptide or peptide solution in a clearly labeled, sealed container designated for chemical waste.[3]

    • Contaminated Labware: Dispose of items such as pipette tips, microfuge tubes, and gloves that have come into direct contact with the peptide in a designated chemical or biohazardous waste container.[2]

    • Sharps: Any needles or other sharps used in handling the peptide should be placed in a puncture-resistant sharps container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution.[2][3]

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from general lab traffic until they are collected by your institution's waste management service.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the peptide using an appropriate disinfectant or cleaning agent.

Logical Workflow for Peptide Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste, ensuring all safety and regulatory aspects are considered.

cluster_start Start: Peptide Handling cluster_waste_type Waste Characterization cluster_chemical_waste Chemical Waste Stream cluster_bio_waste Biohazardous Waste Stream start This compound (Unused or for Disposal) waste_type Is the waste contaminated with biological agents (e.g., cell lines)? start->waste_type chem_waste Dispose as Chemical Waste waste_type->chem_waste No bio_waste Dispose as Biohazardous Waste waste_type->bio_waste Yes chem_ppe Wear appropriate PPE (gloves, lab coat, goggles) chem_waste->chem_ppe chem_container Collect in a labeled, sealed chemical waste container chem_ppe->chem_container chem_storage Store in designated hazardous waste area chem_container->chem_storage chem_pickup Arrange for EHS pickup chem_storage->chem_pickup bio_ppe Follow BSL-2 (or higher) -level PPE protocols bio_waste->bio_ppe bio_container Collect in a labeled, leak-proof biohazard container bio_ppe->bio_container bio_decon Decontaminate if required (e.g., autoclave) bio_container->bio_decon bio_pickup Arrange for EHS pickup bio_decon->bio_pickup

Fig. 1: Decision workflow for this compound disposal.

By following these guidelines, researchers can ensure the safe and proper disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Personal protective equipment for handling OVA-Q4H7 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling synthetic peptides like OVA-Q4H7. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. Adherence to these guidelines will help maintain the integrity of your work and ensure compliance with safety regulations.

Immediate Safety and Personal Protective Equipment (PPE)

While specific toxicity data for OVA-Q4H7 Peptide is not extensively documented, it is prudent to treat all research-grade peptides as potentially hazardous.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2] Therefore, a comprehensive approach to personal protection is mandatory.

Always wear appropriate personal protective equipment (PPE) when handling peptides.[3] The recommended PPE for handling this compound is summarized in the table below.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesChemical-resistant (e.g., nitrile or latex)Prevents skin contact and absorption.[4]
Body Protection Lab CoatStandard laboratory coatProtects against spills and contamination of personal clothing.[3]
Eye Protection Safety Glasses or GogglesANSI-approvedProtects eyes from splashes and airborne particles.[4]
Face Protection Face ShieldRecommended when splash potential is highProvides an additional layer of protection for the entire face.[5]
Respiratory Protection Mask or RespiratorUse when handling the lyophilized powderPrevents inhalation of peptide dust.[3][6]

Logistical Information: Storage and Handling

Proper storage and handling are critical to maintain the stability and integrity of this compound.[7] Lyophilized peptides are stable for weeks at room temperature, but long-term storage at low temperatures is essential to prevent degradation.[7]

ConditionSpecificationDetails
Storage Temperature -20°CRecommended for long-term storage of the lyophilized powder.[8][9]
Light Exposure Store away from bright lightProtects the peptide from light-induced degradation.[7][10]
Moisture Keep container tightly sealedExposure to moisture can significantly decrease long-term stability.[7][11]
Handling Environment Well-ventilated areaMinimizes the risk of inhalation exposure.[4]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and consistently throughout its lifecycle in the laboratory.

1. Receiving and Initial Storage

  • Upon receipt, inspect the container for any damage.

  • Before opening, allow the lyophilized peptide to equilibrate to room temperature to reduce moisture uptake.[7]

  • Store the sealed container at -20°C.[8][9]

2. Reconstitution and Aliquoting

  • Solvent Selection : There is no universal solvent for all peptides.[7] For OVA-Q4H7, which has the sequence H-Ser-Ile-Ile-Gln-Phe-Glu-His-Leu-OH[8], start with sterile, distilled water. If solubility is an issue, a small amount of a suitable organic solvent like DMSO may be required, followed by dilution with an aqueous buffer.[7]

  • Procedure :

    • Work in a well-ventilated area, wearing all required PPE.[4]

    • Carefully unseal the container, avoiding raising any dust.[6]

    • Add the desired volume of the chosen solvent to the vial.

    • Gently agitate or sonicate to ensure complete dissolution.[7]

  • Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to create single-use aliquots of the reconstituted solution.[7][10]

  • Storage of Solutions : Store aliquots at -20°C or colder.[7]

3. Experimental Use

  • Follow all institution-specific biosafety protocols.[3]

  • Clearly label all tubes and containers with the peptide name, concentration, and date.[3]

  • Handle all solutions with care to prevent spills and contamination.

4. Disposal Plan

  • Waste Categorization : Unused peptide and contaminated materials should be treated as chemical waste.

  • Procedure :

    • Do not discard with general laboratory or household waste.[3][11]

    • Collect all waste materials (e.g., unused peptide, contaminated tips, tubes) in a designated and clearly labeled chemical waste container.

    • For liquid waste, consider dissolving the material in a combustible solvent for incineration if permitted by your institution.[6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2][3][6]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial receipt to final disposal.

G cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Disposal A Receive Peptide B Equilibrate to Room Temp A->B C Store Lyophilized Peptide at -20°C B->C D Wear Full PPE: Gloves, Lab Coat, Safety Glasses C->D Prepare for Use E Reconstitute in Ventilated Area D->E F Create Single-Use Aliquots E->F G Store Aliquots at -20°C F->G H Perform Experiment G->H I Collect Waste (Unused peptide, contaminated items) H->I After Experiment J Dispose as Chemical Waste I->J

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.